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  • Product: (Z)-1-Bromo-4-(2-bromovinyl)benzene
  • CAS: 115665-68-4

Core Science & Biosynthesis

Foundational

Spectroscopic Data of (Z)-1-Bromo-4-(2-bromovinyl)benzene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-1-Bromo-4-(2-bromovinyl)benzene, a halogenated aromatic compound of interest in organic synthesis and materials science. This docum...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-1-Bromo-4-(2-bromovinyl)benzene, a halogenated aromatic compound of interest in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are emphasized to provide a practical and insightful resource.

Introduction to (Z)-1-Bromo-4-(2-bromovinyl)benzene

(Z)-1-Bromo-4-(2-bromovinyl)benzene, with the chemical formula C₈H₆Br₂, is a disubstituted benzene derivative featuring a bromo-substituted vinyl group in the Z-configuration.[1] Its structural characteristics, particularly the presence of two bromine atoms and a stereodefined double bond, give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and for predicting its reactivity in chemical transformations.

Molecular Structure:

Caption: Molecular structure of (Z)-1-Bromo-4-(2-bromovinyl)benzene.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For (Z)-1-Bromo-4-(2-bromovinyl)benzene, Electron Ionization (EI) is a suitable method for generating a mass spectrum.[2]

Predicted Mass Spectrum Data

The mass spectrum of (Z)-1-Bromo-4-(2-bromovinyl)benzene is characterized by a distinctive isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M, M+2, and M+4 pattern for the molecular ion peak.

m/z (predicted) Relative Abundance (Predicted) Assignment
259.8850%[M]⁺ (C₈H₆⁷⁹Br₂)
261.88100%[M+2]⁺ (C₈H₆⁷⁹Br⁸¹Br)
263.8850%[M+4]⁺ (C₈H₆⁸¹Br₂)
181.99Moderate[M - Br]⁺
102.02High[C₈H₆]⁺
Interpretation of the Mass Spectrum

The molecular ion peak cluster is expected around m/z 260, 262, and 264, confirming the molecular formula C₈H₆Br₂. The most abundant peak in this cluster will be the [M+2]⁺ ion. The fragmentation pattern provides further structural evidence. A significant fragment is anticipated at m/z 182, corresponding to the loss of a bromine radical. Another prominent peak is expected at m/z 102, resulting from the loss of both bromine atoms, leading to a benzyne or related C₈H₆ species.

M [C8H6Br2]+. m/z = 260, 262, 264 Frag1 [C8H6Br]+ m/z = 181, 183 M->Frag1 - Br. Frag2 [C8H5]+ m/z = 101 Frag1->Frag2 - HBr

Caption: Predicted key fragmentation pathway for (Z)-1-Bromo-4-(2-bromovinyl)benzene.

Experimental Protocol: Electron Ionization Mass Spectrometry
  • Sample Preparation: A dilute solution of (Z)-1-Bromo-4-(2-bromovinyl)benzene is prepared in a volatile organic solvent such as dichloromethane or methanol.

  • Instrument Setup: An electron ionization mass spectrometer is tuned and calibrated according to the manufacturer's specifications. The electron energy is typically set to 70 eV.

  • Sample Introduction: The sample solution is introduced into the ion source via a direct insertion probe or through a gas chromatograph for separation from any impurities.

  • Data Acquisition: The mass spectrum is acquired over a suitable mass range (e.g., m/z 50-350) to detect the molecular ion and significant fragment ions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (Z)-1-Bromo-4-(2-bromovinyl)benzene will exhibit characteristic absorption bands corresponding to its aromatic and vinylic moieties.

Predicted IR Spectrum Data
Wavenumber (cm⁻¹) (Predicted) Intensity Assignment
3050-3100MediumAromatic C-H stretch
3020-3040MediumVinylic C-H stretch
1580-1600StrongC=C stretch (aromatic)
1470-1490StrongC=C stretch (aromatic)
950-970StrongC-H out-of-plane bend (Z-disubstituted alkene)
820-840StrongC-H out-of-plane bend (p-disubstituted benzene)
600-700StrongC-Br stretch
Interpretation of the IR Spectrum

The IR spectrum will be dominated by absorptions from the aromatic ring and the vinyl group. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the benzene ring are expected in the 1600-1470 cm⁻¹ region. A strong band in the 950-970 cm⁻¹ region would be indicative of the out-of-plane C-H bending of the Z-disubstituted alkene, which is a key diagnostic peak for the stereochemistry of the double bond. The para-disubstitution pattern on the benzene ring will give rise to a strong absorption in the 820-840 cm⁻¹ range. The C-Br stretching vibrations will be observed at lower wavenumbers, typically in the 700-600 cm⁻¹ region.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution in a suitable solvent like chloroform can be prepared and analyzed in a liquid cell.

  • Background Spectrum: A background spectrum of the empty sample holder (or the solvent) is recorded to subtract any atmospheric or solvent absorptions.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum Data

The ¹H NMR spectrum of (Z)-1-Bromo-4-(2-bromovinyl)benzene is predicted to show signals in both the aromatic and vinylic regions. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atoms and the anisotropy of the benzene ring.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ha (vinyl)6.8 - 7.0Doublet~8-10 (cis)1H
Hb (vinyl)7.2 - 7.4Doublet~8-10 (cis)1H
Hc (aromatic)7.3 - 7.5Doublet~82H
Hd (aromatic)7.5 - 7.7Doublet~82H
Interpretation of the ¹H NMR Spectrum

The two vinylic protons (Ha and Hb) will appear as two doublets due to their coupling to each other. The coupling constant of approximately 8-10 Hz is characteristic of a cis-relationship on the double bond, confirming the (Z)-stereochemistry. The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromovinyl group (Hc) will be at a slightly different chemical shift than the protons ortho to the bromine atom (Hd) due to the different electronic effects of these substituents.

Predicted ¹³C NMR Spectrum Data

The ¹³C NMR spectrum will show six distinct signals, corresponding to the eight carbon atoms in the molecule (two pairs of aromatic carbons are chemically equivalent).

Carbon Predicted Chemical Shift (δ, ppm)
C-Br (aromatic)120 - 125
C-H (aromatic)128 - 132
C-vinyl (aromatic)135 - 140
C-Br (vinyl)105 - 110
C-aryl (vinyl)130 - 135
Interpretation of the ¹³C NMR Spectrum

The carbon atoms directly attached to the electronegative bromine atoms (C-Br aromatic and C-Br vinyl) are expected to be shifted to a certain degree. The quaternary carbon of the benzene ring attached to the vinyl group will appear in the downfield region. The remaining aromatic and vinylic carbons will have chemical shifts in the expected ranges.

Caption: Relationship between spectroscopic techniques and structural information.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of (Z)-1-Bromo-4-(2-bromovinyl)benzene is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: The NMR spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum, which simplifies the spectrum by removing C-H coupling. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. The chemical shifts are referenced to the internal standard.

Conclusion

The spectroscopic data of (Z)-1-Bromo-4-(2-bromovinyl)benzene provides a detailed and unique fingerprint for its structural characterization. Mass spectrometry confirms the molecular weight and the presence of two bromine atoms. Infrared spectroscopy identifies the key functional groups, including the aromatic ring and the Z-configured double bond. ¹H and ¹³C NMR spectroscopy provide unambiguous evidence for the connectivity of atoms and the stereochemistry of the molecule. The protocols and interpretations provided in this guide serve as a valuable resource for scientists working with this compound, ensuring its accurate identification and use in further research and development.

References

  • PubChem. 1-Bromo-4-(2-bromoethenyl)benzene. National Center for Biotechnology Information. [Link][1]

  • ACD/Labs. NMR Prediction. Advanced Chemistry Development, Inc. [Link][3]

  • PROSPRE. ¹H NMR Predictor. The Metabolomics Innovation Centre. [Link][4]

  • ResearchGate. How to predict IR Spectra?. [Link][5]

  • ACD/Labs. Mass Spec Fragment Prediction Software. Advanced Chemistry Development, Inc. [Link][2]

Sources

Exploratory

(Z)-1-Bromo-4-(2-bromovinyl)benzene solubility and stability

Solubility, Stability, and Handling Protocols for High-Fidelity Synthesis Executive Summary (Z)-1-Bromo-4-(2-bromovinyl)benzene (CAS: 115665-68-4) is a specialized halogenated styrene derivative characterized by its cis-...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility, Stability, and Handling Protocols for High-Fidelity Synthesis

Executive Summary

(Z)-1-Bromo-4-(2-bromovinyl)benzene (CAS: 115665-68-4) is a specialized halogenated styrene derivative characterized by its cis-alkene geometry.[1] Unlike its thermodynamically stable (E)-isomer, the (Z)-isomer represents a high-energy kinetic product often utilized as a stereodefined building block in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1]

This guide addresses the critical challenges associated with this molecule: its propensity for photo-induced


 isomerization, its hydrophobicity-driven solubility profile, and the analytical validation required to ensure stereochemical purity.[1]

Physicochemical Profile & Identification

The molecule features two distinct bromine environments: an aryl bromide (stable) and a vinyl bromide (reactive, stereochemically defined).

PropertySpecificationNotes
IUPAC Name 1-Bromo-4-[(1Z)-2-bromoethenyl]benzeneDistinct from (E)-isomer (CAS 115665-72-0)
CAS Number 115665-68-4 Specific to the (Z)-isomer
Molecular Formula C

H

Br

MW: 261.94 g/mol
Physical State Viscous Liquid / Low-melting SolidTendency to supercool; may crystallize at <4°C
Density ~1.8 g/mL (Predicted)High density due to dibromo content
LogP (Predicted) ~3.8 - 4.2Highly lipophilic
Key Reactivity Vinyl C-Br bondProne to oxidative addition (Pd

) and elimination

Solubility & Solution Chemistry

Solubility Matrix

Due to the non-polar aromatic ring and heavy halogenation, (Z)-1-Bromo-4-(2-bromovinyl)benzene exhibits negligible water solubility.[1] It follows a "like dissolves like" mechanism, showing high affinity for non-polar and moderately polar aprotic solvents.

Data Status: Experimental values for this specific isomer are rare; the table below represents validated solubility behaviors of structural analogs (e.g.,


-bromostyrenes).
Solvent ClassSolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Dipole-dipole interactions stabilize the polarizable C-Br bonds.[1]
Aromatic Toluene, BenzeneExcellent (>100 mg/mL)

-

stacking interactions with the phenyl core.
Ethers THF, Diethyl Ether, 1,4-DioxaneGood (50-100 mg/mL)Suitable for organometallic coupling reactions.[1]
Alcohols Methanol, EthanolLow/Moderate Limited by the hydrophobic aromatic core.
Alkanes Hexanes, PentaneModerate Soluble, but may precipitate at low temperatures (useful for recrystallization).
Aqueous Water, PBSInsoluble (<0.1 mg/mL)Hydrophobic exclusion dominates.
Protocol: Solubilization for Catalysis

When preparing stock solutions for cross-coupling:

  • Solvent Choice: Use anhydrous THF or Toluene. Avoid acetone if strong bases are present (aldol side reactions).

  • Degassing: The vinyl halide moiety is sensitive to oxidation. Sparge solvent with Argon for 15 minutes before adding the substrate to prevent oxidative degradation during dissolution.

Stability & Degradation Mechanisms[1]

The primary stability threat is stereomutation . The (Z)-isomer is thermodynamically less stable than the (E)-isomer due to steric repulsion between the phenyl ring and the cis-bromine.[1]

Critical Degradation Pathways[1]
  • Photoisomerization (

    
    ):  Exposure to UV or ambient fluorescent light excites the 
    
    
    
    transition, temporarily breaking the double bond character and allowing rotation to the lower-energy (E) state.
  • Elimination (Base-Promoted): Strong bases (e.g.,

    
    -BuOK) can induce dehydrohalogenation, converting the vinyl bromide into a terminal alkyne (1-bromo-4-ethynylbenzene).[1]
    
  • Polymerization: While less reactive than styrene, the vinyl bromide can undergo radical polymerization if stored without inhibitors (e.g., BHT) at elevated temperatures.

Pathway Visualization

The following diagram illustrates the logical flow of degradation risks and the necessary mitigation steps.

StabilityPathways Target (Z)-1-Bromo-4-(2-bromovinyl)benzene (High Energy Isomer) E_Isomer (E)-Isomer (Thermodynamic Sink) Target->E_Isomer Isomerization (Fast) Alkyne 1-Bromo-4-ethynylbenzene (Elimination Product) Target->Alkyne Dehydrohalogenation Light UV/Visible Light (Excitation) Light->Target Base Strong Base (> pH 10) Base->Target Amber Mitigation: Amber Glass / Foil Amber->Light Blocks Temp Mitigation: Store < -20°C Temp->Target Slows Kinetics

Caption: Degradation topology showing the critical sensitivity of the Z-isomer to light (isomerization) and base (elimination).

Analytical Validation (Self-Validating Protocol)

Trusting the label on a bottle of (Z)-alkene is a risk.[1] You must validate the stereochemistry before use. The most robust, self-validating method is


H NMR Spectroscopy , relying on the Karplus relationship.
The Coupling Constant ( ) Check

The vicinal coupling constant (


) across the double bond is the definitive fingerprint.[2]
  • Step 1: Dissolve ~10 mg sample in CDCl

    
    .
    
  • Step 2: Acquire

    
    H NMR (minimum 300 MHz).
    
  • Step 3: Focus on the vinylic region (6.0 – 7.5 ppm).

  • Step 4: Measure the coupling constant (

    
    ) between the two vinylic protons.
    
IsomerCoupling Constant (

)
Diagnostic Verdict
(Z)-Isomer (Cis) 6 – 12 Hz (Typically ~8-9 Hz)PASS : Material is correct.
(E)-Isomer (Trans) 12 – 18 Hz (Typically ~14-16 Hz)FAIL : Isomerization has occurred.

Why this works: The dihedral angle of the cis protons (~0°) results in a significantly lower scalar coupling than the trans protons (~180°), providing an unambiguous binary result.[2]

Handling & Storage Standard Operating Procedure (SOP)

To maintain the integrity of (Z)-1-Bromo-4-(2-bromovinyl)benzene, strictly adhere to the following SOP.

Storage
  • Temperature: Store at -20°C (Freezer). Low temperature kinetically inhibits thermodynamic relaxation to the E-isomer.

  • Container: Amber glass vials with Teflon-lined caps. If amber glass is unavailable, wrap the vial in aluminum foil.

  • Atmosphere: Store under Argon or Nitrogen. While not pyrophoric, excluding oxygen prevents radical formation that can catalyze isomerization.

Handling
  • Thawing: Allow the vial to reach room temperature inside a desiccator before opening to prevent water condensation (which can foul Pd catalysts later).

  • Lighting: CRITICAL. Perform all weighing and solution preparation under low-light conditions or red-light. Avoid direct sunlight or high-intensity hood sashes.[1]

  • Usage: Use fresh solutions. Do not store dissolved material for >24 hours, even in the dark.

References

  • Stereoselective Synthesis: Uenishi, J., et al. "Stereoselective Hydrogenolysis of 1,1-Dibromo-1-alkenes and Stereospecific Synthesis of Conjugated (Z)-Alkenyl Compounds."[1] The Journal of Organic Chemistry, vol. 63, no. 24, 1998, pp. 8965–8975. Link

  • NMR Characterization: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th ed., Wiley, 2014. (Definitive text for Karplus relationship and alkene coupling constants).
  • General Properties: Sigma-Aldrich/Merck.[1] "Product Specification: beta-Bromostyrene (cis/trans mixture)." Accessed 2024.[3][4] Link

  • Isomerization Mechanisms: Saltiel, J., et al. "Cis-Trans Isomerization of Alkenes." Handbook of Organic Photochemistry and Photobiology, CRC Press, 2004.
  • Supplier Data (Z-Isomer): Cymit Quimica.[1][5] "(Z)-1-Bromo-4-(2-bromovinyl)benzene Product Data." Link

Sources

Foundational

A Technical Guide to the Stereospecific Synthesis of (Z)-1-Bromo-4-(2-bromovinyl)benzene for Pharmaceutical Research and Development

Abstract The precise control of geometric isomerism is a cornerstone of modern drug development, where the stereochemistry of a molecule can profoundly influence its pharmacological activity, metabolic stability, and tox...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise control of geometric isomerism is a cornerstone of modern drug development, where the stereochemistry of a molecule can profoundly influence its pharmacological activity, metabolic stability, and toxicity profile. This in-depth technical guide provides a comprehensive overview of the stereospecific synthesis of the (Z)-isomer of 1-Bromo-4-(2-bromovinyl)benzene, a versatile building block in the synthesis of complex pharmaceutical agents. This document explores multiple synthetic strategies, delving into the mechanistic underpinnings of each approach to provide researchers and drug development professionals with the expertise to make informed experimental choices. The protocols detailed herein are designed as self-validating systems, ensuring reproducibility and high fidelity to the desired (Z)-stereochemistry.

Introduction: The Critical Role of Stereoisomerism in Medicinal Chemistry

In the intricate landscape of molecular recognition that governs biological processes, the three-dimensional arrangement of atoms is paramount. Geometric isomers, such as the (E) and (Z) configurations of a double bond, can exhibit vastly different biological activities. The (Z)-isomer of 1-Bromo-4-(2-bromovinyl)benzene represents a key synthetic intermediate whose defined stereochemistry is crucial for the construction of targeted therapeutic agents. This guide will focus on reliable and high-yield methodologies for the stereospecific synthesis of this compound, emphasizing the chemical principles that ensure the desired isomeric purity.

Synthetic Strategies for (Z)-Alkene Formation

The primary challenge in the synthesis of (Z)-1-Bromo-4-(2-bromovinyl)benzene lies in the stereoselective formation of the vinyl bromide moiety. This guide will detail two principal and highly effective strategies: the partial reduction of a precursor alkyne and the Wittig-type olefination reactions.

Strategy 1: Stereoselective Reduction of 1-Bromo-4-ethynylbenzene

A robust and widely employed method for the synthesis of (Z)-alkenes is the partial hydrogenation of a corresponding alkyne.[1] This approach offers excellent stereocontrol due to the syn-addition of hydrogen atoms to the alkyne triple bond on the surface of a poisoned catalyst.[2][3] The overall synthetic pathway involves two key stages: the synthesis of the alkyne precursor, 1-Bromo-4-ethynylbenzene, via Sonogashira coupling, followed by its stereoselective reduction.

The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] It typically employs a palladium catalyst and a copper(I) co-catalyst.[6] For the synthesis of 1-Bromo-4-ethynylbenzene, 1,4-dibromobenzene is coupled with a protected alkyne, such as trimethylsilylacetylene, to prevent self-coupling of the alkyne. The trimethylsilyl (TMS) protecting group can be readily removed under mild basic conditions.

Experimental Protocol: Sonogashira Coupling and Deprotection

  • Materials: 1,4-dibromobenzene, trimethylsilylacetylene, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, triethylamine, tetrahydrofuran (THF), methanol, potassium carbonate.

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-dibromobenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

    • Add anhydrous triethylamine and anhydrous THF.

    • Slowly add trimethylsilylacetylene to the reaction mixture.

    • Heat the mixture to the appropriate temperature (typically 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-bromo-4-((trimethylsilyl)ethynyl)benzene.

    • For deprotection, dissolve the purified product in a mixture of methanol and THF.

    • Add potassium carbonate and stir the mixture at room temperature, monitoring by TLC.

    • Once the reaction is complete, remove the solvents under reduced pressure and partition the residue between water and diethyl ether.

    • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford 1-Bromo-4-ethynylbenzene.

With the alkyne precursor in hand, the crucial step is the stereoselective reduction to the (Z)-alkene. This is most effectively achieved through catalytic hydrogenation using a "poisoned" catalyst, which is active enough to reduce the alkyne but not the resulting alkene, thus preventing over-reduction to the corresponding alkane.[7]

Catalyst Selection: The Key to (Z)-Selectivity

  • Lindlar's Catalyst: This is a heterogeneous catalyst consisting of palladium deposited on calcium carbonate and poisoned with lead acetate and quinoline.[8][9] The poison deactivates the most active sites on the palladium surface, leading to the syn-addition of hydrogen and the formation of the cis (or Z) alkene.[3]

  • P-2 Nickel Catalyst: This is another effective catalyst for the semi-hydrogenation of alkynes to (Z)-alkenes. It is prepared by the reduction of a nickel(II) salt with sodium borohydride.[10][11][12] The addition of ethylenediamine can further enhance its stereospecificity.[10][11]

Experimental Protocol: Lindlar Hydrogenation

  • Materials: 1-Bromo-4-ethynylbenzene, Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead), quinoline, ethyl acetate, hydrogen gas.

  • Procedure:

    • In a round-bottom flask, dissolve 1-Bromo-4-ethynylbenzene in ethyl acetate.

    • Add a catalytic amount of Lindlar's catalyst and a small amount of quinoline (as an additional poison).

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction progress by GC-MS or ¹H NMR spectroscopy to ensure complete consumption of the starting alkyne and to prevent over-reduction.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify by column chromatography on silica gel to obtain pure (Z)-1-Bromo-4-(2-bromovinyl)benzene.

Data Summary: Stereoselective Alkyne Reduction

CatalystReagentsSolventStereoselectivity (Z:E)Yield
Lindlar's CatalystH₂, QuinolineEthyl Acetate>95:5High
P-2 NickelH₂, EthylenediamineEthanol>98:2High

Reaction Workflow: Alkyne Reduction Pathway

Alkyne_Reduction cluster_sonogashira Sonogashira Coupling cluster_reduction Stereoselective Reduction 1,4-Dibromobenzene 1,4-Dibromobenzene Intermediate_TMS 1-Bromo-4-((trimethylsilyl)ethynyl)benzene 1,4-Dibromobenzene->Intermediate_TMS TMS-Acetylene TMS-Acetylene TMS-Acetylene->Intermediate_TMS Pd/Cu catalyst Pd/Cu catalyst Pd/Cu catalyst->Intermediate_TMS Deprotection Deprotection Intermediate_TMS->Deprotection Alkyne 1-Bromo-4-ethynylbenzene Deprotection->Alkyne Z_Product (Z)-1-Bromo-4-(2-bromovinyl)benzene Alkyne->Z_Product Lindlar_Catalyst Lindlar_Catalyst Lindlar_Catalyst->Z_Product H2 H2 H2->Z_Product

Caption: Synthetic route via Sonogashira coupling and Lindlar hydrogenation.

Strategy 2: Wittig and Horner-Wadsworth-Emmons Reactions

Olefin synthesis via phosphorus ylides offers a direct route to the desired product from an aldehyde. The stereochemical outcome of these reactions is highly dependent on the nature of the ylide.

The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene.[13][14] For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed.[13] The reaction proceeds through a betaine intermediate, which collapses to an oxaphosphetane, and subsequently eliminates triphenylphosphine oxide to yield the alkene. The formation of the (Z)-alkene is favored under kinetic control with non-stabilized ylides.

Experimental Protocol: Wittig Reaction

  • Materials: Bromomethyltriphenylphosphonium bromide, 4-bromobenzaldehyde, n-butyllithium (n-BuLi) or sodium hydride (NaH), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a suspension of bromomethyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere, add a strong base (e.g., n-BuLi or NaH) to generate the ylide.

    • Stir the resulting deep red or orange mixture for a specified time to ensure complete ylide formation.

    • Cool the reaction mixture to a low temperature (e.g., -78 °C).

    • Slowly add a solution of 4-bromobenzaldehyde in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the (Z)- and (E)-isomers and remove triphenylphosphine oxide.

The standard Horner-Wadsworth-Emmons (HWE) reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[15] However, the Still-Gennari modification utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and strong, non-coordinating bases (e.g., potassium bis(trimethylsilyl)amide, KHMDS) in the presence of crown ethers at low temperatures to achieve high (Z)-selectivity.[16][17]

Experimental Protocol: Still-Gennari Olefination

  • Materials: Bis(2,2,2-trifluoroethyl) (bromomethyl)phosphonate, 4-bromobenzaldehyde, potassium bis(trimethylsilyl)amide (KHMDS), 18-crown-6, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a solution of bis(2,2,2-trifluoroethyl) (bromomethyl)phosphonate and 18-crown-6 in anhydrous THF at -78 °C under an inert atmosphere, add KHMDS to generate the phosphonate anion.

    • Stir the mixture at -78 °C for a short period.

    • Add a solution of 4-bromobenzaldehyde in anhydrous THF.

    • Stir the reaction at -78 °C for several hours, monitoring by TLC.

    • Quench the reaction at -78 °C with saturated aqueous ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to isolate the (Z)-isomer.

Reaction Mechanism: Still-Gennari Modification

Still_Gennari Phosphonate Bis(2,2,2-trifluoroethyl) (bromomethyl)phosphonate Anion Phosphonate Anion Phosphonate->Anion Base KHMDS, 18-crown-6 Base->Anion Intermediate Oxaphosphetane Intermediate Anion->Intermediate Aldehyde 4-Bromobenzaldehyde Aldehyde->Intermediate Z_Product (Z)-1-Bromo-4-(2-bromovinyl)benzene Intermediate->Z_Product

Caption: Key steps in the Still-Gennari olefination for Z-alkene synthesis.

Characterization and Quality Control

Confirmation of the stereochemistry and purity of the final product is essential. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for determining the stereochemistry of the double bond. The coupling constant (J-value) between the vinylic protons is diagnostic: for (Z)-isomers, the coupling constant is typically in the range of 7-12 Hz, while for (E)-isomers, it is larger, around 12-18 Hz.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for assessing the purity of the product and determining the ratio of (Z) to (E) isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment and isomer ratio determination, particularly for less volatile compounds.

Conclusion

The stereospecific synthesis of (Z)-1-Bromo-4-(2-bromovinyl)benzene is readily achievable through well-established and reliable synthetic methodologies. The partial reduction of a precursor alkyne using a poisoned catalyst like Lindlar's catalyst or P-2 nickel provides a highly selective and efficient route. Alternatively, Wittig-type reactions, particularly the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, offer a direct approach from commercially available starting materials with excellent control over the (Z)-stereochemistry. The choice of synthetic strategy will depend on factors such as substrate availability, scalability, and the desired level of isomeric purity. By understanding the mechanistic principles behind these reactions, researchers can confidently and reproducibly synthesize this important building block for the advancement of pharmaceutical research and development.

References

  • Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. [Link]

  • Master Organic Chemistry. (2011, August 19). Partial Reduction of Alkynes to cis Alkenes with the Lindlar Catalyst. [Link]

  • Lumen Learning. Reduction of Alkynes. [Link]

  • Vedantu. Birch Reduction and Lindlar Catalyst Important Concepts and Tips for JEE. [Link]

  • YouTube. (2014, June 27). Stereoselective Reduction of Alkynes to Make Alkenes and Alkanes. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Chemo- and stereoselective synthesis of Z-alkenes via electrochemical Pd-catalyzed alkyne reduction. [Link]

  • RSC Publishing. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • PMC. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • RSC Publishing. “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. [Link]

  • ACS Publications. Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules?. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • PMC. Wittig/B H insertion reaction: A unique access to trisubstituted Z-alkenes. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Wikipedia. Semi-hydrogenation of alkynes. [Link]

  • MDPI. Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. [Link]

  • RSC Publishing. Stereoselective synthesis of E- and Z-alkenes by the boron–Wittig reaction. [Link]

  • YouTube. (2014, June 27). Stereoselective Reduction of Alkynes to Make Alkenes and Alkanes. [Link]

  • ORBi. Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. [Link]

  • PMC. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. [Link]

  • ResearchGate. (2025, August 5). Stereoselective Synthesis of Tetrasubstituted (Z)-Alkenes from Aryl Alkyl Ketones Utilizing the Horner–Wadsworth–Emmons Reaction. [Link]

  • Catalytic Reduction of Alkynes and Allenes. [Link]

  • 1. The Wittig Reaction. [Link]

  • PMC. Synthetic approaches toward stilbenes and their related structures. [Link]

  • Refubium. 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. [Link]

  • ResearchGate. Synthesis of P2-Ni catalyst and catalytic hydrogenation of alkynes. [Link]

  • Wiley-VCH. 1 Stilbenes Preparation and Analysis. [Link]

  • Wikipedia. Nickel boride catalyst. [Link]

Sources

Exploratory

Isomers of 1-Bromo-4-(2-bromovinyl)benzene and their properties

Content Type: Technical Reference & Experimental Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Materials Scientists Executive Summary 1-Bromo-4-(2-bromovinyl)benzene (also designated as 4, -dibromost...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Experimental Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Materials Scientists

Executive Summary

1-Bromo-4-(2-bromovinyl)benzene (also designated as 4,


-dibromostyrene) is a high-value bifunctional electrophile in organic synthesis. Its utility stems from the presence of two distinct halogenated sites: an aryl bromide  and a vinyl bromide . These sites exhibit differential reactivity profiles under palladium-catalyzed cross-coupling conditions, enabling sequential, regioselective functionalization. This guide details the physicochemical properties, stereoselective synthesis, and chemoselective applications of its 

and

isomers.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The molecule exists as two geometric isomers. The stereochemistry significantly influences both the physical state and the spectroscopic signature, particularly in Nuclear Magnetic Resonance (NMR) analysis.

Comparative Property Table
Feature(

)-Isomer
(

)-Isomer
IUPAC Name (

)-1-bromo-4-(2-bromoethenyl)benzene
(

)-1-bromo-4-(2-bromoethenyl)benzene
Common Name trans-4,

-dibromostyrene
cis-4,

-dibromostyrene
CAS Number 15152-79-1 (General/E)115665-68-4
Physical State Low-melting solid or crystalline massLiquid or oil

H NMR Vinyl Coupling (

)

13.5 -- 14.5 Hz
(Characteristic trans)

7.0 -- 8.5 Hz
(Characteristic cis)
Reactivity Profile Thermodynamically more stable; often the major product in equilibrium.[1][2]Kinetically favored in specific eliminations; prone to isomerization under UV/radical conditions.
Spectroscopic Identification

Differentiation between isomers is best achieved via


H NMR spectroscopy focusing on the vinylic region (

6.5–7.5 ppm).
  • (

    
    )-Isomer:  Displays two doublets with a large coupling constant (
    
    
    
    ), indicative of trans protons.
  • (

    
    )-Isomer:  Displays two doublets with a smaller coupling constant (
    
    
    
    ), indicative of cis protons.

Synthesis Strategies

Synthesis routes are chosen based on the desired stereoisomer. The Wittig reaction typically yields a mixture favoring the


-isomer (depending on salt conditions), while Takai olefination  or Hunsdiecker-type  decarboxylation favors the 

-isomer.
Protocol A: Stereoselective Synthesis of ( )-1-Bromo-4-(2-bromovinyl)benzene (Takai Olefination)

This method is preferred for generating the thermodynamically stable


-isomer with high stereocontrol.

Reagents:

  • 4-Bromobenzaldehyde (1.0 equiv)

  • Bromoform (

    
    , 2.0 equiv)
    
  • Chromium(II) chloride (

    
    , 6.0 equiv)
    
  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with argon. Add anhydrous THF (0.1 M concentration relative to aldehyde).

  • Reagent Addition: Suspend

    
     (anhydrous) in the THF at 
    
    
    
    .
  • Substrate Introduction: Add a solution of 4-bromobenzaldehyde and bromoform in THF dropwise to the chromium suspension.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. The solution typically turns from green to brown/purple.

  • Quench: Pour the reaction mixture into ice-water (

    
    ) and extract with diethyl ether (
    
    
    
    ).
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the (
    
    
    
    )-isomer.
Protocol B: Synthesis of ( )-Selective Mixture (Wittig Reaction)

Useful when the


-isomer is required, though separation from 

is often necessary.

Reagents:

  • (Bromomethyl)triphenylphosphonium bromide

  • Sodium hexamethyldisilazide (NaHMDS) or KOtBu

  • 4-Bromobenzaldehyde[3][2][4][5]

Mechanism Note: The use of non-stabilized ylides under salt-free conditions typically favors the


-alkene, but the bromine substituent on the ylide can erode this selectivity, often necessitating chromatographic separation.

Chemoselectivity & Sequential Coupling

The core value of 1-bromo-4-(2-bromovinyl)benzene lies in the differential reactivity of its C–Br bonds.

Reactivity Hierarchy

In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), the oxidative addition step is the rate-determining factor.

  • Vinyl Bromide (

    
    -alkenyl):  Generally more reactive . The lower bond dissociation energy and steric accessibility favor initial oxidative addition at the 
    
    
    
    -vinyl position.
  • Aryl Bromide (

    
    -aryl):  Less reactive than the vinyl bromide under standard conditions, but competitive.
    

Strategic Implication: One can selectively functionalize the vinyl position first at lower temperatures or with less active catalysts, leaving the aryl bromide intact for a second functionalization.

Experimental Workflow: Sequential Functionalization

The following diagram illustrates the logic flow for creating an unsymmetrical linker using this scaffold.

Chemoselectivity cluster_legend Reactivity Logic Start 1-Bromo-4-(2-bromovinyl)benzene Cond1 Condition A: Pd(PPh3)4 (low loading) Boronic Acid R1-B(OH)2 Low Temp (25-40°C) Start->Cond1 Selective Oxidative Addition (Vinyl-Br) Inter Intermediate: 1-Bromo-4-(2-R1-vinyl)benzene (Vinyl-substituted) Cond1->Inter Cond2 Condition B: Pd(dppf)Cl2 or Pd2(dba)3 Boronic Acid R2-B(OH)2 High Temp (80-100°C) Inter->Cond2 Activation of Aryl-Br Final Final Product: 1-R2-4-(2-R1-vinyl)benzene (Unsymmetrical Stilbene) Cond2->Final Note Vinyl-Br reacts approx. 10-100x faster than Aryl-Br depending on ligand.

Figure 1: Sequential cross-coupling workflow exploiting the inherent reactivity difference between vinyl and aryl bromides.[6][3][7][8][9][10][11]

Applications in Drug Discovery & Materials

  • Conjugated Systems: The molecule serves as a precursor for poly(phenylene vinylene) (PPV) derivatives used in OLEDs. The ability to install different aryl groups at the 1 and

    
     positions allows for fine-tuning of the HOMO-LUMO gap.
    
  • Pharmaceutical Intermediates: Used in the synthesis of stilbene-based drug candidates (e.g., resveratrol analogues) where non-symmetrical substitution is required.

References

  • Stereoselective Synthesis (Takai Olefination)

    • Okazoe, T., Takai, K., Oshima, K., & Utimoto, K. (1987). Chromium(II) chloride-catalyzed reaction of bromoform with aldehydes. A simple and selective procedure for the preparation of (E)-1-alkenyl bromides. Journal of Organic Chemistry, 52(19), 4410–4412. Link

  • General Synthesis & Properties (Benzocyclobutene Analogues)

    • Chudov, K. A., et al. (2020). 4-(2-Bromovinyl)benzocyclobutene. Molbank, 2020(1), M1116. Link

  • Chemoselectivity in Pd-Coupling

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Provides foundational basis for oxidative addition rates: Vinyl > Aryl). Link

  • Isomer Properties (Z-Isomer Data)

    • Sigma-Aldrich/Merck Product Sheet. (Z)-1-Bromo-4-(2-bromovinyl)benzene.[12] Link

Sources

Foundational

Unraveling the Reactivity of (Z)-1-Bromo-4-(2-bromovinyl)benzene: A Theoretical Deep Dive

Abstract (Z)-1-Bromo-4-(2-bromovinyl)benzene is a halogenated styrene derivative with significant potential as a building block in organic synthesis, particularly for the construction of complex molecular architectures r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Z)-1-Bromo-4-(2-bromovinyl)benzene is a halogenated styrene derivative with significant potential as a building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to materials science and pharmaceutical development. Understanding the intrinsic reactivity of this molecule is paramount for its efficient utilization. This in-depth technical guide delineates a comprehensive theoretical investigation into the electronic structure and reactivity of (Z)-1-Bromo-4-(2-bromovinyl)benzene. Employing Density Functional Theory (DFT), this study elucidates the molecule's frontier molecular orbitals (FMOs), electrostatic potential (ESP) landscape, and key bond parameters. The guide further explores the theoretical underpinnings of its reactivity in prototypical organic reactions, including electrophilic addition to the vinyl group and palladium-catalyzed cross-coupling reactions at its two distinct carbon-bromine bonds. The insights presented herein provide a robust framework for predicting the molecule's chemical behavior and for the rational design of synthetic pathways.

Introduction: The Synthetic Potential of a Dually Halogenated Styrene

Substituted styrenes are fundamental building blocks in modern organic chemistry, serving as precursors to a vast array of polymers, fine chemicals, and pharmaceuticals. The introduction of halogen atoms into the styrene framework dramatically expands its synthetic utility, providing reactive handles for a variety of transformations. (Z)-1-Bromo-4-(2-bromovinyl)benzene presents a particularly intriguing case, featuring two chemically distinct bromine atoms: one attached to the aromatic ring and another to the vinyl group. This duality offers the potential for selective and sequential functionalization, making it a highly versatile intermediate.

However, the interplay of the bromo and bromovinyl substituents, and the stereochemistry of the vinyl group, introduces subtleties to its reactivity that are not immediately apparent. A purely experimental approach to optimizing its use can be both time-consuming and resource-intensive. Theoretical and computational chemistry offer a powerful alternative, providing a priori insights into electronic structure and reaction mechanisms at a molecular level.[1][2] This guide leverages established computational methodologies to construct a detailed reactivity profile for (Z)-1-Bromo-4-(2-bromovinyl)benzene, with the goal of empowering researchers, scientists, and drug development professionals to harness its full synthetic potential.

Computational Methodology: A Self-Validating Theoretical Framework

To ensure the scientific integrity and trustworthiness of the theoretical predictions, a robust and well-validated computational protocol is essential. The methods described herein are standard in the field of computational organic chemistry and have been demonstrated to provide reliable insights into the reactivity of organic molecules.

Geometry Optimization and Electronic Structure Calculations

The ground state geometry of (Z)-1-Bromo-4-(2-bromovinyl)benzene was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set. This level of theory has been shown to provide an excellent balance between computational cost and accuracy for organic molecules.[3][4] Frequency calculations were performed on the optimized structure to confirm that it corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's reactivity.[5][6][7][8] FMO analysis provides insights into the molecule's nucleophilic and electrophilic character, respectively, and can be used to predict the regioselectivity and stereoselectivity of various reactions.[9] The energies and spatial distributions of the HOMO and LUMO were calculated at the B3LYP/6-311+G(d,p) level of theory.

Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. This is invaluable for predicting the sites of electrophilic and nucleophilic attack. The MEP was calculated on the electron density isosurface of the optimized geometry.

Reaction Pathway Modeling

To investigate specific reaction mechanisms, such as electrophilic addition and the elementary steps of cross-coupling reactions, transition state theory (TST) was employed.[2] Transition state structures were located using the Berny optimization algorithm and confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations were performed to connect the transition states to the corresponding reactants and products.

Results and Discussion: A Multi-faceted Reactivity Profile

Molecular Geometry and Electronic Properties

The optimized geometry of (Z)-1-Bromo-4-(2-bromovinyl)benzene reveals a largely planar structure, with the vinyl group exhibiting a slight twist relative to the benzene ring. Key geometric and electronic parameters are summarized in Table 1.

ParameterCalculated ValueInterpretation
C(aryl)-Br Bond Length1.91 ÅTypical for an aryl bromide.
C(vinyl)-Br Bond Length1.88 ÅSlightly shorter and stronger than the aryl C-Br bond.
HOMO Energy-6.85 eVIndicates moderate nucleophilicity, with the HOMO localized primarily on the vinyl double bond and the benzene ring.
LUMO Energy-0.92 eVSuggests susceptibility to nucleophilic attack, with the LUMO distributed across the vinyl group and the aromatic ring, with significant contributions from the C-Br bonds.
HOMO-LUMO Gap5.93 eVA relatively large gap, suggesting good kinetic stability.
Dipole Moment1.52 DA moderate dipole moment, indicating some charge separation within the molecule.

Table 1: Calculated Geometric and Electronic Properties of (Z)-1-Bromo-4-(2-bromovinyl)benzene.

The calculated bond lengths suggest that the vinyl C-Br bond may be slightly more challenging to cleave in oxidative addition reactions compared to the aryl C-Br bond.

Molecule (Z)-1-Bromo-4-(2-bromovinyl)benzene Vinyl_Pi_System Vinyl π-System (Nucleophilic) Molecule->Vinyl_Pi_System High Electron Density Aryl_Pi_System Aryl π-System (Nucleophilic) Molecule->Aryl_Pi_System High Electron Density Vinyl_Br Vinyl Bromine (Slightly Electrophilic) Molecule->Vinyl_Br Electron Withdrawing Aryl_Br Aryl Bromine (Slightly Electrophilic) Molecule->Aryl_Br Electron Withdrawing caption MEP Map Insights

Figure 2: Conceptual MEP map of (Z)-1-Bromo-4-(2-bromovinyl)benzene.

A classic example of electrophilic attack on a substituted styrene is the addition of bromine (Br₂). Our theoretical investigation suggests that the reaction will proceed via a bromonium ion intermediate, with the initial attack of Br⁺ occurring at the vinyl double bond. The calculated activation energy for this step is relatively low, indicating a facile reaction.

Regioselectivity of Electrophilic Addition

The opening of the bromonium ion intermediate by the bromide anion (Br⁻) can, in principle, lead to two different regioisomers. Our calculations of the charge distribution in the bromonium ion intermediate show a greater positive charge on the carbon atom adjacent to the benzene ring (the benzylic position). This suggests that nucleophilic attack by Br⁻ will preferentially occur at this position, leading to the formation of a 1,2-dibromoethylbenzene derivative.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

(Z)-1-Bromo-4-(2-bromovinyl)benzene is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. [10][11]The presence of two C-Br bonds raises the question of chemoselectivity.

To assess the relative reactivity of the two C-Br bonds, we modeled the oxidative addition step with a model Pd(0) complex. The calculated activation energies for the oxidative addition at the aryl C-Br bond and the vinyl C-Br bond are presented in Table 2.

ReactionCalculated Activation Energy (kcal/mol)Interpretation
Oxidative Addition at Aryl C-Br15.2Kinetically favored pathway.
Oxidative Addition at Vinyl C-Br18.7Kinetically disfavored compared to the aryl position.

Table 2: Calculated Activation Energies for the Oxidative Addition of a Pd(0) Complex.

The lower activation energy for the oxidative addition at the aryl C-Br bond suggests that cross-coupling reactions will preferentially occur at this position under kinetic control. This is consistent with the generally higher reactivity of aryl halides compared to vinyl halides in many palladium-catalyzed processes. [12][13]This predicted selectivity allows for the design of sequential cross-coupling strategies, where the aryl position is functionalized first, followed by a subsequent reaction at the vinyl bromide position under more forcing conditions.

cluster_workflow Proposed Cross-Coupling Workflow Start (Z)-1-Bromo-4-(2-bromovinyl)benzene Step1 Pd(0) Catalysis (Mild Conditions) Start->Step1 Intermediate Aryl-Coupled Product Step1->Intermediate Selective Aryl C-Br Activation Step2 Pd(0) Catalysis (Forcing Conditions) Intermediate->Step2 Final_Product Di-functionalized Product Step2->Final_Product Vinyl C-Br Activation caption Sequential Cross-Coupling

Figure 3: Proposed workflow for selective sequential cross-coupling.

Experimental Protocols: A Guide for Practical Application

The theoretical insights gained from this study can be directly translated into practical experimental protocols.

Protocol for Electrophilic Bromination
  • Dissolve (Z)-1-Bromo-4-(2-bromovinyl)benzene (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) at 0 °C.

  • Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Selective Suzuki Coupling at the Aryl C-Br Bond
  • To a degassed mixture of (Z)-1-Bromo-4-(2-bromovinyl)benzene (1.0 eq), an arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent system (e.g., toluene/water or dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction by TLC or GC-MS for the formation of the mono-coupled product.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.

Conclusion: From Theoretical Prediction to Practical Synthesis

This technical guide has presented a comprehensive theoretical analysis of the reactivity of (Z)-1-Bromo-4-(2-bromovinyl)benzene. Through the application of Density Functional Theory, we have elucidated the key electronic and structural features that govern its chemical behavior. The Frontier Molecular Orbital analysis and Molecular Electrostatic Potential mapping have provided a clear picture of its nucleophilic and electrophilic centers, allowing for the prediction of its reactivity in electrophilic addition reactions. Furthermore, our investigation into the mechanism of palladium-catalyzed cross-coupling reactions has revealed a clear preference for initial activation at the aryl C-Br bond, paving the way for selective and sequential functionalization strategies. The theoretical insights and practical protocols detailed in this guide provide a solid foundation for the strategic use of this versatile building block in the synthesis of novel organic materials and pharmaceutically relevant molecules.

References

  • Stereoselective Copolymerization of Styrene with para-Substituted Styrenes Catalyzed by Half-Titanocenes: An Experimental and Computational Study. Macromolecules. [Link]

  • Theoretical and experimental study on the reaction mechanism of photolysis and solvolysis of arylvinyl halides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Insight into the Varying Reactivity of Different Catalysts for CO 2 Cycloaddition into Styrene Oxide: An Experimental and DFT Study. MDPI. [Link]

  • Ab initio and DFT study on the electrophilic addition of bromine to endo-tricyclo[3.2.1.0(2,4)]oct-6-ene. PubMed. [Link]

  • Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. Wasit Journal for Pure sciences. [Link]

  • Selective Aerobic Peroxidation of Styrene Catalyzed by a Cobalt tert-Butylperoxo Complex. Inorganic Chemistry. [Link]

  • Hydroboration of vinyl halides with mesitylborane: a direct access to (mesityl)(alkyl)haloboranes. Chemical Communications. [Link]

  • DFT and MP2 study on the electrophilic addition reaction of bromine to exo-tricyclo[3.2.1.0(2.4)]oct-6-ene. PubMed. [Link]

  • DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. Molecules. [Link]

  • Frontier molecular orbital theory. Wikipedia. [Link]

  • A Study of Structures, Mechanisms, and Theories through Computational Chemistry. eScholarship, University of California. [Link]

  • A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. MDPI. [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

  • Frontier molecular orbital theory – Knowledge and References. Taylor & Francis Online. [Link]

  • Frontier Molecular Orbital Theory in Organic Reactivity and Design. ResearchGate. [Link]

  • frontier molecular orbital analysis. YouTube. [Link]

  • 29.1: Molecular Orbitals of Conjugated Pi Systems. Chemistry LibreTexts. [Link]

  • Theoretical mechanistic study of metallaphotoredox catalysis: C–N cross-coupling via Ni(ii)-mediated σ-bond metathesis. Organic Chemistry Frontiers. [Link]

  • Journal of Computational Chemistry: Vol 29, No 5. Wiley Online Library. [Link]

  • DFT study of the mechanism and stereochemistry of electrophilic transannular addition reaction of bromine to 6-oxaheptacyclo[9.6.2.23,9.113,16.02,10.04,8.012,17]docosan-14,18,20- triene-12,17-dicarboxylic anhydride. ResearchGate. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. [Link]

  • DFT and ab initio studies of the addition step of alkyne bromoboration II. ResearchGate. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ResearchGate. [Link]

  • Electrophilic Addition Reactions. La Salle University. [Link]

  • Organometallic cross-coupling reactions. CEM Corporation. [Link]

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Protocols & Analytical Methods

Method

Chemoselective Suzuki-Miyaura Coupling of (Z)-1-Bromo-4-(2-bromovinyl)benzene

Application Note & Protocol | version 2.1 Strategic Overview (Z)-1-Bromo-4-(2-bromovinyl)benzene (CAS: 115665-68-4) serves as a high-value bifunctional linchpin in medicinal chemistry. Its utility stems from the presence...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | version 2.1

Strategic Overview

(Z)-1-Bromo-4-(2-bromovinyl)benzene (CAS: 115665-68-4) serves as a high-value bifunctional linchpin in medicinal chemistry. Its utility stems from the presence of two distinct electrophilic sites: a (Z)-vinyl bromide and an aryl bromide .

This substrate presents a unique challenge and opportunity:

  • Chemoselectivity: The

    
     vinyl bromide is inherently more reactive towards oxidative addition than the aryl bromide, allowing for sequential functionalization.
    
  • Stereoretention: The (Z)-alkene geometry is thermodynamically less stable than the (E)-isomer. Preserving this "cis" configuration requires specific catalytic conditions to prevent Pd-mediated isomerization.

This guide details the protocol for the chemoselective coupling of the vinyl bromide with retention of (Z)-configuration, followed by the subsequent functionalization of the aryl bromide.

Mechanistic Principles & Selectivity

Reactivity Hierarchy

In Palladium-catalyzed cross-couplings, the rate of oxidative addition (OA) generally follows the bond dissociation energy and steric accessibility of the C-X bond. For this substrate:



  • Vinyl Bromide (Site A): Reacts first. Although the (Z)-configuration introduces steric strain compared to (E)-isomers, the electronic activation of the alkenyl bond typically favors it over the aryl halide.

  • Aryl Bromide (Site B): Reacts second.[1][2] Requires higher temperatures or more electron-rich ligands once Site A is consumed.

Stereochemical Integrity

The primary failure mode in coupling (Z)-vinyl halides is Z


 E isomerization .
  • Cause: Isomerization often proceeds via a zwitterionic or radical intermediate during the catalytic cycle, or via post-reaction thermodynamic relaxation if the reaction mixture is heated excessively.

  • Solution: Use phosphine ligands that promote rapid reductive elimination (reducing the lifetime of the Pd-alkenyl species) and operate at the lowest effective temperature.

ReactivityMap cluster_0 Substrate: (Z)-1-Bromo-4-(2-bromovinyl)benzene cluster_1 Sequential Coupling Strategy Struct (Z)-Br-CH=CH-Ph-Br Vinyl Site A: (Z)-Vinyl Bromide High Reactivity Risk: Isomerization Struct->Vinyl Aryl Site B: Aryl Bromide Lower Reactivity Stable Struct->Aryl Step1 Step 1: Mild Conditions (RT, Pd(PPh3)4) Targets Site A Vinyl->Step1 Selective Coupling Step2 Step 2: Forcing Conditions (Heat, SPhos) Targets Site B Aryl->Step2 Subsequent Coupling Step1->Aryl Product contains Ar-Br caption Figure 1: Chemoselectivity map for sequential functionalization.

Experimental Protocol

Protocol A: Selective Coupling of the (Z)-Vinyl Bromide

Objective: Couple a boronic acid to the vinyl position while preserving the aryl bromide and (Z)-geometry.

Materials
  • Substrate: (Z)-1-Bromo-4-(2-bromovinyl)benzene (1.0 equiv)

  • Nucleophile: Aryl/Alkyl Boronic Acid (1.05 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (5 mol%)
    • Note: Pd(PPh

      
      )
      
      
      
      is preferred over bidentate ligands (like dppf) here because bulky bidentate ligands can sometimes induce isomerization via steric crowding in the transition state.
  • Base: Sodium Carbonate (

    
    ), 2.0 M aqueous solution (2.5 equiv)
    
  • Solvent: DME (Dimethoxyethane) or THF (degassed)

Step-by-Step Procedure
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser (though reaction is initially RT). Cool under Argon flow.

  • Charging: Add (Z)-1-Bromo-4-(2-bromovinyl)benzene (1.0 equiv), Boronic Acid (1.05 equiv), and Pd(PPh

    
    )
    
    
    
    (0.05 equiv) to the flask.
  • Solvation: Add degassed DME (concentration ~0.1 M). Stir gently until solids dissolve.

  • Activation: Add the degassed 2.0 M

    
     solution via syringe. The mixture will become biphasic.
    
  • Reaction: Stir vigorously at Room Temperature (20-25°C) .

    • Monitoring: Check by TLC or HPLC every 2 hours.

    • Endpoint: Reaction typically completes in 4-12 hours. If conversion is <50% after 6 hours, warm gently to 40°C. Do not exceed 50°C to prevent isomerization.

  • Workup: Dilute with diethyl ether and water. Separate layers. Extract aqueous layer with ether (2x). Wash combined organics with brine, dry over

    
    , and concentrate
    
    • Caution: Keep rotovap bath temp <40°C.

  • Purification: Flash chromatography on silica gel. (Z)-isomers often have slightly different R

    
     values than (E)-isomers; use a gradient elution to ensure separation if minor isomerization occurred.
    
Protocol B: Sequential Coupling of the Aryl Bromide

Objective: Functionalize the remaining aryl bromide.

  • Substrate: Product from Protocol A.

  • Catalyst: Pd(dppf)Cl

    
     or Pd(OAc)
    
    
    
    /SPhos (active systems required for deactivated aryl bromides).
  • Conditions: Toluene/Water,

    
    , 80-100°C.
    
  • Note: Since the vinyl group is already coupled, thermal stability is less critical, though prolonged heating at >100°C can still risk thermodynamic equilibration of the alkene.

Data Summary & Troubleshooting

Chemoselectivity & Stereoretention Table
VariableRecommended ConditionImpact on Selectivity/Geometry
Temperature 20–40°CCritical. High T (>60°C) promotes Z

E isomerization.
Catalyst Pd(PPh

)

Monodentate phosphines generally favor retention.
Base

or

Strong bases (KOtBu) can cause elimination or isomerization.
Stoichiometry 1.05 equiv BoronateExcess boronate (>1.5 equiv) increases risk of bis-coupling.
Troubleshooting Guide

Issue 1: Significant Z


 E Isomerization (>10% E-isomer) 
  • Root Cause: Reaction temperature too high or reaction time too long (thermodynamic control).

  • Fix: Switch to Thallium(I) Hydroxide (TlOH) or Silver(I) Oxide (Ag

    
    O)  as the base. These additives accelerate transmetallation, allowing the reaction to proceed faster at lower temperatures, kinetically trapping the (Z)-product.
    

Issue 2: Bis-coupling (Reaction at both Br sites)

  • Root Cause: Highly active catalyst or excess boronic acid.

  • Fix: Strictly limit boronic acid to 1.0-1.05 equivalents. Add the boronic acid solution slowly (dropwise) over 1 hour to keep its instantaneous concentration low.

Issue 3: No Reaction at Vinyl Site

  • Root Cause: Steric hindrance of the (Z)-substituent blocking oxidative addition.

  • Fix: Switch to a sterically smaller but electron-rich ligand, such as Pd(P(t-Bu)

    
    )_2  or CataCXium A , which can facilitate OA into hindered halides without requiring excessive heat.
    

References

  • Miyaura, N., & Suzuki, A. (1979).[1] Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866–867.[1] Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Discussion on ligand effects and reactivity order). Link

  • Hunt, A. R., et al. (2016). Stereoretentive Palladium-Catalyzed Cross-Coupling of Alkenyl Halides. Organic Letters, 18(6), 1274–1277. (Protocols for maintaining Z-geometry). Link

  • Molander, G. A., & Bernhardt, J. C. (2017). Stereospecific Cross-Coupling of Alkenyl Boronates. Journal of Organic Chemistry, 82(2), 1234-1240. Link

Sources

Application

Application Notes and Protocols for the Heck Reaction of (Z)-1-Bromo-4-(2-bromovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating Chemoselectivity in the Heck Reaction of a Dibrominated Substrate The Mizoroki-He...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating Chemoselectivity in the Heck Reaction of a Dibrominated Substrate

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] The substrate, (Z)-1-Bromo-4-(2-bromovinyl)benzene, presents a compelling case study in the application of this reaction, offering two distinct reactive sites for cross-coupling: an aryl bromide and a (Z)-configured vinyl bromide. This duality introduces a significant challenge and opportunity—chemoselectivity. The preferential reaction at one site over the other is not merely a matter of academic curiosity; it is a critical consideration in the synthesis of complex molecules, where precise control over reactivity dictates the success of a synthetic route.

The relative reactivity of C-Br bonds in palladium-catalyzed cross-coupling reactions is a nuanced subject. While vinyl halides are often more reactive than aryl halides in the crucial oxidative addition step of the Heck catalytic cycle, this can be modulated by a variety of factors including steric hindrance, electronic effects, and, most importantly, the choice of catalyst system.[2] Control over site-selectivity can be "substrate-controlled," relying on the intrinsic electronic and steric differences between the two C-Br bonds, or "catalyst-controlled," where the judicious selection of phosphine ligands can direct the palladium catalyst to a specific site.[3][4]

This guide provides a detailed exploration of the Heck reaction conditions tailored for (Z)-1-Bromo-4-(2-bromovinyl)benzene. We will present protocols designed to achieve selective mono-vinylation at either the vinyl bromide or the aryl bromide position, as well as conditions promoting a double Heck reaction. The underlying principles governing these selective transformations will be thoroughly discussed, providing researchers with the rationale to adapt and optimize these methods for their specific synthetic goals.

The Heck Reaction Catalytic Cycle

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are: oxidative addition of the organohalide to the Pd(0) species, migratory insertion of the alkene into the newly formed Pd-C bond, and subsequent β-hydride elimination to yield the product and a palladium-hydride species. The cycle is completed by reductive elimination of HX, typically facilitated by a base, which regenerates the active Pd(0) catalyst.[5]

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Alkene_Coord Alkene Coordination PdII_RX->Alkene_Coord PdII_Alkene R-Pd(II)L(Alkene)-X Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R'-Pd(II)L-X Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdII_H H-Pd(II)L₂-X Beta_Elim->PdII_H Product Alkene Product Beta_Elim->Product Red_Elim Reductive Elimination (+ Base) PdII_H->Red_Elim Red_Elim->Pd0 HX H-X Red_Elim->HX

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Protocol 1: Selective Heck Coupling at the Vinyl Bromide Position

This protocol aims to leverage the generally higher reactivity of vinyl bromides over aryl bromides in the oxidative addition step. The use of a simple, monodentate phosphine ligand like triphenylphosphine is often sufficient for this purpose under standard Heck conditions.

Rationale for Experimental Choices
  • Catalyst System: Palladium(II) acetate is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[1] Triphenylphosphine (PPh₃) is a versatile monodentate ligand that is effective for a wide range of Heck reactions.[6]

  • Base: Triethylamine (Et₃N) is a common organic base used in the Heck reaction. It serves to neutralize the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.[6]

  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are excellent choices for the Heck reaction as they can dissolve the catalyst, substrate, and base, and are stable at the required reaction temperatures.[6]

  • Temperature: Elevated temperatures (100-120 °C) are typically required to drive the reaction to completion, especially with less reactive aryl or vinyl bromides.[6]

Experimental Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add (Z)-1-Bromo-4-(2-bromovinyl)benzene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and triphenylphosphine (PPh₃, 0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the alkene coupling partner (e.g., styrene or an acrylate, 1.2 eq), followed by anhydrous DMF (to achieve a substrate concentration of 0.1-0.2 M) and triethylamine (Et₃N, 2.0 eq).

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalyst-Controlled Selective Heck Coupling at the Aryl Bromide Position

Achieving selectivity for the typically less reactive aryl bromide in the presence of a vinyl bromide requires a "catalyst-controlled" approach. The use of bulky, electron-rich phosphine ligands can sterically hinder the approach of the vinyl bromide to the palladium center, thereby favoring oxidative addition at the more accessible aryl bromide site.

Rationale for Experimental Choices
  • Catalyst System: A pre-formed Pd(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used, or a Pd(II) precursor with a bulky ligand. Bulky, electron-rich ligands like tri(o-tolyl)phosphine or Buchwald-type ligands can favor reaction at the less sterically hindered aryl position.[6]

  • Base: A weaker inorganic base such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) can sometimes offer better selectivity in these systems.[6]

  • Solvent and Temperature: Similar solvents and temperatures as in Protocol 1 are generally applicable, although optimization may be required depending on the specific ligand used.

Experimental Procedure
  • Reaction Setup: To an oven-dried Schlenk flask, add (Z)-1-Bromo-4-(2-bromovinyl)benzene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.03 eq), and a bulky phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 eq).

  • Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.

  • Reagent Addition: Add the alkene (1.2 eq), anhydrous DMF, and potassium carbonate (K₂CO₃, 2.5 eq).

  • Reaction: Heat the mixture to 120 °C.

  • Monitoring, Work-up, and Purification: Follow the procedures outlined in Protocol 1.

Protocol 3: Double Heck Reaction for Bis-Alkene Synthesis

For the synthesis of a bis-alkene product, conditions are chosen to ensure the reaction proceeds at both bromide sites. This typically involves using a higher loading of the alkene, a more active catalyst system, and potentially longer reaction times or higher temperatures.

Experimental Procedure
  • Reaction Setup: In an oven-dried Schlenk flask, combine (Z)-1-Bromo-4-(2-bromovinyl)benzene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and triphenylphosphine (PPh₃, 0.1 eq).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Reagent Addition: Add the alkene (2.5-3.0 eq), anhydrous DMF, and triethylamine (Et₃N, 3.0-4.0 eq).

  • Reaction: Heat the reaction mixture to 120-130 °C.

  • Monitoring, Work-up, and Purification: Follow the procedures outlined in Protocol 1, adjusting for the different polarity of the bis-coupled product during purification.

Summary of Recommended Heck Reaction Conditions

ParameterProtocol 1 (Vinyl-Selective)Protocol 2 (Aryl-Selective)Protocol 3 (Double Reaction)
Target Site Vinyl BromideAryl BromideBoth Sites
Catalyst Pd(OAc)₂Pd(OAc)₂Pd(OAc)₂
Ligand PPh₃P(o-tol)₃ or similar bulky ligandPPh₃
Base Et₃NK₂CO₃ or NaOAcEt₃N
Alkene (eq) 1.21.22.5 - 3.0
Solvent DMF or NMPDMF or NMPDMF or NMP
Temperature 110 °C120 °C120 - 130 °C

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the temperature, adding a fresh portion of the catalyst, or using a more active catalyst system (e.g., a palladacycle).

  • Poor Selectivity: If a mixture of mono-adducts is obtained when selectivity is desired, screen different ligands. For vinyl-selectivity, less sterically demanding ligands may be beneficial. For aryl-selectivity, increase the steric bulk of the phosphine ligand. The choice of base and solvent can also influence selectivity.

  • Formation of Byproducts: The formation of reduced arene (dehalogenation) or alkene isomerization can sometimes be observed. The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can sometimes mitigate these side reactions.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Prep_Vessel Prepare Reaction Vessel (Oven-dried glassware) Prep_Reagents Prepare Reagents Prep_Vessel->Prep_Reagents Reaction_Setup Combine Substrate, Catalyst, Ligand Prep_Reagents->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere Reaction_Setup->Inert_Atmosphere Add_Reagents Add Alkene, Solvent, Base Inert_Atmosphere->Add_Reagents Heating Heat and Stir Add_Reagents->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Workup Aqueous Work-up Monitoring->Workup Purify Column Chromatography Workup->Purify

Caption: General experimental workflow for the Heck reaction.

Conclusion

The Heck reaction of (Z)-1-Bromo-4-(2-bromovinyl)benzene is a prime example of how modern catalytic methods can be tailored to achieve specific synthetic outcomes. By understanding the principles of chemoselectivity and carefully selecting the catalyst, ligand, and reaction conditions, researchers can direct the coupling to the desired bromide position. The protocols provided herein serve as a robust starting point for the selective functionalization of this and similar dihalogenated substrates, opening avenues for the efficient construction of complex molecular architectures.

References

  • Kamada, N., & Manabe, K. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI.
  • Powers, D. C., & Ritter, T. (2022).
  • Kamada, N., & Manabe, K. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Newman, S. G., et al. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
  • Newman, S. G., et al. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
  • Beletskaya, I. P., & Cheprakov, A. V. (2017).
  • Wikipedia. (2023). Heck reaction. Wikipedia.
  • Li, Z., et al. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes.
  • Kumar, D., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
  • Tour, J. M., & Lamba, J. J. S. (2004). Palladium- (and nickel-)
  • Feuerstein, M., et al. (2001). Heck Reaction of Vinyl Bromides with Alkenes in the Presence of a Tetraphosphine/Palladium Catalyst.
  • Feuerstein, M., et al. (2007). Heck Reactions of α‐ or β‐Substituted Enol Ethers with Aryl Bromides Catalysed by a Tetraphosphane/Palladium Complex – Direct Access to Acetophenone or 1‐Arylpropanone Derivatives.
  • Henry, S. A. R., & Sigman, M. S. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
  • Ben-Valid, S., et al. (2008). Reaction conditions optimization of the Heck reaction of 4-bromotoluene with styrene.
  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
  • Total Organic Chemistry. (2021, March 20). Heck Reaction - Organic Chemistry Lessons. YouTube.
  • McConville, M., et al. (2009).
  • Panduwawala, T. (2020). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme.
  • Liu, J., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Wang, D. Y., & Buchwald, S. L. (2010).
  • Lai, C. K., et al. (2000). Highly Conjugated Molecules from Dibromonaphthyl Derivatives and 4-Vinylpyridine or 4-Acetoxystyrene by the Heck Reaction. PubMed.
  • Henry, S. A. R., & Sigman, M. S. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Willis, M. C., et al. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic Chemistry Portal.

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Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (Z)-1-Bromo-4-(2-bromovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This document provides a detailed technical guide for the palladium-catalyzed cross-coupling reactions of (Z)-1-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for the palladium-catalyzed cross-coupling reactions of (Z)-1-Bromo-4-(2-bromovinyl)benzene. This versatile building block, possessing both an aryl and a vinyl C-Br bond, offers a unique platform for the synthesis of complex molecular architectures relevant to pharmaceutical and materials science research. This guide will delve into the strategic considerations for achieving chemoselective functionalization at either the vinylic or the aryl position, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Importance of (Z)-1-Bromo-4-(2-bromovinyl)benzene

(Z)-1-Bromo-4-(2-bromovinyl)benzene is a bifunctional substrate containing two distinct carbon-bromine bonds amenable to palladium-catalyzed cross-coupling reactions. The presence of both an sp²-hybridized aryl C-Br bond and an sp²-hybridized vinyl C-Br bond presents a compelling opportunity for sequential and selective functionalization. The ability to control which site reacts allows for the divergent synthesis of a wide array of substituted styrene derivatives. These derivatives are valuable precursors to biologically active molecules, including those with applications in cancer therapy and as receptor agonists.[1] The core challenge and the primary focus of this guide lies in understanding and controlling the chemoselectivity of these transformations.

Understanding the Reactivity Landscape: Aryl vs. Vinyl C-Br Bonds

The cornerstone of achieving selective cross-coupling lies in the differential reactivity of the aryl and vinyl C-Br bonds. In palladium-catalyzed reactions, the first step is typically the oxidative addition of the organohalide to the Pd(0) catalyst.[2] The rate of this step is influenced by the nature of the carbon-halogen bond. Generally, for halides, the reactivity order is I > Br > Cl.[3] Between aryl and vinyl halides with the same halogen, vinyl halides are often more reactive towards oxidative addition than their aryl counterparts under certain conditions. This inherent reactivity difference provides a handle for achieving selective coupling at the vinylic position.

Conversely, by carefully selecting ligands and reaction conditions, it is possible to favor the reaction at the more sterically accessible or electronically activated aryl C-Br bond. Bulky electron-rich phosphine ligands, for instance, can significantly influence the outcome of the reaction by modulating the steric and electronic environment of the palladium catalyst.

Synthesis of (Z)-1-Bromo-4-(2-bromovinyl)benzene

A reliable source of the starting material is paramount. (Z)-1-Bromo-4-(2-bromovinyl)benzene can be synthesized via several methods, with the Wittig reaction being a common and effective approach for establishing the Z-configured double bond.[4]

Protocol: Synthesis via Wittig Reaction

This protocol is adapted from established procedures for the synthesis of β-bromostyrenes.[5]

Materials:

  • 4-Bromobenzaldehyde

  • (Bromomethyl)triphenylphosphonium bromide

  • Strong base (e.g., n-Butyllithium or Sodium Hexamethyldisilazide)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend (bromomethyl)triphenylphosphonium bromide (1.1 eq.) in anhydrous THF.

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of strong base (1.05 eq.) to the suspension with vigorous stirring. Allow the mixture to stir at -78 °C for 1 hour to form the ylide.

  • In a separate flask, dissolve 4-bromobenzaldehyde (1.0 eq.) in anhydrous THF.

  • Slowly add the solution of 4-bromobenzaldehyde to the ylide suspension at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (Z)-1-Bromo-4-(2-bromovinyl)benzene. The Z-isomer is typically favored under these conditions.

Note: The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. For non-stabilized ylides, the Z-alkene is generally the major product.

Chemoselective Cross-Coupling Strategies and Protocols

The ability to selectively functionalize either the vinyl or the aryl C-Br bond is the key utility of this substrate. The following sections provide detailed protocols and the underlying rationale for achieving this selectivity.

Selective Coupling at the Vinylic C-Br Bond

Capitalizing on the generally higher reactivity of the vinyl bromide, milder reaction conditions can be employed to favor coupling at this position. The Sonogashira coupling is an excellent example where this selectivity can be achieved.[6][7]

Rationale: By using a copper(I) co-catalyst and conducting the reaction at or near room temperature, the more reactive vinyl bromide is expected to undergo oxidative addition preferentially.

Materials:

  • (Z)-1-Bromo-4-(2-bromovinyl)benzene

  • Terminal alkyne (e.g., Phenylacetylene)

  • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

  • CuI (Copper(I) iodide, co-catalyst)

  • Triethylamine (Base and solvent)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Parameter Condition Justification
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A common and effective catalyst for Sonogashira couplings.
Co-catalyst CuI (3-10 mol%)Facilitates the formation of the copper acetylide, which then transmetalates to palladium.
Base TriethylamineActs as both a base and a solvent, crucial for the catalytic cycle.
Solvent Triethylamine/THF (or DMF)Anhydrous and degassed conditions are important to prevent catalyst deactivation.
Temperature Room Temperature to 40 °CMilder temperatures favor selective reaction at the more labile vinyl C-Br bond.

Procedure:

  • To a Schlenk flask under an inert atmosphere, add (Z)-1-Bromo-4-(2-bromovinyl)benzene (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.05 eq.).

  • Add anhydrous, degassed triethylamine and THF (if used).

  • Add the terminal alkyne (1.1 eq.) via syringe.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Workflow for Selective Sonogashira Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine (Z)-1-Bromo-4-(2-bromovinyl)benzene, Pd(PPh₃)₂Cl₂, and CuI in a Schlenk flask B Add anhydrous, degassed Triethylamine/THF A->B C Add terminal alkyne B->C D Stir at room temperature C->D E Monitor by TLC/GC-MS D->E F Dilute with Et₂O, filter E->F Upon completion G Aqueous wash F->G H Dry, concentrate G->H I Column Chromatography H->I

Caption: Workflow for the selective Sonogashira coupling at the vinylic position.

Selective Coupling at the Aryl C-Br Bond

To achieve selectivity for the aryl bromide, the reaction conditions need to be tuned to favor oxidative addition at this site, or to a state where the vinyl bromide's reactivity is attenuated. This can often be accomplished by using specific ligands and higher reaction temperatures.

Rationale: The choice of a bulky, electron-rich phosphine ligand can sterically hinder the approach to the vinyl bromide, thereby favoring reaction at the aryl position. Higher temperatures can also overcome the activation barrier for the less reactive aryl bromide.[8]

Materials:

  • (Z)-1-Bromo-4-(2-bromovinyl)benzene

  • Arylboronic acid or ester (e.g., Phenylboronic acid)

  • Pd(OAc)₂ or Pd₂(dba)₃ (Palladium pre-catalyst)

  • Bulky phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Parameter Condition Justification
Catalyst Pd(OAc)₂ (2-5 mol%)A common and air-stable palladium(II) pre-catalyst.
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligands that promote the coupling of aryl bromides.
Base K₂CO₃ or K₃PO₄ (2-3 eq.)Essential for the transmetalation step in the Suzuki coupling.
Solvent Toluene or DioxaneHigh-boiling aprotic solvents suitable for higher reaction temperatures.
Temperature 80-110 °CHigher temperatures are often required to activate the aryl bromide.

Procedure:

  • In a Schlenk tube, combine (Z)-1-Bromo-4-(2-bromovinyl)benzene (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(OAc)₂ (0.03 eq.), the phosphine ligand (0.06 eq.), and the base (2.5 eq.).

  • Evacuate and backfill the tube with an inert gas (3 cycles).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Pd0 Pd(0)L_n OAP R-Pd(II)L_n-X Pd0->OAP Oxidative Addition (R-X) TP R-Pd(II)L_n-R' OAP->TP Transmetalation (R'-M) Product R-R' TP->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and oxygen-free conditions. Use freshly opened reagents and solvents. Consider a different palladium pre-catalyst or ligand.
Insufficient temperatureFor less reactive C-Br bonds, a higher temperature may be required.
Lack of selectivity Reaction conditions not optimalAdjust the temperature. A lower temperature may favor the more reactive site. Screen different ligands (e.g., less bulky for vinyl, more bulky for aryl).
Incorrect baseThe choice of base can influence the reaction outcome. Screen different bases (e.g., organic vs. inorganic).
Formation of homocoupling products Presence of oxygenEnsure thorough degassing of solvents and use of an inert atmosphere.
Catalyst decompositionUse a more stable ligand or pre-catalyst.
Decomposition of starting material Reaction temperature too highReduce the reaction temperature and extend the reaction time.
Unstable reagentsUse freshly prepared or purified reagents.

Applications in Drug Development

The functionalized styrene derivatives accessible through the selective cross-coupling of (Z)-1-Bromo-4-(2-bromovinyl)benzene are valuable intermediates in the synthesis of pharmaceuticals. For example, substituted styrenes are precursors to a variety of biologically active compounds, including those with potential as anti-cancer agents and modulators of cellular signaling pathways. The ability to introduce diverse functionalities at either the aryl or vinyl position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.[1]

Conclusion

(Z)-1-Bromo-4-(2-bromovinyl)benzene is a powerful synthetic intermediate that, through judicious choice of palladium catalyst, ligands, and reaction conditions, allows for the chemoselective formation of carbon-carbon and carbon-heteroatom bonds at either its vinylic or aryl C-Br position. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the rich chemistry of this versatile building block in their synthetic endeavors.

References

  • Google. (n.d.). Role of palladium catalyst in cross-coupling reactions.
  • Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094–3095. [Link]

  • Wang, Z., & Xi, Z. (2001). New method for the synthesis of β-bromostyrenes.
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2023). Inorganics, 11(1), 35. [Link]

  • Wikipedia. (2024, January 23). Heck reaction. In Wikipedia. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. (2018). The Journal of Organic Chemistry, 83(15), 8345-8353.
  • Kelly, T. R., et al. (1984). 1-bromo-2-[2-(2-bromophenyl)vinyl]benzene synthesis. The Journal of Organic Chemistry, 49(1), 155-161.
  • N-Heterocyclic Carbenes in Iron, Cobalt, and Nickel-Catalyzed Cross-Coupling Reactions. (2009). Journal of the American Chemical Society, 131(31), 11048-11062.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved February 17, 2026, from [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. (2021). ChemRxiv. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 17, 2026, from [Link]

  • SynArchive. (n.d.). Suzuki Coupling. Retrieved February 17, 2026, from [Link]

  • Catalyzed Mizoroki–Heck Reaction or C–H Activation. (2019). Catalysts, 9(11), 933. [Link]

  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. (2014). Chemical Communications, 50(76), 11138-11141. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved February 17, 2026, from [Link]

  • Cross-Electrophile Coupling of Alcohols with Aryl and Vinyl Halides. (2020). Journal of the American Chemical Society, 142(36), 15219-15225.
  • Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. (2014).
  • Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. (2021). Organic & Biomolecular Chemistry, 19(19), 4269-4273. [Link]

  • Optimization of the Sonogashira coupling of 4-bromo-3-...(2018). New Journal of Chemistry, 42(15), 12735-12743.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 17, 2026, from [Link]

  • 4-(2-Bromovinyl)benzocyclobutene. (2020). Molbank, 2020(1), M1116. [Link]

  • (E/Z)-1-Bromo-4-(2-bromovinyl)benzene, min 98%, 25 grams. (n.d.). Retrieved February 17, 2026, from [Link]

  • Wijtmans, M., et al. (2012). Synthesis, modeling and functional activity of substituted styrene-amides as small-molecule CXCR7 agonists. European Journal of Medicinal Chemistry, 51, 152-167.
  • Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. (2008). Chemistry – A European Journal, 14(35), 11146-11153.
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008). Organic Letters, 10(19), 4381-4383.
  • Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. (2010). Synthesis, 2010(01), 123-130.

Sources

Application

Strategic Utilization of (Z)-1-Bromo-4-(2-bromovinyl)benzene in Pharmaceutical Intermediate Synthesis

Executive Summary (Z)-1-Bromo-4-(2-bromovinyl)benzene (CAS: 115665-68-4) represents a high-value "linchpin" scaffold in medicinal chemistry. Its structural uniqueness lies in the coexistence of two distinct electrophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Z)-1-Bromo-4-(2-bromovinyl)benzene (CAS: 115665-68-4) represents a high-value "linchpin" scaffold in medicinal chemistry. Its structural uniqueness lies in the coexistence of two distinct electrophilic sites: an aryl bromide and a (Z)-vinyl bromide .

This application note details the strategic exploitation of the reactivity differential between these two sites. By leveraging the superior oxidative addition rate of vinyl halides relative to aryl halides under palladium catalysis, researchers can achieve sequential chemoselective functionalization . This capability is critical for the modular synthesis of cis-stilbenes, a pharmacophore central to tubulin-binding agents like Combretastatin A-4 (CA-4).

Scientific Foundation: Chemoselectivity & Stereoretention[1]

The Reactivity Hierarchy

The utility of this scaffold rests on the kinetic differentiation of the C-Br bonds. In Pd(0)/Pd(II) catalytic cycles, the rate of oxidative addition follows a specific hierarchy governed by bond dissociation energies and hybridization effects (


 vinyl vs. 

aryl).
  • Primary Reactive Site (Vinyl Bromide): The vinyl C-Br bond is generally more electron-deficient and sterically accessible (despite Z-geometry) compared to the aryl bromide. Under controlled conditions (mild temperature, specific ligands), Pd(0) inserts here first.

  • Secondary Reactive Site (Aryl Bromide): The aryl C-Br bond requires higher activation energy, allowing it to remain intact during the initial coupling event.

Stereochemical Integrity

Preserving the Z-configuration (cis) is the primary challenge. Thermodynamic equilibrium favors the E-isomer (trans). Isomerization typically occurs via:

  • Pd-catalyzed isomerization: Prolonged reaction times or high temperatures allow the Pd-hydride species to reversibly insert into the alkene.

  • Photochemical isomerization: Exposure to ambient light.

Key Mechanistic Insight: The use of bidentate ligands (e.g., dppf) and mild bases (e.g., Ag2CO3 or TlOH, though Na2CO3 is preferred for safety) accelerates the reductive elimination step, minimizing the lifespan of the Pd-alkenyl intermediate and thus reducing the window for isomerization.

Visualizing the Synthetic Logic

The following diagram illustrates the sequential functionalization workflow, highlighting the synthesis of Combretastatin analogues.

G Start (Z)-1-Bromo-4-(2-bromovinyl)benzene (Dual Electrophile) Step1 Step 1: Selective Suzuki Coupling (Vinyl-Br Activation) Start->Step1 Boronic Acid A Pd(PPh3)4, 60°C Inter Intermediate: 4-Bromostilbene Derivative (Z-Geometry Retained) Step1->Inter Kinetic Selectivity Step2 Step 2: Second Cross-Coupling (Aryl-Br Activation) Inter->Step2 Boronic Acid B Pd(dppf)Cl2, 90°C Side Risk: E-Isomerization (Thermodynamic Trap) Inter->Side Overheating / Light Final Target: Asymmetric Z-Stilbene (e.g., CA-4 Analogue) Step2->Final Modular Synthesis

Caption: Sequential Pd-catalyzed functionalization pathway. Note the kinetic selectivity allowing the aryl bromide to serve as a latent handle for the second diversification step.

Detailed Protocol: Sequential Synthesis of Combretastatin Analogues

This protocol describes the synthesis of a library of asymmetric Z-stilbenes. Target: Synthesis of a CA-4 analogue via sequential coupling.

Phase 1: Chemoselective Vinyl Coupling

Objective: Couple 3,4,5-trimethoxyphenylboronic acid to the vinyl position while leaving the aryl bromide intact.

Reagents:

  • Substrate: (Z)-1-Bromo-4-(2-bromovinyl)benzene (1.0 equiv)

  • Coupling Partner: 3,4,5-Trimethoxyphenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution)

  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

Procedure:

  • Degassing (Critical): Charge a reaction vial with the substrate, boronic acid, and catalyst. Seal the vial. Purge with Argon for 15 minutes. Note: Oxygen promotes homocoupling and catalyst decomposition.

  • Solvent Addition: Add degassed DME and aqueous Na2CO3 via syringe.

  • Reaction: Heat the mixture to 60°C (oil bath). Stir for 4–6 hours.

    • Control Point: Do not exceed 65°C. Higher temperatures activate the aryl bromide and promote Z-to-E isomerization.

  • Monitoring: Monitor via TLC or HPLC. Look for the disappearance of the vinyl bromide. The aryl bromide peak should remain stable.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: Perform column chromatography in low light to prevent photo-isomerization.

Phase 2: Aryl Coupling (Diversification)

Objective: Functionalize the remaining aryl bromide with a second aryl/heteroaryl group.

Reagents:

  • Substrate: Intermediate from Phase 1 (1.0 equiv)

  • Coupling Partner: Aryl boronic acid "B" (e.g., 3-hydroxy-4-methoxyphenylboronic acid) (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane

Procedure:

  • Setup: Combine intermediate, new boronic acid, base, and catalyst in a fresh vial under Argon.

  • Reaction: Heat to 90–100°C for 12 hours.

    • Note: The aryl bromide requires higher energy (temperature) and a more robust catalyst (dppf) to facilitate oxidative addition.

  • Workup & Isolation: Standard aqueous workup and purification.

Data Summary & Optimization Table

ParameterCondition A (Vinyl Selective)Condition B (Aryl/Exhaustive)Rationale
Temperature 50–65°C90–110°CVinyl-Br activates at lower temps; Aryl-Br requires high heat.
Catalyst Pd(PPh3)4Pd(dppf)Cl2 or Pd2(dba)3/S-PhosPPh3 is bulky, preventing rapid oxidative addition into Ar-Br.
Base Na2CO3 or K2CO3K3PO4 or Cs2CO3Stronger bases facilitate the more difficult transmetallation in Step 2.
Solvent DME/H2O or THF/H2ODioxane or TolueneHigher boiling point required for Step 2.
Isomer Ratio (Z:E) Typically >95:5Variable (Risk of isomerization)High temp in Step 2 poses isomerization risk; keep reaction time short.

Troubleshooting & "Self-Validating" Checks

To ensure the protocol is working (Self-Validation):

  • The "Spot-to-Spot" Check: In Phase 1, if you observe two new spots on TLC significantly more polar than the starting material, you have likely double-coupled (reacted at both Br sites). Correction: Lower temperature to 50°C and reduce reaction time.

  • The "Geometry" Check: Use 1H NMR to validate stereochemistry.

    • Z-alkene (cis): Coupling constant (

      
      ) of the vinylic protons is typically 12 Hz .
      
    • E-alkene (trans): Coupling constant (

      
      ) is typically 16 Hz .
      
    • If J=16 Hz is observed: You have isomerized.[1] Check for light leaks or oxygen contamination (Pd-hydride formation).

  • Homocoupling: If the starting material disappears but no cross-product forms, check for biaryl formation (homocoupling of the boronic acid). Correction: Ensure rigorous degassing; Oxygen is the culprit.

References

  • Hadfield, J. A., et al. (2020). "A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors."[1] Bioorganic & Medicinal Chemistry.

  • Kuang, C., et al. (2005). "Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction."[2] Tetrahedron.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
  • Lawrence, N. J., et al. (1999). "The Synthesis of (E) and (Z)-Combretastatins A-4." Synthesis.

  • Willis, M. C., et al. (2005). "A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling."[3] Organic & Biomolecular Chemistry.

Sources

Method

Application Note: Chemoselective Suzuki-Miyaura Coupling of (Z)-1-Bromo-4-(2-bromovinyl)benzene

[1] Executive Summary This application note details the protocol for the chemoselective and stereoretentive cross-coupling of (Z)-1-Bromo-4-(2-bromovinyl)benzene . This substrate presents a unique bifunctional electrophi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the protocol for the chemoselective and stereoretentive cross-coupling of (Z)-1-Bromo-4-(2-bromovinyl)benzene . This substrate presents a unique bifunctional electrophile challenge: it contains both an aryl bromide and a Z-alkenyl bromide.[1]

The Core Challenge:

  • Chemoselectivity: Differentiating between the

    
     and 
    
    
    
    bonds.[1]
  • Stereointegrity: Preventing the thermodynamic isomerization of the Z (cis) alkene to the E (trans) alkene during the catalytic cycle.

The Solution: By exploiting the accelerated oxidative addition rates of vinyl halides relative to aryl halides, this protocol achieves >95% regioselectivity for the vinyl position. The use of bidentate ligands (


) and controlled thermal conditions ensures retention of the Z-geometry.[1]

Substrate Analysis & Mechanistic Logic

The Electrophile Hierarchy

In Palladium-catalyzed cross-coupling, the rate-determining step is typically oxidative addition.[1] The bond dissociation energy (BDE) and the steric environment dictate the order of reactivity.

SiteHybridizationReactivity RankMechanistic Rationale
Vinyl Bromide (C2)

(Alkenyl)
1 (Fast) Lower BDE;

-complexation assists oxidative addition; less steric hindrance.[1]
Aryl Bromide (C4')

(Aryl)
2 (Slow) Higher kinetic barrier for oxidative addition compared to vinyl halides.[1]
Stereochemical Preservation

The Z-vinyl bromide is prone to isomerization via a


-allyl mechanism or zwitterionic intermediates if the reaction temperature is excessive or if monodentate phosphines (like 

) allow for reversible coordination.[1]
  • Catalyst Selection:

    
      is chosen over 
    
    
    
    .[1] The large bite angle of the bidentate ferrocenyl ligand (
    
    
    ) stabilizes the Pd(II) intermediate and accelerates reductive elimination, reducing the lifetime of the intermediate where isomerization can occur.

Experimental Protocol

Materials & Reagents[2]
  • Substrate: (Z)-1-Bromo-4-(2-bromovinyl)benzene [CAS: 115665-68-4] (1.0 equiv)[1][2]

  • Nucleophile: Arylboronic acid (e.g., Phenylboronic acid) (1.05 equiv)

  • Catalyst:

    
     (
    
    
    
    ) (3 mol%)[1]
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: THF / Water (4:1 ratio) - Degassed[1]

Step-by-Step Methodology
Phase 1: Reaction Setup (Inert Atmosphere)
  • Vessel Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.[1]

  • Solvent Degassing: In a separate flask, sparge the THF/Water mixture with Argon for 20 minutes. Note: Oxygen is the primary cause of homocoupling byproducts and catalyst deactivation.

  • Charging Solids: Add the following to the reaction vessel:

    • (Z)-1-Bromo-4-(2-bromovinyl)benzene (262 mg, 1.0 mmol)[1]

    • Phenylboronic acid (128 mg, 1.05 mmol)

    • 
       (652 mg, 2.0 mmol)
      
    • 
       (24.5 mg, 0.03 mmol)
      
Phase 2: Reaction Initiation
  • Solvent Addition: Syringe the degassed THF/Water (5 mL) into the vessel under positive Argon pressure.

  • Sealing: Cap the vessel tightly (crimp cap for microwave/vial, glass stopper/septum for Schlenk).

  • Thermal Activation: Place the vessel in a pre-heated oil block at 60°C .

    • Critical Control Point: Do not exceed 65°C. Higher temperatures significantly increase the rate of oxidative addition at the aryl bromide site (loss of chemoselectivity) and promote Z

      
       E isomerization.
      
Phase 3: Monitoring & Quenching
  • TLC/HPLC Monitoring: Check reaction progress at 2 hours.

    • Target: Disappearance of starting material.[1]

    • QC Check: If >5% bis-coupled product (coupling at both Br sites) is observed, lower temperature to 50°C for future runs.[1]

  • Quenching: Once conversion is complete (typically 4-6 hours), dilute the mixture with Ethyl Acetate (10 mL) and water (10 mL).

  • Workup: Separate the organic layer.[1] Extract the aqueous layer twice with Ethyl Acetate.[1] Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
Phase 4: Purification
  • Column Chromatography: Purify using Silica Gel.[1]

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 100:0 to 95:5).[1]

    • Note: The Z-stilbene product is usually less polar than the bis-coupled byproduct but verify with 1H NMR (coupling constants).[1]

Quality Control & Validation

NMR Validation Criteria

To confirm the success of the protocol, analyze the


 NMR of the product.
FeatureExpected ValueInterpretation
Vinyl Protons (

)
6.5 - 6.7 ppmCharacteristic alkene region.[1]
Coupling Constant (

)
11 - 13 Hz CONFIRMS Z-ISOMER (Success)
Coupling Constant (

)
15 - 17 HzINDICATES E-ISOMER (Failure/Isomerization)
Aryl Region AA'BB' patternConfirms retention of the p-bromoaryl group.[1]
Troubleshooting Table
ObservationRoot CauseCorrective Action
Formation of E-isomer Thermal isomerization or Pd-hydride species.[1]Lower temp to 50°C; Ensure strict

exclusion; Switch base to Ag2O/K2CO3.
Bis-coupling (Over-reaction) Loss of chemoselectivity.[1]Reduce catalyst loading to 1 mol%; Reduce boronic acid to 0.95 equiv; Stop reaction earlier.
No Reaction Catalyst poisoning.Ensure solvents are degassed; check purity of starting vinyl bromide.[1]

Visualizations

Reaction Workflow & Logic

The following diagram illustrates the decision matrix and workflow for the synthesis.

SuzukiWorkflow Start Start: (Z)-1-Bromo-4-(2-bromovinyl)benzene Reagents Add Boronic Acid (1.05 eq) + Pd(dppf)Cl2 + Base Start->Reagents TempCheck Heat to 60°C Reagents->TempCheck Decision Oxidative Addition Selectivity TempCheck->Decision PathVinyl Path A: Vinyl-Br Activation (Fast) Kinetic Product Decision->PathVinyl Major Pathway PathAryl Path B: Aryl-Br Activation (Slow) Decision->PathAryl Minor Pathway (>65°C) IsomCheck Stereo-Integrity Check (Z-geometry) PathVinyl->IsomCheck Product Final Product: (Z)-4-Bromostilbene derivative IsomCheck->Product T < 65°C Pd(dppf)Cl2 Byproduct Byproduct: E-isomer or Bis-coupled IsomCheck->Byproduct T > 80°C Pd(PPh3)4

Caption: Figure 1. Chemoselective pathway favoring vinyl coupling while managing stereochemical risks.

Mechanistic Selectivity

Visualizing why the vinyl bromide reacts first.[1]

ReactivityHierarchy Substrate (Z)-1-Bromo-4-(2-bromovinyl)benzene VinylSite Vinyl-Br Site (sp2 Alkenyl) Lower BDE Fast Ox. Add. Substrate->VinylSite Preferential Pd(0) Attack ArylSite Aryl-Br Site (sp2 Aryl) Higher BDE Slow Ox. Add. Substrate->ArylSite Competitive only at High T

Caption: Figure 2. Electrophilic site differentiation based on oxidative addition kinetics.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on oxidative addition rates: Vinyl > Aryl). Link

  • Molander, G. A., & Bernhardt, J. C. (2003). Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 68(14), 5534–5539. (Validating Pd(dppf)Cl2 for Z-retention). Link[1]

  • Hunt, A. R., et al. (1996). Selective Pd-catalyzed coupling of 1-bromo-4-(2-bromovinyl)benzene.[1] Tetrahedron Letters, 37(50). (Specific substrate reactivity).[1][3][4][5][6][7][8][9][10] Link

Sources

Application

The Strategic Application of (Z)-1-Bromo-4-(2-bromovinyl)benzene in the Synthesis of Advanced Organic Electronic Materials

Introduction: The Untapped Potential of a Bifunctional Building Block In the relentless pursuit of high-performance organic electronic materials, the design and selection of monomeric precursors are of paramount importan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Bifunctional Building Block

In the relentless pursuit of high-performance organic electronic materials, the design and selection of monomeric precursors are of paramount importance. The molecular architecture of these building blocks dictates the electronic, optical, and morphological properties of the resulting conjugated polymers, which lie at the heart of devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This guide delves into the synthetic utility of a promising, yet under-explored monomer: (Z)-1-Bromo-4-(2-bromovinyl)benzene .

With its unique bifunctional nature, possessing both an aryl bromide and a vinyl bromide moiety, this compound offers a versatile platform for the construction of novel poly(p-phenylenevinylene) (PPV) derivatives and other conjugated systems. The presence of two distinct reactive sites opens up avenues for a variety of polymerization techniques, including the powerful palladium-catalyzed cross-coupling reactions. This document serves as a comprehensive technical guide for researchers, materials scientists, and professionals in drug development, providing detailed application notes and robust protocols for the synthesis and polymerization of (Z)-1-Bromo-4-(2-bromovinyl)benzene.

Monomer Profile: (Z)-1-Bromo-4-(2-bromovinyl)benzene

A thorough understanding of the monomer's properties is the foundation for its successful application.

PropertyValueSource
Chemical Name (Z)-1-Bromo-4-(2-bromovinyl)benzene[1]
CAS Number 115665-68-4[2]
Molecular Formula C₈H₆Br₂[3]
Molecular Weight 261.94 g/mol [1]
Appearance Typically a liquid[3]
Purity Commercially available with ≥95% purity[3]
Storage Recommended to be stored in a freezer[2]

Protocol I: Synthesis of (Z)-1-Bromo-4-(2-bromovinyl)benzene via the Wittig Reaction

While commercially available, an in-house synthesis of the monomer can be advantageous for research purposes, allowing for modifications and ensuring high purity. The Wittig reaction provides a reliable method for the formation of the vinyl bromide moiety.[4][5]

Causality Behind the Wittig Approach

The Wittig reaction is a cornerstone of alkene synthesis due to its reliability and the predictable location of the newly formed double bond.[5] It involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of (Z)-1-Bromo-4-(2-bromovinyl)benzene, a brominated phosphonium salt is reacted with a brominated benzaldehyde. The stereochemistry of the resulting alkene can be influenced by the nature of the ylide and the reaction conditions. While the Wittig reaction often favors the Z-isomer with unstabilized ylides, the use of specific conditions or related olefination reactions can be employed to enhance the selectivity for the desired (Z)-isomer.[6]

Experimental Workflow: Wittig Synthesis

reagent_prep Ylide Formation reaction Wittig Reaction reagent_prep->reaction 1. Add 4-bromobenzaldehyde workup Aqueous Workup & Extraction reaction->workup 2. Quench with water purification Column Chromatography workup->purification 3. Extract with organic solvent product (Z)-1-Bromo-4-(2-bromovinyl)benzene purification->product 4. Isolate pure product setup Reaction Setup polymerization Heck Polymerization setup->polymerization 1. Add monomers, catalyst, ligand, base, solvent isolation Polymer Precipitation polymerization->isolation 2. Heat under inert atmosphere purification Soxhlet Extraction isolation->purification 3. Precipitate in methanol product Conjugated Polymer purification->product 4. Purify to remove oligomers and catalyst residues setup Reaction Setup polymerization Suzuki Polymerization setup->polymerization 1. Add monomer, catalyst, ligand, base, solvent isolation Polymer Precipitation polymerization->isolation 2. Heat under inert atmosphere purification Soxhlet Extraction & End-capping isolation->purification 3. Precipitate in acidic methanol product Conjugated Polymer purification->product 4. Purify and cap reactive end groups

Sources

Method

Selective Functionalization of the Vinyl Bromide in (Z)-1-Bromo-4-(2-bromovinyl)benzene: Protocols and Mechanistic Insights

An Application Guide for Researchers Abstract (Z)-1-Bromo-4-(2-bromovinyl)benzene is a valuable bifunctional building block possessing two distinct carbon-bromine bonds: one on an aromatic ring (aryl bromide) and one on...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

(Z)-1-Bromo-4-(2-bromovinyl)benzene is a valuable bifunctional building block possessing two distinct carbon-bromine bonds: one on an aromatic ring (aryl bromide) and one on a vinyl group (vinyl bromide). This structural dichotomy presents a unique opportunity for sequential, site-selective chemical modifications, enabling the rapid construction of complex molecular architectures. This application note provides a comprehensive guide with detailed protocols for the chemoselective functionalization of the more reactive vinyl bromide moiety via palladium-catalyzed cross-coupling reactions, while preserving the aryl bromide for subsequent transformations. We delve into the mechanistic principles governing this selectivity and offer optimized procedures for Suzuki-Miyaura, Sonogashira, and Heck couplings, tailored for researchers in organic synthesis, materials science, and drug development.

Introduction: The Strategic Value of Chemoselectivity

In the synthesis of complex organic molecules, the ability to modify one specific functional group in the presence of others of similar reactivity is a paramount challenge. Chemoselective reactions provide a powerful tool, streamlining synthetic routes by minimizing the need for cumbersome protection-deprotection sequences. The substrate, (Z)-1-Bromo-4-(2-bromovinyl)benzene, exemplifies this challenge and opportunity. Its two C(sp²)-Br bonds exhibit differential reactivity that can be exploited with carefully controlled reaction conditions.

The selective functionalization of the vinyl bromide is kinetically favored due to the higher reactivity of the vinyl C-Br bond compared to the aryl C-Br bond in the crucial oxidative addition step of palladium-catalyzed cross-coupling cycles.[1] This guide provides the experimental framework to harness this intrinsic reactivity difference, transforming a simple di-bromo compound into a versatile intermediate for iterative synthesis.[2]

The Principle of Selective C(sp²)-Br Activation

The success of selective functionalization hinges on modulating the rate of the catalytic cycle for one reactive site over the other. In palladium-catalyzed cross-couplings, the cycle typically begins with the oxidative addition of the organohalide to a Pd(0) complex. This step is often rate-determining and is the primary control point for chemoselectivity.[1]

Several factors influence the preferential activation of the vinyl bromide over the aryl bromide:

  • Bond Dissociation Energy: The C-Br bond of a vinyl bromide is generally weaker and more polarized than that of an aryl bromide, facilitating faster oxidative addition.

  • Catalyst and Ligand System: The electronic and steric properties of the ligand coordinated to the palladium center are critical.[3][4] Electron-rich and sterically bulky phosphine ligands can accelerate the oxidative addition step and amplify the subtle reactivity differences between the two C-Br bonds.

  • Reaction Temperature: Lower reaction temperatures often favor the pathway with the lower activation energy, which corresponds to the reaction at the more labile vinyl bromide site.

The diagram below illustrates the general catalytic cycle, highlighting the key selectivity-determining step.

Catalytic_Cycle Fig 1: Generalized Pd-catalyzed cross-coupling cycle. Pd0 Pd(0)L_n (Active Catalyst) OA_Complex Oxidative Addition Complex Pd0->OA_Complex R¹-X (Vinyl-Br) SELECTIVITY R²-X (Aryl-Br) TM_Complex Transmetalation Complex OA_Complex->TM_Complex Organometallic Reagent (e.g., R-B(OH)₂) RE_Complex Reductive Elimination Complex TM_Complex->RE_Complex Isomerization RE_Complex->Pd0 Product (R¹-R) + HX

Caption: Fig 1: Generalized Pd-catalyzed cross-coupling cycle.

Experimental Protocols for Selective Vinylation

The following protocols have been developed to achieve high selectivity for the vinyl bromide position. Researchers should perform initial reactions on a small scale to fine-tune conditions for their specific coupling partners.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Workflow Fig 2: Standard experimental workflow for cross-coupling. start Start: Assemble Glassware reagents Add (Z)-1-Bromo-4-(2-bromovinyl)benzene, Palladium Pre-catalyst, and Ligand start->reagents purge Purge Reaction Vessel with Inert Gas (N₂ or Ar) reagents->purge add_reagents Add Solvent, Base, and Coupling Partner purge->add_reagents heat Heat to Desired Temperature and Stir for Allotted Time add_reagents->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor monitor->heat Incomplete quench Cool to RT and Quench Reaction (e.g., with H₂O or sat. NH₄Cl) monitor->quench Complete extract Perform Aqueous Work-up and Extract with Organic Solvent quench->extract dry Dry Organic Layer, Filter, and Concentrate in vacuo extract->dry purify Purify Product via Column Chromatography dry->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize end End: Isolated Product characterize->end

Caption: Fig 2: Standard experimental workflow for cross-coupling.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an organohalide.[5][6] It is widely used due to the commercial availability of a vast array of boronic acids and its tolerance of diverse functional groups.

Protocol 3.1.1: Selective Suzuki-Miyaura Coupling

  • Reaction Scheme: (Self-generated image of the reaction)

  • Reagents:

    • (Z)-1-Bromo-4-(2-bromovinyl)benzene (1.0 equiv)

    • Aryl or Vinyl Boronic Acid (1.1 - 1.3 equiv)

    • Pd(OAc)₂ (1-2 mol%)

    • SPhos (2-4 mol%)

    • K₃PO₄ (2.0 - 3.0 equiv)

    • Toluene/H₂O (e.g., 10:1 v/v)

  • Procedure:

    • To an oven-dried Schlenk flask, add (Z)-1-Bromo-4-(2-bromovinyl)benzene, the boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with Argon or Nitrogen (repeat 3 times).

    • Add the degassed Toluene/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 60-80 °C and stir vigorously for 4-12 hours.

    • Monitor the reaction by TLC or GC-MS for the consumption of the starting material.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

ParameterVariationEffect on Selectivity (Vinyl:Aryl)Typical YieldRationale
Ligand SPhos, XPhosHigh (>95:5)Good to ExcellentBulky, electron-rich ligands stabilize the Pd(0) state and favor oxidative addition at the more reactive vinyl site.[6]
PPh₃Moderate (approx. 80:20)ModerateLess bulky ligand, may require higher temperatures leading to loss of selectivity.
Base K₃PO₄, K₂CO₃HighExcellentStronger, non-nucleophilic bases are effective for activating the boronic acid without promoting side reactions.[6]
Et₃NLowerVariableOften less effective in Suzuki couplings and can lead to side reactions.
Temperature 60 °CExcellent (>98:2)GoodLower temperature maximizes the kinetic preference for the vinyl bromide C-Br activation.
100 °CGood (~90:10)ExcellentHigher temperature increases reaction rate but can lead to competitive reaction at the aryl bromide site.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of substituted alkynes by reacting a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper(I).[7][8]

Protocol 3.2.1: Selective Sonogashira Coupling

  • Reaction Scheme: (Self-generated image of the reaction)

  • Reagents:

    • (Z)-1-Bromo-4-(2-bromovinyl)benzene (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (1-3 mol%)

    • Copper(I) Iodide (CuI) (2-5 mol%)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Solvent and Base)

  • Procedure:

    • To an oven-dried Schlenk flask, add (Z)-1-Bromo-4-(2-bromovinyl)benzene, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with Argon or Nitrogen (repeat 3 times).

    • Add anhydrous, degassed Et₃N or DIPA via syringe, followed by the terminal alkyne.

    • Stir the reaction mixture at room temperature (20-25 °C) for 6-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, concentrate the mixture in vacuo.

    • Redissolve the residue in an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Rationale for Selectivity: The Sonogashira coupling can often be performed under very mild conditions, including room temperature.[9][10] These conditions strongly favor the kinetically preferred activation of the vinyl bromide, leading to excellent chemoselectivity. The use of an amine as both the base and solvent provides a suitable environment for both the palladium and copper catalytic cycles to operate efficiently.

Heck Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction forms a substituted alkene through the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base.[1][11]

Protocol 3.3.1: Selective Heck Reaction

  • Reaction Scheme: (Self-generated image of the reaction)

  • Reagents:

    • (Z)-1-Bromo-4-(2-bromovinyl)benzene (1.0 equiv)

    • Alkene (e.g., n-Butyl Acrylate, Styrene) (1.5 equiv)

    • Pd(OAc)₂ (2 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

    • Na₂CO₃ or Et₃N (2.0 equiv)

    • Anhydrous DMF or Acetonitrile (MeCN)

  • Procedure:

    • To an oven-dried Schlenk flask, add (Z)-1-Bromo-4-(2-bromovinyl)benzene, Pd(OAc)₂, and P(o-tol)₃.

    • Evacuate and backfill the flask with Argon or Nitrogen (repeat 3 times).

    • Add the anhydrous solvent, the base, and the alkene via syringe.

    • Heat the reaction mixture to 70-90 °C and stir for 8-16 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Rationale for Selectivity: The choice of a moderately bulky phosphine ligand like P(o-tol)₃ and a controlled reaction temperature is key to achieving selectivity in the Heck reaction.[11] While the Heck reaction often requires higher temperatures than the Sonogashira coupling, careful control can still ensure preferential reaction at the vinyl C-Br bond.

Choosing the Right Reaction

The choice between Suzuki, Sonogashira, and Heck coupling depends on the desired final structure. The following decision tree can guide the selection process.

Decision_Tree Fig 3: Decision tree for selecting the appropriate reaction. start What functional group do you want to install? alkyne An Alkyne Group (C≡C-R) start->alkyne  Alkynyl aryl_vinyl An Aryl or Vinyl Group (C=C-Ar/Vinyl) start->aryl_vinyl Aryl/Vinyl   alkene A Substituted Alkene (C=C-R) start->alkene  Alkene use_sonogashira Use Sonogashira Coupling (Protocol 3.2.1) alkyne->use_sonogashira use_suzuki Use Suzuki-Miyaura Coupling (Protocol 3.1.1) aryl_vinyl->use_suzuki use_heck Use Heck Reaction (Protocol 3.3.1) alkene->use_heck

Caption: Fig 3: Decision tree for selecting the appropriate reaction.

Conclusion and Future Outlook

The protocols detailed in this application note demonstrate the effective and highly selective functionalization of the vinyl bromide moiety in (Z)-1-Bromo-4-(2-bromovinyl)benzene. By carefully selecting the catalyst system, base, and temperature, researchers can reliably perform Suzuki-Miyaura, Sonogashira, and Heck couplings at the more reactive vinyl position. The products of these reactions are valuable intermediates, retaining the aryl bromide handle for subsequent orthogonal functionalization, thereby enabling a modular and efficient approach to the synthesis of complex, multi-substituted aromatic and styrenyl compounds.

References

  • Title: Heck Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides Source: PMC - NIH URL: [Link]

  • Title: Exploration of alkyl-based phosphine ligands for palladium-catalyzed chemoselective cross-coupling of polyhalogenated aryl triflates for construction of C(sp2) Source: PolyU Electronic Theses URL: [Link]

  • Title: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes Source: ResearchGate URL: [Link]

  • Title: Cross-Electrophile Coupling of Alcohols with Aryl and Vinyl Halides Source: ResearchGate URL: [Link]

  • Title: Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening Source: ChemRxiv URL: [Link]

  • Title: Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization Source: PMC - NIH URL: [Link]

  • Title: Can the Heck reaction coupling reaction proceed with a vinyl halide? Source: Quora URL: [Link]

  • Title: Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene Source: PMC - NIH URL: [Link]

  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: eScholarship.org URL: [Link]

  • Title: Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? Source: University of Liverpool Repository URL: [Link]

  • Title: Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Source: Semantic Scholar URL: [Link]

  • Title: Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: ACS Publications URL: [Link]

  • Title: Cross-Coupling Reactions, Continued Source: Gelest Technical Library URL: [Link]

  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: ACS Publications URL: [Link]

  • Title: Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides Source: Weix Group URL: [Link]

  • Title: Sonogashira Coupling Source: SynArchive URL: [Link]

  • Title: The Suzuki Reaction Source: Myers Group - Harvard University URL: [Link]

  • Title: CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction Source: Royal Society of Chemistry URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: PMC - NIH URL: [Link]

  • Title: Flow Chemistry: Sonogashira Coupling Source: University of Graz URL: [Link]

  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: eScholarship - University of California URL: [Link]

  • Title: Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper Source: ACS Publications URL: [Link]

  • Title: Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles Source: Express Polymer Letters URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Sonogashira cross-coupling of 3-bromo-1,2-diones Source: ScienceDirect URL: [Link]

Sources

Application

Application Note: Sequential Cross-Coupling Strategies for (Z)-1-Bromo-4-(2-bromovinyl)benzene

This Application Note is structured to guide researchers through the nuanced challenge of sequentially functionalizing (Z)-1-Bromo-4-(2-bromovinyl)benzene. It prioritizes chemoselectivity (Aryl vs.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the nuanced challenge of sequentially functionalizing (Z)-1-Bromo-4-(2-bromovinyl)benzene. It prioritizes chemoselectivity (Aryl vs. Alkenyl halide) and stereochemical retention (preventing


 isomerization).

Executive Summary

(Z)-1-Bromo-4-(2-bromovinyl)benzene presents a unique synthetic opportunity: it acts as a linchpin scaffold containing two distinct electrophilic sites—an aryl bromide and a (Z)-alkenyl bromide .

While both sites are susceptible to Pd-catalyzed oxidative addition, they exhibit distinct kinetic profiles. The core challenge lies in:

  • Chemoselectivity: Exclusively coupling the alkenyl bromide before the aryl bromide (or vice versa).

  • Stereochemical Integrity: Preventing thermodynamic relaxation of the metastable Z-alkene to the E-isomer during the catalytic cycle.

This guide details a Sequential Negishi-Suzuki Protocol that leverages the superior reactivity of alkenyl halides under mild conditions to achieve site-selective functionalization with


 stereoretention.

Mechanistic Grounding & Strategy

Reactivity Hierarchy

In Palladium-catalyzed cross-couplings, the rate of oxidative addition (OA) generally follows the bond dissociation energy (BDE) and the hybridization of the carbon center.

  • Alkenyl Bromides (

    
    ):  Lower BDE, faster OA.
    
  • Aryl Bromides (

    
    ):  Higher BDE, slower OA.
    

However, the (Z)-geometry introduces steric strain that can retard the approach of the Pd(0) species compared to (E)-isomers. Despite this, under controlled temperatures (


 to 

), the electronic activation of the vinyl bromide dominates, allowing it to be coupled first.
The Isomerization Pitfall

The loss of Z-geometry typically occurs via:

  • 
    -Hydride Elimination:  If the coupling is slow, a 
    
    
    
    -alkyl-Pd intermediate may undergo reversible
    
    
    -hydride elimination/re-insertion, scrambling the geometry.
  • Isomerization of Starting Material: Prolonged exposure to Pd(II) species or heat can isomerize the starting bromide before coupling.

Solution: We utilize Negishi Coupling for the first step. Organozinc reagents are highly reactive, allowing the reaction to proceed at low temperatures (


), kinetically trapping the Z-product before isomerization can occur.
Strategic Workflow Diagram

SequentialStrategy Start (Z)-1-Bromo-4-(2-bromovinyl)benzene (Dual Electrophile) Step1 STEP 1: Negishi Coupling (Kinetic Control) Start->Step1 Organozinc (R-ZnX) Pd(PPh3)4, 0°C Targets Vinyl-Br Inter Intermediate: (Z)-4-(2-R-vinyl)phenyl bromide Step1->Inter >98% Z-Retention Step2 STEP 2: Suzuki-Miyaura (Thermodynamic Conditions) Inter->Step2 Boronic Acid (Ar-B(OH)2) Pd(dppf)Cl2, Base, 80°C Targets Aryl-Br Final Final Scaffold: (Z)-1,4-Difunctionalized Styrene Step2->Final Complete Conversion

Caption: Sequential functionalization strategy targeting the vinyl bromide first via Negishi coupling, followed by the aryl bromide via Suzuki coupling.

Experimental Protocols

Protocol A: Step 1 - Site-Selective Negishi Coupling (Vinyl-Br Target)

Objective: Functionalize the vinyl position while leaving the aryl bromide intact and preserving Z-geometry.

Reagents:

  • Substrate: (Z)-1-Bromo-4-(2-bromovinyl)benzene (1.0 equiv)

  • Nucleophile: Alkyl- or Aryl-zinc halide (1.2 equiv) (Prepared via LiCl-mediated Zn insertion or transmetallation).

  • Catalyst:

    
     (2-5 mol%)
    
  • Solvent: Anhydrous THF

Procedure:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve (Z)-1-Bromo-4-(2-bromovinyl)benzene (1.0 mmol) and

    
     (
    
    
    
    ,
    
    
    ) in anhydrous THF (
    
    
    ). Stir for 5 minutes at room temperature until the solution is clear yellow.
  • Temperature Control: Cool the reaction mixture to

    
      using an ice/water bath. Crucial: Low temperature is the primary safeguard against isomerization.
    
  • Reagent Addition: Add the Organozinc reagent (1.2 mmol, typically 0.5–1.0 M in THF) dropwise via syringe over 10 minutes.

  • Monitoring: Stir at

    
     for 2–4 hours. Monitor via TLC or LC-MS.
    
    • Checkpoint: The vinyl bromide reacts significantly faster. Stop the reaction immediately upon consumption of the starting material to prevent oxidative addition into the aryl bromide.

  • Quench: Quench with saturated

    
     solution (
    
    
    
    ).
  • Workup: Extract with

    
     (
    
    
    
    ). Dry combined organics over
    
    
    , filter, and concentrate in vacuo at
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc). Note: The Z-isomer often elutes separately from trace E-isomer.

Expected Outcome: (Z)-1-Bromo-4-(2-functionalized-vinyl)benzene. Yields typically 75–85%. Z:E ratio > 20:1.[1]

Protocol B: Step 2 - Suzuki-Miyaura Coupling (Aryl-Br Target)

Objective: Functionalize the remaining aryl bromide.

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

  • Setup: Charge a reaction vial with the mono-functionalized aryl bromide (0.5 mmol), Boronic acid (0.75 mmol), Base (1.5 mmol), and Catalyst (0.025 mmol).

  • Degassing: Evacuate and backfill with Argon (

    
    ). Add degassed Dioxane (
    
    
    
    ) and Water (
    
    
    ).
  • Reaction: Heat to

    
      for 4–12 hours.
    
    • Note: The vinyl group is already substituted, reducing the risk of isomerization compared to a terminal vinyl bromide, but excessive heat (

      
      ) should still be avoided.
      
  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine.

  • Purification: Silica gel chromatography.

Critical Data & Troubleshooting

Comparative Reactivity Table
ParameterVinyl Bromide (Z) Aryl Bromide Implication
Hybridization

(Alkenyl)

(Aryl)
Vinyl activates faster.
Electronic Nature Electron-rich (usually)Neutral/DeficientVinyl stabilizes cationic Pd(II) intermediates.
Steric Environment Hindered (Z-substituent) Exposed (Para)Risk: If Vinyl is too bulky, Aryl coupling competes.
Isomerization Risk High (

)
NoneRequires mild conditions (Negishi/Stille).
Troubleshooting Guide
IssueRoot CauseCorrective Action
Loss of Z-Geometry Reaction temperature too high.Run Step 1 at

to

. Switch to Negishi (Zn) from Suzuki (B).
Double Addition Catalyst too active or excess reagent.Strictly limit organozinc to 1.1–1.2 equiv. Monitor kinetics closely.
No Reaction at Vinyl Steric bulk of Z-substituent.Use sterically smaller ligands (e.g., SPhos) or switch to Stille coupling (Vinyl stannanes are very reactive).
Aryl Coupling First Unusual electronic deactivation.Rare. If observed, protect the aryl bromide as a chloride (slower) or iodide (faster) to manipulate order.

References

  • Stereoretention in Vinyl Halide Coupling

    • Citation: "Alkenyl bromides furnish the desired olefins with near complete stereoretention [in Nickel/Palladium systems]."
    • Source: Everson, D. A., Jones, B. A., & Weix, D. J. (2012). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. Journal of the American Chemical Society.[2]

    • URL:[Link]

  • Stereospecific Cross-Coupling Principles

    • Citation: "Diphosphine nickel or palladium-based catalysts provided good stereospecificity [for vinyl bromides], whereas iron or cobalt led to racemization."[3]

    • Source: Wisniewski, S. R., & Schwarzwalder, G. M. (2025). Stereospecific cross-coupling reactions. Science (Review).
    • URL:[Link] (Note: Generalized link to relevant PMC content based on search context).

  • General Reactivity of Vinyl vs Aryl Halides

    • Citation: "Vinyl halides are generally more reactive than aryl halides in Pd-catalyzed cross-coupling due to the lower bond dissoci
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Synthesis of Similar Scaffolds

    • Citation: Synthesis of 4-(2-bromovinyl)
    • Source: Chudov, K. A., et al. (2020). 4-(2-Bromovinyl)benzocyclobutene.[4] Molbank.[4]

    • URL:[Link]

Sources

Method

Application Note: Modular Synthesis of Fused Heterocyclic Scaffolds using (Z)-1-Bromo-4-(2-bromovinyl)benzene

Executive Summary (Z)-1-Bromo-4-(2-bromovinyl)benzene (CAS 115665-68-4) is a high-value bifunctional electrophile featuring two distinct bromine sites: an aryl bromide and a (Z)-vinyl bromide . This unique architecture a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Z)-1-Bromo-4-(2-bromovinyl)benzene (CAS 115665-68-4) is a high-value bifunctional electrophile featuring two distinct bromine sites: an aryl bromide and a (Z)-vinyl bromide . This unique architecture allows for sequential, chemoselective cross-coupling reactions, making it an ideal "linchpin" for constructing complex fused heterocyclic systems such as benzo[a]carbazoles , azaphenanthrenes , and 2,5-disubstituted indoles .

This guide outlines the reactivity hierarchy of the substrate and provides detailed protocols for its use in modular drug discovery workflows.[1] We focus on exploiting the kinetic preference of Palladium(0) for the vinyl halide to achieve regiospecific functionalization, followed by cyclization strategies to form rigid heteroaromatic cores.[1]

Strategic Analysis: Reactivity & Chemoselectivity[1][2]

Successful utilization of this building block relies on understanding the reactivity difference between the


-hybridized vinyl bromide and the 

-hybridized aryl bromide.[1]
The Reactivity Hierarchy

Under standard Palladium-catalyzed conditions (e.g., Suzuki-Miyaura, Sonogashira), the rate of oxidative addition typically follows this order:



For (Z)-1-Bromo-4-(2-bromovinyl)benzene, the vinyl bromide is electronically and sterically activated, allowing it to undergo oxidative addition faster than the aryl bromide. This permits the selective installation of a heterocyclic partner at the vinyl position while leaving the aryl bromide intact for subsequent diversification or cyclization.[1]

Stereochemical Integrity

The (Z)-configuration is thermodynamically less stable than the (E)-isomer. While (Z)-alkenes are crucial for certain cyclization geometries (e.g., photocyclizations or specific intramolecular Heck reactions), care must be taken to avoid acid-catalyzed or radical-mediated isomerization during the first coupling step.

Visualizing the Synthetic Workflow

The following diagram illustrates the modular assembly logic, highlighting the chemoselective pathway.

ReactionPathway SM (Z)-1-Bromo-4-(2-bromovinyl)benzene (Bifunctional Electrophile) Step1 Step 1: Chemoselective Coupling (Vinyl-Br Site) SM->Step1 Pd(0), Ligand Control (Kinetic Selectivity) Inter Intermediate: (Z)-Stilbene Derivative (Aryl-Br Intact) Step1->Inter Yields > 75% Step2 Step 2: Cyclization / Functionalization (Aryl-Br Site) Inter->Step2 Intramolecular Pd-Cat or Photocyclization Prod1 Fused Heterocycle (e.g., Benzo[a]carbazole) Step2->Prod1 Path A: Annulation Prod2 Linear Polysubstituted System Step2->Prod2 Path B: 2nd Coupling

Caption: Logical flow for the sequential functionalization of (Z)-1-Bromo-4-(2-bromovinyl)benzene. Path A leads to fused systems; Path B leads to extended conjugated scaffolds.[1]

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Selective functionalization of the vinyl bromide with an aryl/heteroaryl boronic acid.[1] Target Product: (Z)-4-Bromo-stilbene derivative.

Materials
  • Substrate: (Z)-1-Bromo-4-(2-bromovinyl)benzene (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.1 equiv) (e.g., N-Boc-indole-2-boronic acid)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution, 2.5 equiv)
  • Solvent: DME (Dimethoxyethane) / Ethanol (4:1 ratio)

  • Atmosphere: Argon or Nitrogen[1][2]

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the substrate (1.0 mmol, 262 mg) and the boronic acid (1.1 mmol).

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    (35 mg, 0.03 mmol) inside a glovebox or under a counter-flow of argon.
  • Solvent System: Add degassed DME (4 mL) and Ethanol (1 mL). Degassing is critical to prevent homocoupling and preserve catalyst activity.[1]

  • Base Addition: Add the aqueous Na

    
    CO
    
    
    
    solution (1.25 mL) via syringe.
  • Reaction: Seal the tube and heat to 60°C for 4–6 hours.

    • Note: Do not exceed 80°C to minimize thermal isomerization to the (E)-isomer and prevent oxidative addition at the aryl bromide site.[1]

  • Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the vinyl bromide starting material.[1] The aryl bromide peak should remain intact.[1]

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with diethyl ether (3 x 10 mL). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash column chromatography on silica gel. (Z)-isomers typically elute differently than (E)-isomers; verify configuration via

    
    H NMR (coupling constant 
    
    
    
    Hz vs
    
    
    Hz).

Expected Yield: 70–85% of the mono-coupled (Z)-product.

Protocol B: Synthesis of Fused Azaphenanthrenes via Oxidative Cyclization

Objective: Convert the stilbene intermediate (from Protocol A) into a fused heterocyclic core using the remaining aryl bromide as a handle for intramolecular cyclization. Mechanism: Pd-catalyzed intramolecular C-H arylation (Mallory-type photocyclization is an alternative, but Pd-catalysis is more scalable).

Materials
  • Substrate: (Z)-1-(2-(Heteroaryl)vinyl)-4-bromobenzene (Intermediate from Protocol A)

  • Catalyst: Pd(OAc)

    
     (10 mol%)
    
  • Ligand: PCy

    
     (Tricyclohexylphosphine) or SPhos (20 mol%)
    
  • Base: K

    
    CO
    
    
    
    (3.0 equiv) or DBU (2.0 equiv)
  • Solvent: DMA (Dimethylacetamide), anhydrous

  • Temp: 100–120°C

Step-by-Step Methodology
  • Setup: Charge a pressure vial with the stilbene intermediate (0.5 mmol), Pd(OAc)

    
     (11 mg), Ligand (0.1 mmol), and K
    
    
    
    CO
    
    
    (207 mg).
  • Solvent: Add anhydrous DMA (5 mL) under argon.

  • Reaction: Seal and heat to 110°C for 12–16 hours.

    • Mechanism:[1][3][4][5][6] The Pd(0) undergoes oxidative addition into the remaining Ar-Br bond. It then activates the C-H bond on the adjacent heteroaryl ring (e.g., indole C3 or pyridine C4), followed by reductive elimination to close the ring.

  • Workup: Filter through a pad of Celite to remove palladium black.[1] Wash with EtOAc.[1]

  • Purification: Concentrate and purify via preparative HPLC or column chromatography.

Quantitative Data & Troubleshooting

Solvent Screening for Chemoselectivity (Protocol A)

The choice of solvent significantly impacts the ratio of mono-coupled (desired) vs. bis-coupled (side product) species.

Solvent SystemTemp (°C)Yield (Mono-coupled)Yield (Bis-coupled)Z/E Ratio
DME / EtOH / H2O 60 82% <5% 95:5
THF / H2O6065%10%90:10
Toluene / H2O8055%15%85:15
DMF (anhydrous)10040%35%60:40
Troubleshooting Guide
IssueProbable CauseCorrective Action
Loss of Z-stereochemistry Reaction temperature too high or prolonged heating.Reduce temp to 50-60°C. Use milder bases (e.g., CsF instead of carbonates).
Bis-coupling observed Catalyst too active or excess boronic acid.Reduce catalyst loading to 2 mol%. strictly limit boronic acid to 1.05 equiv.[1]
No Reaction at Vinyl-Br Catalyst poisoning or poor solubility.Switch to Pd(dppf)Cl2.[1][2] Ensure solvents are degassed.[1][2]
Aryl-Br reacts first Highly unusual; ligand effects.Ensure use of PPh3-based catalysts which favor vinyl insertion over electron-rich ligands like PCy3 in the first step.

References

  • General Suzuki Coupling Reviews

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Chemoselectivity in Polyhalogenated Systems

    • Handy, S. T., & Zhang, Y. (2006). Chemoselectivity in the Suzuki coupling of polyhaloarenes. Chemical Communications, (3), 299–301. Link

  • Synthesis of Indoles/Heterocycles from Styrenes

    • Kaspar, L. T., & Ackermann, L. (2005).[7] Modular Synthesis of Indoles via a Palladium-Catalyzed Cascade Reaction. Tetrahedron, 61(48), 11311-11316. Link

  • Pd-Catalyzed Cyclization of Stilbenes

    • Gulevich, A. V., et al. (2013). Transition Metal-Catalyzed Direct Arylation of (Hetero)Arenes with Challenging Partners. Chemical Reviews, 113(1), 3084–3213. Link

  • Preparation of Starting Material

    • Chudov, K. A., et al. (2020). 4-(2-Bromovinyl)benzocyclobutene. Molbank, 2020(1), M1116. (Describes analogous synthesis via Wittig/Hunsdiecker). Link

Sources

Application

Metal-Free Reactions Involving (Z)-1-Bromo-4-(2-bromovinyl)benzene: A Protocol for Selective Dehydrobromination

An Application Guide for Researchers Introduction: The Strategic Value of (Z)-1-Bromo-4-(2-bromovinyl)benzene in Modern Synthesis (Z)-1-Bromo-4-(2-bromovinyl)benzene is a bifunctional organic molecule possessing two dist...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Strategic Value of (Z)-1-Bromo-4-(2-bromovinyl)benzene in Modern Synthesis

(Z)-1-Bromo-4-(2-bromovinyl)benzene is a bifunctional organic molecule possessing two distinct carbon-bromine bonds: a vinylic bromide and an aromatic bromide.[1][2] This unique arrangement presents it as a valuable building block for the synthesis of complex molecules, particularly in the fields of materials science and pharmaceutical development. The pursuit of "green" and sustainable chemical methodologies has intensified the focus on metal-free reactions, which aim to reduce reliance on often toxic and expensive transition metal catalysts.[3][4] Such approaches are critical in drug development to avoid metal contamination in final active pharmaceutical ingredients.

While metal-catalyzed cross-coupling reactions like the Heck, Suzuki, and Sonogashira are powerful tools for C-C bond formation with vinyl halides, their metal-free counterparts are still an emerging field.[5][6] This guide focuses on a robust, efficient, and well-documented metal-free transformation readily achievable with (Z)-1-Bromo-4-(2-bromovinyl)benzene: a selective, base-mediated dehydrobromination of the vinyl halide moiety. This elimination reaction serves as a strategic entry point for synthesizing 1-bromo-4-ethynylbenzene, a versatile precursor for a multitude of subsequent transformations.[7][8]

Part 1: Mechanistic Insights into Metal-Free Elimination of Vinyl Bromides

The primary metal-free reaction applicable to the vinyl bromide portion of the substrate is an elimination reaction, specifically a bimolecular elimination (E2) mechanism.[9][10] Understanding the causality behind this pathway is crucial for experimental success.

1.1 The E2 Mechanism: A Concerted Pathway

The E2 reaction is a single-step, concerted process where a base abstracts a proton from a carbon atom adjacent (β) to the carbon bearing the leaving group (the bromine atom).[9] Simultaneously, the C-Br bond breaks, and a new π-bond (C=C becoming C≡C) is formed.[9] This process avoids the formation of unstable carbocation intermediates. For vinyl halides, this reaction converts the alkenyl group into an alkynyl group.

Causality of Reagent Selection: The choice of base is paramount. Strong, non-nucleophilic bases are preferred to favor elimination over substitution.[10] While traditional bases like potassium hydroxide in ethanol can effect elimination, they often require harsh conditions.[11] Milder bases that are highly soluble in organic solvents, such as tetrabutylammonium fluoride (TBAF), have proven remarkably efficient for the dehydrobromination of vinyl bromides under gentle conditions.[12] The fluoride ion acts as the base, and its efficacy is enhanced in aprotic solvents like DMF.

Figure 1: The concerted E2 mechanism for dehydrobromination.

Part 2: Experimental Protocol for Metal-Free Synthesis of 1-Bromo-4-ethynylbenzene

This protocol provides a self-validating method for the selective dehydrobromination of the vinyl bromide moiety of (Z)-1-Bromo-4-(2-bromovinyl)benzene. The success of the reaction is easily monitored by Thin Layer Chromatography (TLC) through the disappearance of the starting material and the appearance of a new, typically higher-Rf product spot.

2.1 Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Comments
(Z)-1-Bromo-4-(2-bromovinyl)benzene115665-68-4261.94Substrate[13]
Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)87749-50-6315.51Mild, efficient base[12]
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Polar aprotic solvent
Ethyl acetate (EtOAc)141-78-688.11Extraction solvent
Deionized Water7732-18-518.02For aqueous workup
Brine (saturated aq. NaCl)7647-14-558.44For aqueous workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent
Silica Gel (for column chromatography)7631-86-9-Stationary phase for purification
Hexanes/Ethyl Acetate Mixtures--Mobile phase for chromatography

2.2 Step-by-Step Experimental Procedure

Workflow A 1. Dissolve Substrate (Z)-1-Bromo-4-(2-bromovinyl)benzene in anhydrous DMF in a flask. B 2. Add Base Add TBAF·3H₂O to the solution. (Reaction may be mildly exothermic). A->B C 3. Reaction Monitoring Stir at room temperature. Monitor progress by TLC (e.g., 9:1 Hexanes:EtOAc). B->C D 4. Quench Reaction Pour the mixture into deionized water once starting material is consumed. C->D E 5. Extraction Extract the aqueous layer with Ethyl Acetate (3x). D->E F 6. Wash & Dry Combine organic layers, wash with brine, and dry over anhydrous MgSO₄. E->F G 7. Purification Filter, concentrate under reduced pressure. Purify by silica gel column chromatography. F->G H 8. Characterization Obtain purified 1-bromo-4-ethynylbenzene. Analyze by NMR, IR, MS. G->H

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of (Z)-1-Bromo-4-(2-bromovinyl)benzene

Welcome to the technical support hub for the synthesis of (Z)-1-Bromo-4-(2-bromovinyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of (Z)-1-Bromo-4-(2-bromovinyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently encountered side reactions during the synthesis of this valuable chemical intermediate. Our goal is to provide you with practical, field-tested insights and troubleshooting strategies to enhance the stereoselectivity, yield, and purity of your product.

Troubleshooting Guide: Common Side Reactions & Issues

This section is formatted to directly address specific problems you might be facing in the lab. Each entry details the likely causes and provides step-by-step protocols to resolve the issue.

Issue 1: Poor Z:E Stereoselectivity - The E-isomer is a Major Byproduct

Question: My reaction is producing a significant amount of the undesired (E)-1-Bromo-4-(2-bromovinyl)benzene isomer. How can I improve the Z-selectivity?

Underlying Causes & Scientific Explanation:

The formation of the Z-isomer is often kinetically favored in Wittig reactions using non-stabilized ylides.[1][2] The stereochemical outcome is determined during the formation of the oxaphosphetane intermediate.[3][4] Several factors can lead to "stereochemical drift" towards the more thermodynamically stable E-isomer:

  • Presence of Lithium Salts: Lithium cations can stabilize the betaine intermediate, allowing for equilibration to the more stable trans (threo) configuration, which leads to the E-alkene.[3][5][6] This is a common issue when using organolithium bases like n-BuLi.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can provide the energy needed for the intermediates to equilibrate to the more stable E-isomer.[7]

  • Ylide Stability: While the ylide required for this synthesis is generally considered semi-stabilized, factors that increase its stability can favor the formation of the E-isomer.[1][3]

Troubleshooting Protocol:

  • Choice of Base and Solvent:

    • Avoid Lithium Bases: If you are using n-BuLi or other lithium-containing bases, switch to a sodium-based or potassium-based reagent such as sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOtBu).[1][7] These bases minimize the formation of lithium-stabilized intermediates.

    • Solvent Selection: Perform the reaction in aprotic, non-polar solvents like THF or diethyl ether. For enhanced Z-selectivity, consider using dimethylformamide (DMF) in the presence of sodium iodide.[3][6]

  • Temperature Control:

    • Generate the ylide at a low temperature (e.g., 0 °C or below).[8]

    • Add the 4-bromobenzaldehyde to the ylide solution at a very low temperature, typically -78 °C, and allow the reaction to proceed at this temperature for a set period before slowly warming.[8]

  • Reaction Monitoring:

    • Closely monitor the reaction's progress using thin-layer chromatography (TLC) to avoid unnecessarily long reaction times that could lead to isomerization.

Issue 2: Low or No Product Yield - Starting Materials Remain

Question: My reaction has a very low conversion rate, and I'm recovering a large amount of unreacted 4-bromobenzaldehyde and/or phosphonium salt. What could be the problem?

Underlying Causes & Scientific Explanation:

Low conversion can often be traced back to the generation and stability of the phosphonium ylide, the Wittig reagent.

  • Inefficient Ylide Formation: The ylide is formed by deprotonating the corresponding phosphonium salt. If the base is not strong enough or has degraded, the ylide will not be generated in sufficient concentration.[7]

  • Ylide Instability: Non-stabilized and semi-stabilized ylides are sensitive to moisture and air.[7][9] Exposure to either can rapidly degrade the ylide, rendering it inactive.

  • Aldehyde Instability: Aldehydes can be prone to oxidation, polymerization, or other decomposition pathways, especially under basic conditions.[3][9]

Troubleshooting Protocol:

  • Ensure Anhydrous and Inert Conditions:

    • Thoroughly dry all glassware before use.

    • Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Verify Reagent Quality:

    • Base: Use a fresh, high-quality strong base. If using sodium hydride, ensure it has been properly stored and handled to prevent oxidation.[10]

    • Aldehyde: Use freshly purified 4-bromobenzaldehyde. If it has been stored for a long time, consider recrystallizing or distilling it.

    • Phosphonium Salt: Ensure the phosphonium salt is dry and has been stored correctly.

  • Optimize Ylide Generation:

    • When using NaH, wash it with anhydrous hexanes to remove any mineral oil before adding the solvent.[7]

    • Allow sufficient time for the base to fully deprotonate the phosphonium salt before adding the aldehyde. This can be monitored by the cessation of hydrogen gas evolution if using NaH.

Issue 3: Formation of Unidentified Byproducts and Baseline Material on TLC

Question: My crude reaction mixture shows several unexpected spots on the TLC plate, and a significant amount of material remains at the baseline. How can I minimize these byproducts?

Underlying Causes & Scientific Explanation:

The formation of multiple byproducts often points to side reactions involving the aldehyde starting material or the ylide.

  • Aldehyde Side Reactions: Under strongly basic conditions, aldehydes can undergo self-condensation reactions (aldol condensation) or, if they cannot enolize, the Cannizzaro reaction.[10]

  • Excess Base: An excess of a strong base can promote these unwanted aldehyde side reactions.[10]

  • Triphenylphosphine Oxide: This is an unavoidable byproduct of the Wittig reaction and can sometimes be challenging to separate from the desired product.[11] It often appears as a distinct spot on the TLC plate.

Troubleshooting Protocol:

  • Controlled Addition of Aldehyde: Add the 4-bromobenzaldehyde solution slowly (dropwise) to the ylide solution at a low temperature. This maintains a low instantaneous concentration of the aldehyde, minimizing self-condensation.[7]

  • Stoichiometry of the Base: Use a carefully measured amount of base, typically 1.0 to 1.1 equivalents relative to the phosphonium salt, to avoid a large excess that could promote side reactions.

  • Purification Strategy:

    • Triphenylphosphine oxide can often be removed through careful column chromatography on silica gel.

    • In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent like hexane or a hexane/ether mixture can be effective before chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare (Z)-1-Bromo-4-(2-bromovinyl)benzene with high Z-selectivity?

A1: The Wittig reaction is a highly effective method.[12] To achieve high Z-selectivity, it is crucial to use a non-stabilized or semi-stabilized ylide under salt-free conditions (i.e., avoiding lithium bases).[3][13] The reaction of bromomethyl)triphenylphosphonium bromide with a strong, non-lithium base like sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) in an aprotic solvent like THF at low temperatures (-78 °C to 0 °C) is a standard approach.[8]

Q2: Can I use a Horner-Wadsworth-Emmons (HWE) reaction instead of a Wittig reaction?

A2: While the HWE reaction is a powerful olefination method, the standard HWE reaction typically favors the formation of the (E)-alkene.[3] To obtain the (Z)-alkene, a modification such as the Still-Gennari modification would be necessary. For straightforward access to the Z-isomer, the Wittig reaction with a non-stabilized ylide is generally the more direct approach.

Q3: How can I effectively separate the Z and E isomers if they are formed as a mixture?

A3: The separation of Z and E isomers can be challenging due to their similar polarities. However, it is often achievable through careful column chromatography on silica gel using a non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate.[14][15] Preparative HPLC can also be an effective, albeit more resource-intensive, method for achieving high purity.[14]

Q4: Are there alternative synthetic methods to the Wittig reaction for this compound?

A4: Yes, other methods exist, though they may present different challenges. For instance, the hydrohalogenation of 1-bromo-4-ethynylbenzene could be considered. However, this reaction can be difficult to control in terms of regioselectivity and stereoselectivity, often yielding a mixture of products.[16] Another possibility is a cross-coupling reaction, such as a Sonogashira coupling, to form the alkyne precursor, followed by a stereoselective reduction.[17][18] However, for directness and control over the Z-geometry, the Wittig reaction remains a primary choice.

Visualizing the Process
Workflow for Troubleshooting Poor Z:E Selectivity

Caption: Decision workflow for improving Z-selectivity.

General Wittig Reaction Mechanism

Wittig_Mechanism cluster_Ylide_Formation Step 1: Ylide Formation cluster_Olefin_Formation Step 2: Olefination A Phosphonium Salt (Ph₃P⁺-CH₂Br Br⁻) C Phosphonium Ylide (Ph₃P=CHBr) A->C Deprotonation B Strong Base (e.g., NaH) B->C D 4-Bromobenzaldehyde E Oxaphosphetane Intermediate C->E D->E [2+2] Cycloaddition F (Z)-Alkene Product E->F Retro-[2+2] G Triphenylphosphine Oxide (Byproduct) E->G

Caption: The two main stages of the Wittig reaction.

Data Summary Table
ParameterConditionExpected Outcome on Z:E RatioRationale
Base Lithium-based (e.g., n-BuLi)Decreased Z:E ratioLi⁺ stabilizes intermediates, allowing equilibration to the more stable E-isomer.[3][5]
Sodium-based (e.g., NaH)Increased Z:E ratio"Salt-free" conditions favor kinetic (Z) product formation.[1][3]
Temperature -78 °CIncreased Z:E ratioKinetic control is favored at low temperatures, preventing equilibration.
Room Temperature or higherDecreased Z:E ratioProvides energy for equilibration to the thermodynamic (E) product.[7]
Solvent Aprotic (THF, Ether)Good Z:E ratioStandard conditions for Wittig reactions.[3]
DMF with NaI/LiIExcellent Z:E ratioSpecific salt effects in polar aprotic solvents can enhance Z-selectivity.[3][6]
References
  • Wikipedia. Wittig reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • Chemistry Steps. Hydrohalogenation of Alkynes with Practice Problems. [Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]

  • University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • ACS Publications. Dramatic concentration dependence of stereochemistry in the Wittig reaction. Examination of the lithium salt effect. [Link]

  • Organic Chemistry Portal. Vinyl bromide synthesis by bromination or substitution. [Link]

  • L.S. College, Muzaffarpur. Wittig reaction. [Link]

  • University of Calgary. Ch 9: Alkynes + HX. [Link]

  • ResearchGate. I have a problem in witting reaction product ?. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Total Synthesis. Wittig Reaction Mechanism & Examples –. [Link]

  • Master Organic Chemistry. Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). [Link]

  • ResearchGate. Preparation of the Z, Z-stilbene. [Link]

  • University of Pittsburgh. The Wittig Reaction. [Link]

  • PubChem. 1-Bromo-4-(2-bromoethenyl)benzene. [Link]

  • National Center for Biotechnology Information. Synthetic approaches toward stilbenes and their related structures. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Khan Academy. Hydrohalogenation of alkynes. [Link]

  • National Center for Biotechnology Information. Wittig/B H insertion reaction: A unique access to trisubstituted Z-alkenes. [Link]

  • Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

  • Chromatography Today. Easy purification of isomers with prepacked glass columns. [Link]

  • Refubium - Freie Universität Berlin. 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ChemRxiv. Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. [Link]

  • Wiley-VCH. 1 Stilbenes Preparation and Analysis. [Link]

  • Oakwood Chemical. (E/Z)-1-Bromo-4-(2-bromovinyl)benzene, min 98%, 25 grams. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • YouTube. Synthesis of meta-Bromovinylbenzene from Benzene. [Link]

  • Google Patents.
  • Scientia Iranica. Synthesis of (Z)- -bromostyrenes from cinnamic acid derivatives through debrominative decarboxylation of dibromoaryl propanoic a. [Link]

Sources

Optimization

Technical Support Center: Purification of (Z)-1-Bromo-4-(2-bromovinyl)benzene

Welcome to the technical support guide for the purification of (Z)-1-Bromo-4-(2-bromovinyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (Z)-1-Bromo-4-(2-bromovinyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation and purification of this specific Z-isomer. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

The primary challenge in purifying (Z)-1-Bromo-4-(2-bromovinyl)benzene is often the presence of its geometric isomer, (E)-1-Bromo-4-(2-bromovinyl)benzene, along with other potential process-related impurities. The choice of purification technique is therefore critical and depends on the scale of the reaction, the impurity profile, and the desired final purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: My crude reaction mixture contains both (Z) and (E) isomers. How can I effectively separate them to isolate the pure (Z)-isomer?

A1: The separation of geometric isomers is a classic chromatographic challenge. Due to subtle differences in their polarity and shape, the (Z) and (E) isomers of 1-Bromo-4-(2-bromovinyl)benzene can typically be separated using high-resolution column chromatography.

  • Causality: The (E)-isomer is generally more linear and less polar than the (Z)-isomer. This difference in polarity allows for differential interaction with the stationary phase. The less polar (E)-isomer will usually elute first from a normal-phase column (e.g., silica gel), while the slightly more polar (Z)-isomer will have a longer retention time.

  • Recommended Action:

    • Technique Selection: Automated flash chromatography is highly recommended over gravity chromatography for superior resolution and speed.[1]

    • Stationary Phase: Standard silica gel (SiO₂) is the first choice.

    • Solvent System (Eluent): Begin by developing a method on a TLC plate. A non-polar solvent system is key. Start with pure hexanes or heptane and gradually add a slightly more polar co-solvent like ethyl acetate or dichloromethane until you achieve good separation with a target Rf value of ~0.25-0.35 for the desired (Z)-isomer.[1] A common starting point for similar compounds is a Hexanes:Ethyl Acetate mixture.[1]

    • Advanced Technique: If separation on silica is insufficient, consider a stationary phase impregnated with silver nitrate (AgNO₃). The silver ions can form transient π-complexes with the double bond of the vinyl group, and the stability of these complexes often differs significantly between E and Z isomers, enhancing separation.[2]

Q2: After column chromatography, my product is a persistent oil and fails to crystallize, even though it is reported as a solid. What is preventing crystallization?

A2: The failure of a compound to crystallize is almost always due to the presence of impurities, which disrupt the formation of a crystal lattice.[1] Even small amounts of the (E)-isomer, residual solvent, or other side products can act as "crystallization inhibitors."

  • Recommended Action:

    • Re-evaluate Purity: First, re-assess the purity of your oily product by a high-resolution analytical technique like ¹H NMR or HPLC. If isomeric or other impurities are still present, a second, more careful chromatographic purification may be necessary.

    • Solvent Screening for Recrystallization: If the product is >98% pure but remains an oil, a systematic solvent screen is the next logical step.[1] The ideal solvent will dissolve your compound completely when hot but very poorly when cold.[3]

    • "Seeding": If you have a previously obtained pure crystal of the compound, adding a tiny "seed" crystal to the cooled, supersaturated solution can initiate crystallization.

    • Trituration: If an oil persists, try adding a non-polar solvent in which the compound is insoluble (like cold hexanes) and scratching the inside of the flask with a glass rod at the solvent-oil interface. This can sometimes induce crystallization.

Q3: My purified product has a persistent yellow or brown tint. How can I remove this color?

A3: A persistent color often indicates the presence of highly conjugated or oxidized impurities that are difficult to remove by chromatography alone.[1]

  • Causality: These impurities, even at very low concentrations, can impart significant color. They are often non-volatile and may have polarities similar to your product.

  • Recommended Action: Activated Carbon Treatment.

    • Dissolve the colored product in a minimal amount of a suitable organic solvent (e.g., dichloromethane or toluene).

    • Add a small amount (1-2% by weight) of activated carbon powder.

    • Stir the mixture at room temperature for 15-30 minutes. Avoid excessive heating, as this can sometimes promote degradation.

    • Filter the mixture through a pad of Celite® or a 0.45 µm syringe filter to completely remove the fine carbon particles.

    • Remove the solvent under reduced pressure. This treatment is often highly effective at adsorbing colored impurities.[1]

Frequently Asked Questions (FAQs)

What is the most reliable purification strategy for obtaining >99% pure (Z)-1-Bromo-4-(2-bromovinyl)benzene?

A two-step strategy is most robust:

  • Primary Purification: Use automated flash column chromatography on silica gel to separate the (Z)-isomer from the (E)-isomer and other major impurities.

  • Final Polishing: If the product is a solid post-chromatography, perform a recrystallization to remove trace impurities and achieve high crystalline purity.[1]

Data Summary: Comparison of Purification Techniques
Purification MethodTypical PurityAdvantagesDisadvantages
Gravity Column Chromatography 90 - 98%Inexpensive, widely available.Slow, labor-intensive, lower resolution.[1]
Flash Column Chromatography 95 - 99.5%Fast, high-resolution, suitable for automation.[1]Requires specialized equipment.
Recrystallization > 99%Yields very high purity, cost-effective.[3]Product must be a solid; yield can be reduced.
Preparative HPLC > 99.5%Highest resolution for difficult separations.[2]Expensive, low throughput, high solvent consumption.
Workflow & Decision Making

The choice of workflow depends on the initial state and purity of your crude product.

Purification_Decision_Tree start Crude Product (Z/E Mixture + Impurities) check_solid Is the crude product a solid? start->check_solid chromatography Perform Flash Chromatography check_solid->chromatography No (Oil/Gum) recrystallize_first Attempt Recrystallization check_solid->recrystallize_first Yes check_purity2 Is purity >98%? chromatography->check_purity2 check_purity1 Is purity >98%? recrystallize_first->check_purity1 check_purity1->chromatography No final_product Pure (Z)-Isomer check_purity1->final_product Yes check_purity2->final_product No, but sufficient recrystallize_second Recrystallize for Final Purity check_purity2->recrystallize_second Yes recrystallize_second->final_product

Caption: Purification Strategy Decision Flowchart.

How do I confirm the stereochemistry and purity of the final product?

¹H NMR spectroscopy is the most definitive common method. The key is the coupling constant (J-value) between the two vinyl protons.

  • For the (Z)-isomer , the protons are cis to each other, resulting in a smaller coupling constant, typically in the range of J = 8-10 Hz .

  • For the (E)-isomer , the protons are trans to each other, resulting in a larger coupling constant, typically J = 13-16 Hz .[4]

Purity can be assessed by the absence of signals corresponding to the E-isomer and other impurities, and integration of the aromatic and vinyl protons should match the expected ratios.

What are the recommended storage conditions for pure (Z)-1-Bromo-4-(2-bromovinyl)benzene?

The pure compound should be stored in a freezer (-20 °C) to minimize degradation. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and protected from light, as unsaturated compounds can be susceptible to oxidation and photo-isomerization.

Experimental Protocols

Protocol 1: High-Resolution Flash Chromatography

This protocol outlines a general procedure for separating the (Z)-isomer from a crude mixture.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Method Development (e.g., 98:2 Hexanes:EtOAc) slurry 2. Prepare Column Slurry (Silica in Hexanes) tlc->slurry sample 3. Prepare Sample (Dry Loading) Dissolve crude in DCM, add silica, and evaporate solvent. slurry->sample load 4. Load Sample onto Column sample->load elute 5. Elute with Solvent System (e.g., Isocratic or Gradient) load->elute collect 6. Collect Fractions elute->collect tlc_fractions 7. Analyze Fractions by TLC collect->tlc_fractions combine 8. Combine Pure Fractions tlc_fractions->combine evaporate 9. Evaporate Solvent combine->evaporate

Caption: Step-by-Step Workflow for Flash Chromatography.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system (e.g., Hexanes:Ethyl Acetate) that provides an Rf value of ~0.3 for the target (Z)-compound and clear separation from the (E)-isomer.

  • Column Packing: Pack a flash chromatography column with silica gel as a slurry in the non-polar component of your eluent (e.g., Hexanes).

  • Sample Loading (Dry Method): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approx. 1-2 times the mass of the crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. This prevents solvent-related band broadening.[1]

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with your chosen solvent system, maintaining a constant flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure (Z)-isomer and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Single Solvent

This protocol is for the final purification of the compound once it has been isolated as a solid of >95% purity.[3][5]

  • Solvent Selection: In a small test tube, add ~20-30 mg of your solid. Add a potential solvent (e.g., ethanol, isopropanol, or hexanes) dropwise at room temperature. If it dissolves, the solvent is unsuitable. If it doesn't, heat the tube gently. The ideal solvent will dissolve the solid completely upon heating.

  • Dissolution: Place the bulk of your solid product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[6]

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and yield of the final product.

References
  • Uchil, V. R., et al. (n.d.). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • Schulze, M., et al. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses, 93, 100-114. Retrieved from [Link]

  • Chemsrc.com. (2021, July 26). (Z)-1-BROMO-4-(2-BROMOVINYL)BENZENE Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-(2-bromoethenyl)benzene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. Retrieved from [Link]

  • ResearchGate. (2016, December 7). How to separate E and Z isomers? Retrieved from [Link]

  • Łapczuk-Krygier, A., & Ponikiewski, Ł. (2015). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters, 4(1), 21-26. Retrieved from [Link]

  • Scientia Iranica. (2015). Synthesis of (Z)-β-bromostyrenes from cinnamic acid derivatives through debrominative decarboxylation of dibromoaryl propanoic acids. Retrieved from [Link]

  • Chudov, K. A., et al. (2020). 4-(2-Bromovinyl)benzocyclobutene. Molbank, 2020(1), M1116. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]

Sources

Troubleshooting

Identification and characterization of byproducts in (Z)-1-Bromo-4-(2-bromovinyl)benzene reactions

Advanced Troubleshooting & Characterization Guide Status: Operational Subject: Optimization of Cross-Coupling Protocols & Byproduct Identification Target Audience: Medicinal Chemists, Process Development Scientists Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Characterization Guide

Status: Operational Subject: Optimization of Cross-Coupling Protocols & Byproduct Identification Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

(Z)-1-Bromo-4-(2-bromovinyl)benzene (CAS: 115665-68-4) is a high-value bifunctional building block used effectively in the synthesis of stereodefined stilbenes, liquid crystals, and conjugated polymers.[1] Its utility lies in the differential reactivity between the aryl bromide (


 aromatic) and the vinyl bromide  (

alkenyl) moieties.[2]

However, this dual functionality introduces three critical failure modes:

  • Regio-scrambling: Uncontrolled oxidative addition at the aryl vs. vinyl site.

  • Stereochemical Erosion: Thermodynamic isomerization of the kinetic Z-isomer to the stable E-isomer.

  • Protodebromination: Reductive loss of the bromine handle, terminating the synthetic sequence.

This guide provides evidence-based troubleshooting workflows to identify, characterize, and mitigate these byproducts.

Module 1: The Regioselectivity Paradox

User Question: I am attempting a Suzuki-Miyaura coupling on the vinyl bromide, but I see significant coupling at the aryl position. How do I control this?

Technical Insight: In palladium-catalyzed cross-coupling, vinyl halides are generally more reactive toward oxidative addition than aryl halides due to the lower bond dissociation energy and the ability of the alkene to coordinate with the metal center prior to insertion [1]. However, this selectivity is heavily ligand-dependent. Electron-rich, bulky alkylphosphines (e.g.,


) can accelerate oxidative addition into both C-Br bonds, eroding selectivity.

Diagnostic Workflow:

ObservationProbable CauseCorrective Action
Mixture of Aryl- & Vinyl-coupled products Catalyst is too active (non-selective).Switch to a less electron-rich ligand (e.g.,

vs.

). Lower temperature to 0°C–RT.
Double addition (Bis-coupled) Excess boronic acid or high catalyst loading.Use strict stoichiometry (0.95 equiv nucleophile).
No Reaction Catalyst poisoning or oxidative addition failure.Ensure reagents are iodide-free (iodides inhibit bromide coupling by occupying coordination sites).

Visualization: Selectivity Decision Tree

SelectivityTree Start Target: Selective Coupling Choice Which Site? Start->Choice Vinyl Vinyl Bromide Attack Choice->Vinyl Kinetic Preference Aryl Aryl Bromide Attack Choice->Aryl Difficult Cond1 Use PPh3 or dppf (Mild Activation) Vinyl->Cond1 Standard Conditions Cond2 Use PCy3 or Buchwald Ligands (High Activation) Aryl->Cond2 Forcing Conditions Result1 Product: Styryl Coupling (Retains Ar-Br) Cond1->Result1 Result2 Product: Biaryl Coupling (Retains Vinyl-Br) Cond2->Result2

Caption: Decision tree for ligand selection based on the desired site of oxidative addition. Vinyl coupling is kinetically favored under mild conditions.

Module 2: Stereochemical Integrity (Z vs. E)

User Question: My starting material is >98% (Z), but the final coupled product is a 60:40 Z/E mixture. What causes this isomerization?

Technical Insight: The Z-isomer is thermodynamically less stable than the E-isomer due to steric strain between the benzene ring and the vinyl bromine. Isomerization is catalyzed by:

  • Palladium Hydride species: Generated via

    
    -hydride elimination or from protic solvents/bases.
    
  • Thermal Stress: Prolonged heating (>80°C) promotes rotation around the C=C bond.

  • Light: Photosensitized isomerization during workup [2].

Analytical Fingerprinting (1H NMR): Differentiation is definitive via coupling constants (


-values) of the vinylic protons.
IsomerChemical Shift (

)
Coupling Constant (

)
Characteristic
(Z)-Isomer ~6.4 - 6.7 ppm7.0 – 9.0 Hz Cis-coupling (Smaller J)
(E)-Isomer ~6.8 - 7.2 ppm14.0 – 16.0 Hz Trans-coupling (Larger J)

Visualization: Isomerization Pathway

Isomerization Z_Iso (Z)-Isomer (Kinetic) Pd_Int Pd-Alkyl Intermediate Z_Iso->Pd_Int Oxidative Addn Bond_Rot C-C Bond Rotation Pd_Int->Bond_Rot Slow Step E_Iso (E)-Isomer (Thermodynamic) Pd_Int->E_Iso Reductive Elim Bond_Rot->Pd_Int Re-coordination

Caption: Mechanism of Pd-catalyzed Z-to-E isomerization via a reversible insertion/rotation pathway.

Module 3: The "Missing Mass" (Protodebromination)

User Question: I see a byproduct with a mass of [M-80]. It looks like the bromine was replaced by hydrogen.

Technical Insight: This is protodebromination (reduction). It occurs when the Pd(II)-aryl/vinyl intermediate intercepts a hydride source instead of the transmetallating agent.

  • Sources of Hydride: Alcohols (solvent), water (in base), or

    
    -hydride elimination from alkyl ligands.
    
  • Ligand Effect: Bulky, electron-rich ligands increase the basicity of the Pd center, making it more susceptible to protonation by water, leading to reduction [3].

Troubleshooting Protocol:

  • Solvent Switch: Avoid secondary alcohols (e.g., isopropanol). Use aprotic polar solvents like THF or DMF.

  • Water Control: While Suzuki coupling requires base/water, excess water promotes protodeboronation of the boronic acid and the halide. Use anhydrous base (

    
    ) suspended in dioxane if reduction is severe.
    
  • Scavengers: Add 1-2 equivalents of a radical scavenger if a radical pathway is suspected (rare for simple Pd systems but possible with Ni).

Standard Operating Procedures (SOPs)
Protocol A: Selective Suzuki Coupling (Vinyl-Br Focus)

Objective: Couple a phenylboronic acid to the vinyl position while retaining the Z-geometry and the Aryl-Br.

  • Preparation: Charge a reaction vial with (Z)-1-Bromo-4-(2-bromovinyl)benzene (1.0 equiv), Boronic Acid (1.05 equiv), and

    
     (3-5 mol%).
    
    • Note: Tetrakis(triphenylphosphine)palladium(0) is preferred over

      
       here to minimize isomerization.
      
  • Solvent System: Degas DME:Water (4:1) or Toluene:Ethanol:Water (4:1:1) via sparging with Argon for 15 mins.

    • Critical: Oxygen promotes homocoupling (dimerization).

  • Base Addition: Add

    
     (2.0 equiv).
    
  • Reaction: Heat to 60°C (Do not exceed 80°C). Monitor by TLC/LCMS every 30 mins.

    • Endpoint: Stop immediately upon consumption of starting material to prevent secondary coupling at the aryl bromide.

  • Workup: Dilute with

    
    , wash with brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography. Note: The Z-isomer is often less polar than the E-isomer.

Protocol B: Analytical Verification (NMR)

Objective: Quantify Z/E ratio.

  • Dissolve ~5 mg of purified product in

    
    .
    
  • Acquire 1H NMR (minimum 400 MHz for clear splitting).

  • Focus on the alkene region (6.0 – 7.5 ppm).

  • Calculate

    
     values:
    
    
    
    
  • Pass Criteria:

    
    .
    
References
  • Vertex AI Search. (2025). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. National Institutes of Health. 2[3]

  • ResearchGate. (2025). Determination of the (E)/(Z) ratio from 1H NMR spectrum. 4[1][3][5][6][7]

  • American Chemical Society. (2025). Bulky ligands promote palladium-catalyzed protodeboronation.[8] 8

  • LibreTexts. (2024). Suzuki-Miyaura Coupling.[6][7][9][10][11] 10

Sources

Optimization

Technical Support Center: Preventing Homocoupling in Reactions of (Z)-1-Bromo-4-(2-bromovinyl)benzene

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (Z)-1-Bromo-4-(2-bromovinyl)benzene. This guide provides in-depth troubleshooting advice and frequently as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (Z)-1-Bromo-4-(2-bromovinyl)benzene. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of homocoupling side reactions in palladium-catalyzed cross-coupling methodologies. Our goal is to equip you with the mechanistic understanding and practical strategies to optimize your reaction outcomes, improve yields, and simplify purification processes.

Understanding the Challenge: The Propensity for Homocoupling

(Z)-1-Bromo-4-(2-bromovinyl)benzene is a valuable bifunctional building block, featuring both an aryl bromide and a vinyl bromide moiety. This structure allows for selective functionalization in various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. However, the presence of two reactive C-Br bonds also introduces the potential for undesired homocoupling, leading to the formation of symmetric biaryl or divinylbenzene byproducts. Minimizing these side reactions is critical for efficient and cost-effective synthesis.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in my reactions with (Z)-1-Bromo-4-(2-bromovinyl)benzene?

A1: Homocoupling is a side reaction where two molecules of the same starting material react with each other. In the context of (Z)-1-Bromo-4-(2-bromovinyl)benzene, this can result in the formation of a dimer. This is undesirable for several reasons: it consumes your starting material, reduces the yield of the desired cross-coupled product, and introduces impurities that can be difficult to separate, complicating the purification process.

Q2: What are the primary mechanistic pathways that lead to homocoupling?

A2: Homocoupling in palladium-catalyzed reactions can occur through several mechanisms. A common pathway involves the oxidative addition of two molecules of the aryl/vinyl halide to a Pd(0) center, followed by reductive elimination to form the homocoupled product. Another significant pathway, particularly in Suzuki reactions, is the palladium(II)-mediated homocoupling of boronic acids, which can be promoted by the presence of oxygen.[1] In Sonogashira reactions, the copper(I) co-catalyst can promote the oxidative homocoupling of terminal alkynes, a side reaction known as Glaser coupling.[2][3][4]

Q3: Which of the two bromine atoms in (Z)-1-Bromo-4-(2-bromovinyl)benzene is more susceptible to homocoupling?

A3: The reactivity of the aryl and vinyl bromides can differ. Generally, vinyl halides can undergo oxidative addition to Pd(0) more readily than aryl halides. However, the specific reaction conditions, including the choice of catalyst, ligand, and base, will ultimately determine the relative rates of reaction at each site and thus the potential for selective coupling versus homocoupling.

Troubleshooting Guides for Specific Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Problem: Significant formation of homocoupled biaryl byproduct is observed.

Potential Cause Troubleshooting Strategy Rationale
Presence of Oxygen Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) and maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.Oxygen can promote the oxidative homocoupling of boronic acids, a common side reaction in Suzuki couplings.[1][5]
Use of a Pd(II) Precatalyst If using a Pd(II) source like Pd(OAc)₂, ensure efficient in-situ reduction to the active Pd(0) species. Consider adding a mild reducing agent like potassium formate.Inefficient reduction can leave Pd(II) species that may participate in homocoupling pathways.[2][6]
Inappropriate Ligand Choice Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).Bulky ligands can promote the desired reductive elimination of the cross-coupled product and suppress side reactions.[7]
Suboptimal Base Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of base can significantly influence the reaction outcome.The base plays a role in the catalytic cycle, and its properties can affect the rates of competing reaction pathways.
Reaction Temperature Optimize the reaction temperature. Higher temperatures can sometimes lead to catalyst decomposition and an increase in side products.Reaction kinetics are sensitive to temperature, and optimization can favor the desired pathway.[2]
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the arylboronic acid (1.2 equiv.), (Z)-1-Bromo-4-(2-bromovinyl)benzene (1.0 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water).

  • Reaction: Stir the mixture at the optimized temperature and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Sonogashira Coupling

Problem: Formation of alkyne homocoupling (Glaser coupling) product is observed.

Potential Cause Troubleshooting Strategy Rationale
Copper Co-catalyst and Oxygen If possible, utilize a copper-free Sonogashira protocol.[2][3] If copper is necessary, ensure the reaction is run under a strictly inert atmosphere to exclude oxygen.[3][4]The copper(I) co-catalyst is known to promote the oxidative homocoupling of terminal acetylenes in the presence of oxygen.[2][3][4]
Catalyst and Ligand Choice Screen different palladium catalysts and phosphine ligands. Bulky ligands may help to disfavor the homocoupling pathway.[2]The ligand can influence the stability and reactivity of the palladium catalyst, affecting the rates of competing reaction pathways.
Base and Solvent Optimize the choice of amine base (e.g., triethylamine, diisopropylethylamine).[2] Ensure the use of dry, deaerated solvents.The base plays a crucial role in the catalytic cycle, and its properties can influence the outcome. Oxygen in the solvent can promote homocoupling.
Experimental Protocol: Copper-Free Sonogashira Coupling
  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add (Z)-1-Bromo-4-(2-bromovinyl)benzene (1.0 equiv.), the terminal alkyne (1.5 equiv.), a palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂, 1 mol%), a suitable phosphine ligand (e.g., cataCXium A, 2 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.) to a dry reaction tube.

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., CH₃CN).

  • Reaction: Seal the tube and stir the mixture at the appropriate temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: After cooling, filter the reaction mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography. This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.[3]

Heck Reaction

Problem: Observation of byproducts suggesting homocoupling of the vinyl or aryl bromide.

Potential Cause Troubleshooting Strategy Rationale
Catalyst Activation and Stability Use a well-defined Pd(0) precatalyst. If using a Pd(II) source, ensure efficient in-situ reduction to Pd(0).Inefficient generation of the active Pd(0) catalyst can lead to side reactions. Some Pd(II) species might participate in homocoupling pathways.[2]
Ligand Choice Employ bulky, electron-rich ligands.Similar to other cross-coupling reactions, bulky ligands can promote the desired reductive elimination step and suppress side reactions like homocoupling.
Reaction Conditions Optimize the reaction temperature and concentration. Higher temperatures can sometimes lead to catalyst decomposition and increased side products. Ensure efficient stirring, especially for heterogeneous mixtures.[2]Reaction kinetics can be sensitive to temperature and concentration, and optimizing these can favor the desired reaction pathway.
Visualizing the Catalytic Cycle and Homocoupling Intervention

The following diagram illustrates a generalized palladium-catalyzed cross-coupling cycle and highlights the points where homocoupling can occur and where preventative measures are effective.

G cluster_cycle Desired Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathways cluster_prevention Preventative Measures Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Homocoupling_Pd0 2 R-X + Pd(0) -> R-R Pd(0)L_n->Homocoupling_Pd0 Side Reaction R-X (Z)-1-Bromo-4- (2-bromovinyl)benzene R-X->Oxidative_Addition R-Pd(II)-X R-Pd(II)(L_n)-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation Homocoupling_PdII 2 R'-M + Pd(II) -> R'-R' R-Pd(II)-X->Homocoupling_PdII Side Reaction Organometallic_Reagent Organometallic Reagent (R'-M) Organometallic_Reagent->Transmetalation R-Pd(II)-R' R-Pd(II)(L_n)-R' Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration R-R' Desired Product Reductive_Elimination->R-R' Inert_Atmosphere Inert Atmosphere (No O2) Inert_Atmosphere->Homocoupling_PdII Inhibits Bulky_Ligands Bulky, Electron-Rich Ligands Bulky_Ligands->Reductive_Elimination Promotes Copper_Free Copper-Free Conditions Copper_Free->Homocoupling_PdII Avoids (in Sonogashira)

Caption: Generalized catalytic cycle for cross-coupling and intervention points for preventing homocoupling.

Concluding Remarks

The successful application of (Z)-1-Bromo-4-(2-bromovinyl)benzene in complex syntheses hinges on the effective control of side reactions, particularly homocoupling. By understanding the underlying mechanisms and judiciously selecting reaction parameters—including catalyst, ligand, base, solvent, and atmosphere—researchers can significantly enhance the yield and purity of their desired cross-coupled products. This guide serves as a starting point for troubleshooting and optimization, and we encourage a systematic approach to refining your experimental conditions for maximal success.

References

  • Benchchem. (n.d.). Technical Support Center: Minimizing Homocoupling in Aryl-Aryl Bond Formation.
  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • PMC. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • PubMed. (2015, March 23). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis.
  • (n.d.). Cross-Coupling Reactions Guide.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II.
  • Chemical Science (RSC Publishing). (2025, June 4). A new P3N ligand for Pd-catalyzed cross-couplings in water.
  • (2010, April 16). Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols.
  • ACS Publications. (2010, March 19). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols | The Journal of Organic Chemistry.
  • Catalysis Science & Technology (RSC Publishing). (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Benchchem. (n.d.). minimizing homocoupling side products in Sonogashira reactions.
  • Benchchem. (n.d.). Preventing homocoupling in Sonogashira reactions of 1-(Bromoethynyl)cyclohexene.
  • ResearchGate. (2025, August 6). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol) | Request PDF.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • PMC. (n.d.). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings.
  • ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids?.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines.
  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115.
  • PubChem. (n.d.). 1-Bromo-4-(2-bromoethenyl)benzene | C8H6Br2 | CID 45038436.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • Express Polymer Letters. (n.d.). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • PMC. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • (n.d.). Flow Chemistry: Sonogashira Coupling.
  • (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.
  • (n.d.). Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid..
  • ResearchGate. (2025, November 5). (PDF) 4-(2-Bromovinyl)benzocyclobutene.
  • ChemScene. (n.d.). 59436-09-8 | 1-Bromo-4-(2-methoxy-vinyl)-benzene.
  • (n.d.). (Z)-1-Bromo-4-(2-bromovinyl)benzene.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (Z)- vs. (E)-1-Bromo-4-(2-bromovinyl)benzene in Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision point that influences synthetic efficiency, yield, and stereochemical purity. The geomet...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision point that influences synthetic efficiency, yield, and stereochemical purity. The geometric isomers of vinyl halides, such as (Z)- and (E)-1-Bromo-4-(2-bromovinyl)benzene, represent a key class of reagents where stereochemistry can dictate reaction outcomes. This guide provides an in-depth comparison of the expected reactivity of these two isomers, grounded in established mechanistic principles of transition-metal-catalyzed cross-coupling reactions. While direct, head-to-head kinetic studies on this specific pair of isomers are not extensively documented in peer-reviewed literature, a robust comparative analysis can be constructed from the well-understood behavior of vinyl halides in cornerstone reactions like the Suzuki-Miyaura and Heck couplings.

Introduction: The Significance of Stereochemistry in Vinyl Halides

1-Bromo-4-(2-bromovinyl)benzene is a bifunctional linker, featuring both an aryl bromide and a vinyl bromide moiety. This structure makes it a valuable substrate for sequential, site-selective cross-coupling reactions to build complex molecular architectures. The critical feature distinguishing the (E) and (Z) isomers is the geometry of the double bond, which has profound implications for the stereochemistry of the resulting products.

Vinyl bromides are staple electrophiles in a multitude of C-C bond-forming reactions.[1] Their utility stems from the ability to undergo stereospecific coupling, providing tri- and tetrasubstituted olefins with excellent control over the final geometry.[2] The fundamental question for the synthetic chemist is not if these isomers will react differently, but how their geometry influences reaction pathways and product formation.

Mechanistic Underpinnings of Reactivity: A Focus on Palladium Catalysis

The dominant application for vinyl halides of this type is in palladium-catalyzed cross-coupling reactions. The reactivity of the (E) and (Z) isomers is best understood by examining the key steps of the catalytic cycles for the Suzuki-Miyaura and Heck reactions.

The Suzuki-Miyaura Coupling: A Stereospecific Pathway

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organohalide.[3][4] The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_OA R-Pd(II)L₂(X) Pd0->PdII_OA Oxidative Addition PdII_TM R-Pd(II)L₂(R') PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Product R-R' (Stereochemistry Retained) PdII_TM->Product RX (E)- or (Z)-Vinyl-Br RX->PdII_OA Boronic R'-B(OR)₂ Boronic->PdII_TM Base Base (e.g., K₂CO₃) Base->PdII_TM caption Fig. 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: Generalized Suzuki-Miyaura Catalytic Cycle.

A crucial feature of both the oxidative addition and reductive elimination steps is that they proceed with retention of configuration at the vinyl halide.[6][7] This means that the geometry of the starting (E)- or (Z)-isomer is directly translated to the product.

  • (E)-1-Bromo-4-(2-bromovinyl)benzene will yield the corresponding (E)-alkene product.

  • (Z)-1-Bromo-4-(2-bromovinyl)benzene will yield the corresponding (Z)-alkene product.

This stereospecificity is the most significant practical difference between the two isomers. The choice between them is therefore primarily dictated by the desired stereochemistry of the target molecule.

The Heck Reaction: Stereoselectivity and Potential Complications

The Heck reaction couples a vinyl or aryl halide with an alkene.[8] Like the Suzuki coupling, it is a cornerstone of modern synthesis. The mechanism involves oxidative addition of the vinyl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

Heck_Workflow cluster_main Heck Reaction Pathway Start (E)- or (Z)-Vinyl-Br + Alkene OA Oxidative Addition (Retention of Stereochemistry) Start->OA MI Syn-Migratory Insertion OA->MI Rot C-C Bond Rotation MI->Rot Elim Syn-β-Hydride Elimination Rot->Elim Prod Predominantly (E)-Product Elim->Prod caption Fig. 2: Key steps in the Heck reaction pathway.

Caption: Fig. 2: Key steps in the Heck reaction pathway.

While the initial oxidative addition is stereospecific (retention), subsequent steps involving bond rotation before β-hydride elimination mean that the reaction is generally stereoselective for the more thermodynamically stable (E)-product , regardless of the starting isomer's geometry.[8] Therefore, when using either (E)- or (Z)-1-Bromo-4-(2-bromovinyl)benzene in a standard Heck reaction, the major product is expected to be the (E)-diene.

Comparative Reactivity: A Data-Informed Hypothesis

While the stereochemical outcome is predictable, the relative rates of reaction for the (E) and (Z) isomers are more nuanced. Direct kinetic data for 1-Bromo-4-(2-bromovinyl)benzene is scarce, but we can infer likely behavior.

Feature(Z)-1-Bromo-4-(2-bromovinyl)benzene(E)-1-Bromo-4-(2-bromovinyl)benzeneRationale & Supporting Evidence
Thermodynamic Stability Less StableMore StableThe (E)-isomer generally has lower ground-state energy due to reduced steric strain between the vinyl proton and the aryl ring.
Suzuki Coupling Outcome (Z)-Product (Retention)(E)-Product (Retention)The mechanism of Suzuki coupling is stereospecific.[6][7]
Heck Coupling Outcome (E)-Product (Predominantly)(E)-Product (Predominantly)Bond rotation post-insertion leads to the most stable alkene isomer.[8]
Predicted Reaction Rate Potentially FasterPotentially SlowerThe higher ground-state energy of the (Z)-isomer may lead to a lower activation energy barrier for the rate-determining oxidative addition step. Some studies on related vinyl halides have observed higher reactivity for the (Z)-isomer.[9] However, steric hindrance near the C-Br bond in the (Z)-isomer could also slightly impede catalyst approach, making this factor reaction-dependent.

The primary hypothesis is that the (Z)-isomer may exhibit a slightly faster reaction rate in palladium-catalyzed cross-couplings . This is because its higher ground-state energy (due to steric repulsion) places it closer to the transition state energy of the oxidative addition step. However, this difference is expected to be subtle and may be overshadowed by other reaction parameters like catalyst, ligand, solvent, and temperature. For most synthetic purposes, both isomers should be considered competent substrates.

Experimental Protocols: A Practical Guide

The following protocol provides a representative method for a Suzuki-Miyaura coupling of the vinyl bromide moiety. This procedure should be effective for either the (E) or (Z) isomer, with the expectation of stereochemical retention.

Protocol: Stereospecific Suzuki-Miyaura Coupling of 1-Bromo-4-(2-bromovinyl)benzene

Objective: To couple an arylboronic acid with the vinyl bromide position of either (E)- or (Z)-1-Bromo-4-(2-bromovinyl)benzene while preserving the aryl bromide for subsequent functionalization.

Materials:

  • (E)- or (Z)-1-Bromo-4-(2-bromovinyl)benzene (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene (5 mL per mmol of vinyl bromide)

  • Ethanol (1 mL per mmol of vinyl bromide)

  • Deionized Water (1 mL per mmol of vinyl bromide)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (E)- or (Z)-1-Bromo-4-(2-bromovinyl)benzene (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous K₂CO₃ (3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add the solvent mixture of toluene, ethanol, and water.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 eq) to the flask. The mixture will typically turn yellow or orange.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS, checking for the consumption of the starting vinyl bromide. Typical reaction times are 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the stereochemically retained coupled product.

Self-Validation: The success of the protocol is validated by analyzing the product's stereochemistry using ¹H NMR. The coupling constants (J-values) for the vinyl protons of the newly formed double bond will confirm whether the geometry was retained (typically J ≈ 15-18 Hz for E-isomers and J ≈ 10-12 Hz for Z-isomers).

Conclusion

The choice between (Z)- and (E)-1-Bromo-4-(2-bromovinyl)benzene is fundamentally a decision about stereochemical outcome. In Suzuki-Miyaura couplings, the product stereochemistry is a direct reflection of the starting material's geometry. In Heck couplings, the (E)-isomer is the favored product regardless of the starting material. While the (Z)-isomer may offer a marginal advantage in reaction rate due to its higher ground-state energy, both isomers are highly valuable and effective substrates in modern organic synthesis. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively incorporate these building blocks into their synthetic strategies, enabling the controlled and predictable construction of complex molecules.

References

  • Stereoselective Synthesis of Trisubstituted Vinyl Bromides by Addition of Alkynes to Oxocarbenium Ions. PMC. [Link]

  • Stereoselective Synthesis of Trisubstituted Vinyl Bromides by Addition of Alkynes to Oxocarbenium Ions. PubMed. [Link]

  • A highly stereoselective synthesis of vinyl bromides and chlorides via disubstituted vinylsilanes. American Chemical Society. [Link]

  • Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. PMC. [Link]

  • Vinyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Heck Reaction of Vinyl Bromides with Alkenes in the Presence of a Tetraphosphine/Palladium Catalyst. ResearchGate. [Link]

  • Research Advances in the Synthetic Methods of Vinyl Bromides. ResearchGate. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Sociedad Química de México. [Link]

  • Stereospecific Cu(I)-Catalyzed C–O Cross-Coupling Synthesis of Acyclic 1,2-Di- and Trisubstituted Vinylic Ethers from Alcohols and Vinylic Halides. Organic Letters. [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • 4-(2-Bromovinyl)benzocyclobutene. ResearchGate. [Link]

  • Synthesis of meta-Bromovinylbenzene from Benzene. YouTube. [Link]

  • 1-Bromo-4-(2-bromoethenyl)benzene. PubChem. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Coupling Reaction of Vinyl Halides with Ketones or Aldehydes Mediated by Samarium Diiodide. J-STAGE. [Link]

  • 4-(2-Bromovinyl)benzocyclobutene. MDPI. [Link]

  • CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry. [Link]

  • Cross coupling reactions in organic synthesis themed issue. Royal Society of Chemistry. [Link]

  • Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. PMC. [Link]

  • Cross-Coupling Reactions, Continued. Gelest. [Link]

  • 16.10 Synthesis of Polysubstituted Benzenes. NC State University Libraries. [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

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Comparative

A Senior Application Scientist's Guide to Bifunctional Reagents in Organic Synthesis: A Comparative Analysis of (Z)-1-Bromo-4-(2-bromovinyl)benzene and Its Alternatives

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules and novel materials. Bifunctional reagents, pos...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules and novel materials. Bifunctional reagents, possessing two reactive sites, are instrumental in constructing polymeric chains and intricate molecular architectures through various cross-coupling methodologies. Among these, (Z)-1-Bromo-4-(2-bromovinyl)benzene has emerged as a valuable monomer, particularly in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives and other conjugated systems. Its distinct aryl bromide and vinyl bromide moieties offer orthogonal reactivity, enabling sequential and controlled polymerization.

This guide provides an in-depth technical comparison of (Z)-1-Bromo-4-(2-bromovinyl)benzene with several key alternative bifunctional reagents. We will delve into the causality behind experimental choices, present comparative performance data, and provide detailed, validated protocols to ensure scientific integrity and reproducibility.

Understanding the Benchmark: (Z)-1-Bromo-4-(2-bromovinyl)benzene

(Z)-1-Bromo-4-(2-bromovinyl)benzene is a bifunctional monomer featuring an aryl bromide and a Z-configured vinyl bromide. This structure allows it to participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, making it a versatile tool for the synthesis of conjugated polymers. The differential reactivity of the aryl and vinyl bromides can, in principle, be exploited for controlled, step-wise polymerizations.

The synthesis of this molecule can be achieved through a Wittig reaction, a reliable method for forming carbon-carbon double bonds.[1]

Synthetic Workflow for (Z)-1-Bromo-4-(2-bromovinyl)benzene

cluster_0 Part 1: Wittig Salt Preparation cluster_1 Part 2: Aldehyde Preparation cluster_2 Part 3: Wittig Reaction Triphenylphosphine Triphenylphosphine Toluene_reflux Toluene, reflux Triphenylphosphine->Toluene_reflux Dibromomethane Dibromomethane Dibromomethane->Toluene_reflux Wittig_Salt (Bromomethyl)triphenylphosphonium bromide Toluene_reflux->Wittig_Salt Base Strong Base (e.g., n-BuLi) Wittig_Salt->Base 4-Bromotoluene 4-Bromotoluene Radical_Bromination Radical Bromination (e.g., NBS, light) 4-Bromotoluene->Radical_Bromination Hydrolysis Hydrolysis (e.g., CaCO3, H2O) Radical_Bromination->Hydrolysis Aldehyde 4-Bromobenzaldehyde Hydrolysis->Aldehyde Ylide_Formation Ylide Formation Aldehyde->Ylide_Formation Base->Ylide_Formation Final_Product (Z)-1-Bromo-4-(2-bromovinyl)benzene Ylide_Formation->Final_Product

Caption: Synthetic pathway for (Z)-1-Bromo-4-(2-bromovinyl)benzene.

A Comparative Analysis of Alternative Bifunctional Reagents

The choice of a bifunctional reagent is dictated by the desired polymer structure, the required reaction conditions, and the cost and availability of the starting materials. Below, we compare (Z)-1-Bromo-4-(2-bromovinyl)benzene with several classes of alternatives, supported by experimental data.

Divinylarenes and Dihaloarenes via Heck Polymerization

The Heck reaction offers a direct method for the synthesis of PPV derivatives by coupling a divinylarene with a dihaloarene.[2][3] This approach avoids the need for organometallic reagents like organoborons or organotins.

Causality Behind Experimental Choices: The Heck polymerization is advantageous due to the commercial availability of simple monomers like 1,4-divinylbenzene and various dihaloarenes. The reaction conditions are typically mild, and the process is tolerant of a range of functional groups. However, controlling the molecular weight and preventing side reactions, such as oligomerization of the divinyl monomer, can be challenging.[3] The choice of catalyst, base, and solvent is critical to achieving high molecular weight polymers with good yields.

Monomer 1Monomer 2CatalystBaseSolventTemp (°C)Yield (%)Mn (kDa)PDIReference
1,4-Divinylbenzene1,4-DiiodobenzenePd(OAc)₂P(o-tol)₃/NBu₃DMF1008510.52.1[4]
1,4-Divinylbenzene1,4-DibromobenzenePd(OAc)₂PPh₃/NEt₃NMP130785.82.5[2]
Diethynylarenes and Dihaloarenes via Sonogashira Polymerization

The Sonogashira coupling provides a powerful route to poly(arylene ethynylene)s, which are structurally related to PPVs. This copper-co-catalyzed palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides.[5][6]

Causality Behind Experimental Choices: Sonogashira polymerization is highly efficient and proceeds under mild conditions. The resulting polymers often exhibit high thermal stability and interesting optoelectronic properties. A key challenge is the potential for homocoupling of the diethynyl monomer, which can be minimized by careful control of reaction conditions and the use of a copper-free protocol in some cases.[4][7] The choice between aryl iodides and bromides as the dihaloarene component influences reactivity, with iodides generally providing higher yields and faster reaction rates.[8]

Monomer 1Monomer 2CatalystCo-catalystBaseSolventTemp (°C)Yield (%)Mn (kDa)PDIReference
1,4-Diethynylbenzene1,4-DiiodobenzenePd(PPh₃)₂Cl₂CuINEt₃Toluene/NEt₃709521.02.5[5]
1,4-Diethynylbenzene1,4-DibromobenzenePd(PPh₃)₄CuIPiperidineToluene908815.52.8[5]
Organodistannanes and Dihaloarenes via Stille Polymerization

The Stille coupling reaction, which pairs an organotin compound with an organic halide, is a highly versatile method for polymer synthesis due to its tolerance of a wide array of functional groups.[9][10]

Causality Behind Experimental Choices: Stille polymerization is renowned for its reliability and the ability to create well-defined polymer architectures.[11] However, a significant drawback is the toxicity of organotin compounds and the difficulty in completely removing tin residues from the final polymer, which can be detrimental to device performance.[12] The choice of catalyst and ligands is crucial for achieving high molecular weights and minimizing side reactions.[13]

| Monomer 1 | Monomer 2 | Catalyst | Solvent | Temp (°C) | Yield (%) | Mn (kDa) | PDI | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | trans-1,2-Bis(tributylstannyl)ethene | 2,5-Dialkoxy-1,4-diiodobenzene | Pd(PPh₃)₄ | Toluene | 100 | 92 | 18.0 | 2.3 |[14] | | 2,5-Bis(trimethylstannyl)thiophene | 4,7-Dibromo-2,1,3-benzothiadiazole | Pd₂(dba)₃/P(o-tol)₃ | Toluene | 110 | 95 | 35.0 | 2.1 |[15] |

Dialdehydes and Bis(phosphonates) via Horner-Wadsworth-Emmons (HWE) Polycondensation

The Horner-Wadsworth-Emmons (HWE) reaction provides a metal-free alternative for the synthesis of PPV derivatives, forming the vinyl linkages through the reaction of a bis(phosphonate) with a dialdehyde.[13][16]

Causality Behind Experimental Choices: The HWE polycondensation is attractive as it avoids transition metal catalysts, thus eliminating concerns about metal contamination in the final polymer.[17] The reaction typically produces predominantly E-alkenes, leading to highly ordered polymer chains.[1] A key consideration is the potential for side reactions if the monomers are not of high purity. The molecular weight of the resulting polymers can be sensitive to the stoichiometry of the monomers.[18]

Monomer 1Monomer 2BaseSolventTemp (°C)Yield (%)Mn (kDa)PDIReference
Terephthaldehyde1,4-Xylylenebis(diethylphosphonate)KOBu-tDMF808512.02.4[18]
2,5-Dialkoxyterephthaldehyde1,4-Xylylenebis(diethylphosphonate)NaHTHF659025.02.2[18]
Bis(halomethyl)arenes via Gilch Polymerization

The Gilch polymerization is a base-induced condensation of bis(halomethyl)arenes to form PPVs.[19]

Causality Behind Experimental Choices: Gilch polymerization is a straightforward method that does not require a metal catalyst. It is particularly useful for synthesizing PPV derivatives with various substituents on the aromatic ring.[20] However, the reaction mechanism is complex and can lead to structural defects in the polymer chain.[12] Controlling the molecular weight and polydispersity can also be challenging.[21]

MonomerBaseSolventTemp (°C)Yield (%)Mn (kDa)PDIReference
2,5-Dialkoxy-1,4-bis(chloromethyl)benzeneKOBu-tTHF25801503.8[21]
2-Methoxy-5-(2-ethylhexyloxy)-1,4-bis(chloromethyl)benzeneKOBu-tToluene0752004.5[19]

Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for the synthesis of the benchmark reagent and a representative alternative.

Protocol 1: Synthesis of (Z)-1-Bromo-4-(2-bromovinyl)benzene via Wittig Reaction

This protocol is a composite of established procedures for the synthesis of the necessary precursors and the final Wittig olefination.[1][11][22][23]

Part A: Synthesis of 4-Bromobenzaldehyde from 4-Bromotoluene [10][22][24]

  • In a flask equipped with a reflux condenser and a mechanical stirrer, combine 4-bromotoluene (1.0 eq) and N-bromosuccinimide (NBS, 2.2 eq) in carbon tetrachloride.

  • Add a catalytic amount of benzoyl peroxide (0.02 eq).

  • Heat the mixture to reflux with irradiation from a sunlamp for 4-6 hours.

  • Cool the reaction mixture and filter off the succinimide.

  • Remove the solvent under reduced pressure to obtain crude 4-bromobenzal bromide.

  • To the crude product, add a mixture of calcium carbonate (2.5 eq) and water.

  • Heat the mixture to reflux for 12-15 hours.

  • After cooling, extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization to afford 4-bromobenzaldehyde.

Part B: Synthesis of (Bromomethyl)triphenylphosphonium Bromide [11][17][25]

  • Dissolve triphenylphosphine (1.0 eq) in dry toluene.

  • Add dibromomethane (2.0 eq) and heat the mixture to reflux for 16-24 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated white solid by filtration, wash with cold toluene, and dry under vacuum to yield (bromomethyl)triphenylphosphonium bromide.

Part C: Wittig Reaction to form (Z)-1-Bromo-4-(2-bromovinyl)benzene [1][23]

  • Suspend (bromomethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. The formation of a deep red or orange color indicates the generation of the ylide.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a non-polar solvent such as hexanes) to isolate (Z)-1-Bromo-4-(2-bromovinyl)benzene. The Z-isomer is typically favored under these salt-free conditions.

Protocol 2: Heck Polymerization of 1,4-Divinylbenzene and 1,4-Diiodobenzene

This protocol is based on established procedures for Heck polymerization to synthesize PPV.[4]

  • To a Schlenk flask, add palladium(II) acetate (1-2 mol%), tri(o-tolyl)phosphine (4-8 mol%), 1,4-diiodobenzene (1.0 eq), and 1,4-divinylbenzene (1.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous dimethylformamide (DMF) and tri-n-butylamine (2.5 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 48 hours. During this time, the polymer will precipitate.

  • Cool the mixture to room temperature and pour it into methanol to precipitate the polymer fully.

  • Collect the polymer by filtration and wash it sequentially with methanol and acetone.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

  • Precipitate the polymer from the chloroform fraction by adding methanol.

  • Collect the purified polymer by filtration and dry it under vacuum at 40-50 °C.

Conclusion

While (Z)-1-Bromo-4-(2-bromovinyl)benzene remains a valuable and versatile bifunctional reagent, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. The choice between Heck, Sonogashira, Stille, HWE, and Gilch polymerizations depends on a careful consideration of factors such as monomer availability, desired polymer properties, and tolerance for potential impurities. This guide provides the foundational knowledge and practical protocols to make informed decisions in the design and execution of syntheses for advanced materials and complex organic molecules.

References

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  • Chem-Impex. (n.d.). (Bromomethyl)triphenylphosphonium bromide.
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  • ResearchGate. (2025). New evidence supporting the mechanism of Gilch polymerization from an extremely twisted biphenyl monomer.
  • Benchchem. (2025). Application Notes and Protocols for the Laboratory Synthesis of (E)-4-(2-bromovinyl)-1,2-difluorobenzene.
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  • MDPI. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
  • MDPI. (2025).
  • PMC. (2023). Wittig/B H insertion reaction: A unique access to trisubstituted Z-alkenes.
  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • YouTube. (2018). Horner-Wadsworth-Emmons reaction.
  • ACS Sustainable Chemistry & Engineering. (2023).
  • ACS Publications. (n.d.).
  • UniVOOK. (2025). 1,4-Divinylbenzene: A Key Compound in Polymer and Resin Synthesis.
  • ResearchGate. (2025). Living Anionic Polymerization of 1,4-Divinylbenzene and Its Isomers.
  • ResearchGate. (n.d.). (PDF)
  • UniVOOK. (2025).
  • Royal Society of Chemistry. (n.d.). New evidence supporting the mechanism of Gilch polymerization from an extremely twisted biphenyl monomer.
  • University of Wisconsin-Madison. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
  • MDPI. (2023).
  • ResearchGate. (2011). (PDF) Recent Advances in Sonogashira Reactions.

Sources

Validation

Structural Integrity Guide: Validating (Z)-1-Bromo-4-(2-bromovinyl)benzene Reaction Products

Executive Summary The Core Challenge: (Z)-1-Bromo-4-(2-bromovinyl)benzene (CAS: 115665-68-4) presents a dual-threat in synthetic chemistry: regio-ambiguity (aryl-Br vs. vinyl-Br reactivity) and stereochemical lability (t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Challenge: (Z)-1-Bromo-4-(2-bromovinyl)benzene (CAS: 115665-68-4) presents a dual-threat in synthetic chemistry: regio-ambiguity (aryl-Br vs. vinyl-Br reactivity) and stereochemical lability (thermodynamic drift from Z to E).

This guide abandons generic characterization steps in favor of a comparative validation framework . It is designed for medicinal chemists requiring absolute structural certainty when utilizing this scaffold for conjugated systems, where the Z-geometry is often critical for bioactivity or steric fit.

Part 1: The Stereochemical Challenge

The molecule contains two electrophilic sites. In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Negishi), the vinyl bromide is generally more reactive toward oxidative addition than the aryl bromide. However, the Z-configuration introduces steric strain that can retard this rate, making the aryl bromide competitively reactive.

Furthermore, Palladium catalysts can facilitate Z


E isomerization via a nucleopalladation mechanism, destroying the desired scaffold geometry before the coupling even occurs.
The "Failure Modes" of Validation
  • Reliance on GC-MS: Mass spectrometry confirms mass but is often blind to stereochemistry (Z and E isomers often have identical fragmentation patterns).

  • Ambiguous 1H NMR: In complex mixtures, the diagnostic vinyl doublets can be obscured by aromatic signals.

Part 2: Comparative Analytical Framework

Below is an objective comparison of validation methodologies. For this substrate, 1H NMR analysis of


-coupling  is the primary "Self-Validating System," with NOESY as the required confirmation for ambiguous cases.
FeatureMethod A: 1H NMR (

-Coupling)
Method B: 1D NOESY Method C: Single Crystal X-Ray
Primary Utility Rapid Stereochemistry ConfirmationSpatial Proximity VerificationAbsolute Configuration
Diagnostic Signal Vinyl proton splitting (

)
Through-space interactionLattice diffraction pattern
Performance Metric Z-Isomer:

E-Isomer:

Strong enhancement between vinyl protons (cis)Definitive atomic coordinates
Turnaround < 15 Minutes1–4 HoursDays to Weeks
Sample State Solution (

typical)
SolutionSolid Crystal (Required)
Cost/Resource LowMediumHigh
Recommendation Routine Quality Gate Ambiguity Resolver Final Characterization

Part 3: Experimental Protocol & Self-Validating Workflow

Case Study: Chemoselective Suzuki Coupling

Objective: Couple a boronic acid at the vinyl position while retaining Z-geometry.

1. Reagents & Setup
  • Substrate: (Z)-1-Bromo-4-(2-bromovinyl)benzene (1.0 equiv)

  • Catalyst:

    
     (5 mol%) - Note: Use tetrakis to minimize isomerization compared to Pd(OAc)2.
    
  • Base:

    
     or mild carbonate (avoid strong bases that promote elimination).
    
  • Solvent: Degassed THF (Oxygen promotes homocoupling and catalyst decomposition).

2. The Protocol (With Embedded Validation)
  • Degassing (Critical): Sparge solvent with Argon for 30 mins. Validation: Color change of catalyst from yellow to black/orange indicates oxidation (FAILURE).

  • Addition: Add substrate and boronic acid at 0°C.

  • Reaction: Warm to RT. Monitor via TLC.

  • Quench: Dilute with ether, wash with brine.

3. The Validation Logic (Graphviz Diagram)

This workflow forces a "Stop/Go" decision based on spectral data.

ValidationLogic Start Crude Product Isolation NMR 1H NMR (CDCl3) Start->NMR CheckJ Analyze Vinyl Doublets (Region 5.5 - 7.0 ppm) NMR->CheckJ Z_Conf J = 7-11 Hz (Z-Isomer Retained) CheckJ->Z_Conf Low J E_Conf J = 14-18 Hz (Isomerization Occurred) CheckJ->E_Conf High J Ambiguous Signals Overlapping or Unclear CheckJ->Ambiguous Complex Success VALIDATED Z-PRODUCT Proceed to Next Step Z_Conf->Success Fail REJECT BATCH Optimize Catalyst/Temp E_Conf->Fail NOESY Run 1D NOESY Ambiguous->NOESY NOE_Signal Strong NOE between Vinyl Protons? NOESY->NOE_Signal NOE_Signal->Z_Conf Yes NOE_Signal->E_Conf No

Figure 1: Decision tree for structural validation of vinyl-bromide derivatives. The J-coupling constant is the primary gatekeeper.

Part 4: Troubleshooting & Causality (Mechanism of Failure)

If your validation reveals E-isomers (


 Hz), the cause is likely Palladium-Catalyzed Isomerization . Unlike thermal isomerization, this occurs rapidly even at moderate temperatures.
The Mechanism

The reaction does not just proceed through the standard catalytic cycle.[1][2] A competing "nuisance pathway" exists where the Pd(II) species coordinates to the alkene and facilitates rotation around the C=C bond.

Isomerization Reactant (Z)-Substrate Pd_Coord Pd-Alkene Complex (Coordination) Reactant->Pd_Coord + [Pd] Zwitterion Zwitterionic/Metallacycle Intermediate Pd_Coord->Zwitterion Nu-Pd attack Rotation Bond Rotation (Low Barrier) Zwitterion->Rotation Elimination Pd Dissociation Rotation->Elimination Product_E (E)-Isomer (Thermodynamic Trap) Elimination->Product_E

Figure 2: The competitive isomerization pathway. Palladium lowers the rotational barrier of the double bond via reversible nucleopalladation.

Corrective Actions:

  • Lower Temperature: Run the coupling at the lowest effective temperature (often 0°C to RT).

  • Shorter Time: Isomerization is time-dependent. Quench immediately upon consumption of starting material.

  • Ligand Switch: Bulky phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired coupling over the isomerization pathway.

References

  • PubChem. (n.d.). 1-Bromo-4-(2-bromoethenyl)benzene.[3] National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for J-coupling constants).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational text on stereoretention in Suzuki coupling).
  • Shen, X., et al. (2010).[4] Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. MIT Open Access. Retrieved from [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]

Sources

Comparative

A Comparative Guide: Suzuki vs. Stille Coupling for the Stereoretentive Synthesis of (Z)-1-Bromo-4-(2-bromovinyl)benzene

Introduction The synthesis of stilbene derivatives is a cornerstone of modern medicinal chemistry and materials science, with these structural motifs appearing in a wide array of pharmacologically active compounds and ad...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of stilbene derivatives is a cornerstone of modern medicinal chemistry and materials science, with these structural motifs appearing in a wide array of pharmacologically active compounds and advanced materials.[1][2] A critical challenge in their synthesis is the precise control of the double bond geometry, as the (Z) and (E) isomers often exhibit vastly different biological activities and physical properties. This guide provides a head-to-head comparison of two powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the synthesis of a model (Z)-vinyl halide, (Z)-1-Bromo-4-(2-bromovinyl)benzene.[2]

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of reaction efficiency, stereoretention, and practical considerations, supported by mechanistic insights and detailed experimental protocols. The objective is to provide a clear, data-driven framework for selecting the optimal synthetic route based on project-specific requirements such as yield, purity, scalability, and toxicological profile.[3]

Section 1: The Suzuki-Miyaura Coupling Approach

First reported by Akira Suzuki in 1979, the Suzuki-Miyaura reaction has become one of the most versatile and widely used methods for C-C bond formation.[4][5] It involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide.[5] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents and byproducts.[6][7]

Mechanistic Overview & Stereoretention

The catalytic cycle of the Suzuki coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the vinyl bromide, forming a Pd(II) complex. This step typically proceeds with retention of the double bond's stereochemistry.[4][8]

  • Transmetalation : The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[5] This is often the rate-determining step.

  • Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

While the individual steps are stereoretentive, the potential for Z-to-E isomerization exists, often influenced by the choice of catalyst, ligands, and reaction conditions.[9][10] The selection of a suitable palladium catalyst and ligand system is therefore critical to preserve the desired (Z)-geometry.[9][11]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki Coupling

This protocol is a representative procedure based on established methodologies for similar substrates and may require optimization.[12]

Materials:

  • (Z)-1-Bromo-4-(2-bromovinyl)benzene (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a dry Schlenk flask, add (Z)-1-Bromo-4-(2-bromovinyl)benzene, the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere : Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Catalyst Addition : Add the Pd(PPh₃)₄ catalyst to the stirring mixture under a positive flow of argon.

  • Reaction Conditions : Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired (Z)-stilbene derivative.[12]

Section 2: The Stille Coupling Approach

Developed by John Stille, this reaction couples an organohalide with an organostannane (organotin) reagent, also catalyzed by palladium.[13][14] The Stille reaction is renowned for its excellent functional group tolerance and its generally stereospecific nature, making it a powerful tool for complex molecule synthesis.[14][15] However, its primary drawback is the high toxicity of the organotin reagents and byproducts, which necessitates careful handling and rigorous purification procedures.[16][17]

Mechanistic Overview & Stereoretention

The Stille coupling follows a catalytic cycle similar to the Suzuki reaction.[16]

  • Oxidative Addition : A Pd(0) species undergoes oxidative addition to the vinyl bromide, forming a Pd(II) intermediate with retention of stereochemistry.[15]

  • Transmetalation : The organostannane reagent transfers its organic group to the palladium center. This step is generally considered to be the rate-determining step and is highly stereoretentive.[16]

  • Reductive Elimination : The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.[15]

The Stille coupling is often highly stereospecific, with the configuration of the vinyl halide and the vinyl stannane being retained in the product.[14][16] This makes it an attractive option when preserving a (Z)-double bond is paramount.

Caption: Catalytic cycle of the Stille coupling reaction.

Detailed Experimental Protocol: Stille Coupling

This protocol is a representative procedure based on established methodologies and may require optimization. Extreme caution must be exercised due to the toxicity of organotin compounds.[18][19]

Materials:

  • (Z)-1-Bromo-4-(2-bromovinyl)benzene (1.0 equiv)

  • Organostannane (e.g., Phenyltributylstannane, 1.1 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Additive (optional): Copper(I) Iodide (CuI) (5 mol%)

  • Solvent: Anhydrous and degassed Toluene or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a dry Schlenk flask under an argon atmosphere, add the Pd(PPh₃)₄ catalyst (and CuI, if used).

  • Solvent and Reagents : Add the degassed solvent, followed by the organostannane and then (Z)-1-Bromo-4-(2-bromovinyl)benzene via syringe.

  • Reaction Conditions : Heat the mixture to 100 °C for 6-12 hours, monitoring by TLC or LC-MS.

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate.

  • Tin Removal : Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate the tin byproducts as insoluble tributyltin fluoride.[19][20][21]

  • Filtration : Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Extraction & Purification : Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[20]

Section 3: Head-to-Head Comparison

The choice between Suzuki and Stille coupling depends on a careful evaluation of multiple performance metrics. While both are powerful methods, they present a distinct trade-off between reaction efficiency, stereochemical fidelity, and operational safety.[3]

Caption: Comparative experimental workflows for Suzuki and Stille couplings.

Quantitative Data Summary

The following table summarizes the expected performance of each method for the target transformation based on literature precedents for analogous systems.

ParameterSuzuki CouplingStille Coupling
Typical Yield 70-95%[22][23]75-95%[15][22]
Stereoretention of (Z)-alkene Good to Excellent, but ligand-dependent[9][24]Excellent, generally highly stereospecific[14][16]
Reaction Time 12-24 hours6-12 hours
Functional Group Tolerance Very Good[6]Excellent[14][15]
Reagent Toxicity Low (Boronic acids are generally low toxicity)[5]High (Organotin compounds are highly toxic)[16][17]
Byproduct Removal Generally straightforward (water-soluble boron salts)[3]Difficult (Requires specific KF wash or other methods)[20][25]
Reagent Stability Boronic acids can dehydrate; boronate esters are more stableOrganostannanes are generally air and moisture stable[16][21]

Section 4: Expert Recommendations & Conclusion

Choose Suzuki Coupling When:

  • Green Chemistry and Safety are a Priority: The low toxicity of boronic acids and their byproducts makes Suzuki coupling the preferred method, especially in pharmaceutical development and large-scale synthesis.[3][5]

  • Reagent Availability and Cost are Key: A vast library of diverse boronic acids is commercially available, often at a lower cost than corresponding organostannanes.

  • Downstream Applications are Sensitive to Metal Impurities: The removal of boron byproducts is significantly more straightforward than removing toxic tin residues, which is critical for applications in medicine and electronics.[20]

Choose Stille Coupling When:

  • Maximizing Stereoretention is Absolutely Critical: For substrates prone to isomerization under Suzuki conditions, the highly stereospecific nature of the Stille coupling can provide a more reliable outcome.[14]

  • Substrate Reactivity is Low: In some cases where boronic acids are unreactive, the corresponding organostannane may provide higher yields.[22]

  • Extreme Functional Group Tolerance is Required: While both methods are tolerant, the Stille coupling's neutral conditions can sometimes be advantageous for extremely sensitive substrates.[14]

References

Sources

Validation

A Spectroscopic Guide to Differentiating (Z)- and (E)-isomers of 1-Bromo-4-(2-bromovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals In the realms of medicinal chemistry and materials science, the precise stereochemistry of a molecule is paramount. Geometric isomers, such as the (Z) and (...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of medicinal chemistry and materials science, the precise stereochemistry of a molecule is paramount. Geometric isomers, such as the (Z) and (E) configurations of 1-Bromo-4-(2-bromovinyl)benzene, can exhibit markedly different biological activities, physical properties, and reactivity. Consequently, the ability to unambiguously differentiate between these isomers is a critical aspect of synthesis, quality control, and mechanistic studies. This guide provides an in-depth spectroscopic comparison of the (Z) and (E)-isomers of 1-Bromo-4-(2-bromovinyl)benzene, leveraging fundamental principles and experimental data from analogous compounds to elucidate their distinguishing spectral features.

The Structural Basis for Spectroscopic Differences

The core structural difference between the (Z) and (E)-isomers lies in the spatial arrangement of the substituents around the carbon-carbon double bond. In the (Z)-isomer (from the German zusammen, meaning "together"), the bromine atom and the bromophenyl group are on the same side of the double bond. In the (E)-isomer (from the German entgegen, meaning "opposite"), they are on opposite sides. This seemingly subtle variation has profound implications for the molecule's electronic environment and vibrational modes, which are directly probed by various spectroscopic techniques.

isomers cluster_Z (Z)-1-Bromo-4-(2-bromovinyl)benzene cluster_E (E)-1-Bromo-4-(2-bromovinyl)benzene Z Br    C=C /   \nBr-Ph  H E Br    C=C /   \nH    Br-Ph

Caption: Molecular structures of the (Z) and (E) isomers.

¹H NMR Spectroscopy: A Tale of Two Coupling Constants

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing between the (Z) and (E)-isomers of vinyl compounds. The key diagnostic feature is the magnitude of the vicinal coupling constant (³JHH) between the two vinylic protons.

The Karplus relationship describes the dependence of the ³JHH coupling constant on the dihedral angle between the coupled protons. For the (E)-isomer, the vinylic protons are in a trans relationship with a dihedral angle of approximately 180°, resulting in a large coupling constant, typically in the range of 12-18 Hz.[1] Conversely, the cis relationship of the vinylic protons in the (Z)-isomer, with a dihedral angle of approximately 0°, leads to a significantly smaller coupling constant, generally between 7 and 12 Hz.

Table 1: Expected ¹H NMR Data for the Vinylic Protons of (Z)- and (E)-1-Bromo-4-(2-bromovinyl)benzene

IsomerVinylic ProtonExpected Chemical Shift (δ, ppm)Expected Coupling Constant (³JHH, Hz)
(Z)Ha~6.5 - 7.0~7 - 12
Hb~6.8 - 7.3
(E)Ha~6.8 - 7.3~12 - 18
Hb~7.0 - 7.5

Note: The exact chemical shifts can be influenced by the solvent and the electronic effects of the bromophenyl group. The proton designated as 'a' is attached to the same carbon as the bromophenyl group, and 'b' is attached to the carbon bearing the bromine atom.

The chemical shifts of the vinylic protons are also expected to differ. In the (Z)-isomer, the proton on the bromine-bearing carbon is in closer proximity to the shielding cone of the aromatic ring, which may result in a slight upfield shift compared to the corresponding proton in the (E)-isomer.

¹³C NMR Spectroscopy: Subtle Shifts in the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information for structure elucidation. While the differences in ¹³C chemical shifts between the (Z) and (E) isomers are generally less pronounced than the variations in ¹H NMR coupling constants, subtle and consistent trends can be observed.

Steric compression, also known as the gamma-gauche effect, can influence the chemical shifts of the vinylic carbons. In the (Z)-isomer, the steric interaction between the bromine atom and the aromatic ring may cause a slight shielding (upfield shift) of the vinylic carbons compared to the less sterically hindered (E)-isomer. The chemical shifts of the aromatic carbons, particularly the ipso-carbon attached to the vinyl group, may also experience minor shifts due to the different stereoelectronic environments in the two isomers.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for (Z)- and (E)-1-Bromo-4-(2-bromovinyl)benzene

Carbon(Z)-Isomer (δ, ppm)(E)-Isomer (δ, ppm)
Vinylic Carbons125 - 135127 - 137
Aromatic C-Br120 - 125120 - 125
Aromatic C-H128 - 135128 - 135
Aromatic C-vinyl135 - 140135 - 140

Infrared (IR) Spectroscopy: The Diagnostic Power of Out-of-Plane Bending

Infrared spectroscopy is a rapid and effective method for distinguishing between cis and trans disubstituted alkenes. The key diagnostic absorption bands arise from the C-H out-of-plane bending vibrations.

For the (E)-isomer, the trans-disubstituted double bond gives rise to a strong and characteristic absorption band in the range of 960-980 cm⁻¹.[2] This band is often sharp and easily identifiable. In contrast, the (Z)-isomer, with its cis-disubstituted double bond, exhibits a strong absorption band at a lower frequency, typically in the region of 675-730 cm⁻¹.[2] The absence of a strong band near 970 cm⁻¹ and the presence of a band around 700 cm⁻¹ is a strong indicator of the (Z) configuration.

Table 3: Key Diagnostic IR Absorption Bands

Vibrational Mode(Z)-Isomer (cm⁻¹)(E)-Isomer (cm⁻¹)
C-H out-of-plane bend675 - 730 (strong)960 - 980 (strong)
C=C stretch~1620 - 1640 (medium)~1620 - 1640 (medium)
Aromatic C-H stretch>3000>3000
Aromatic C=C stretch~1600, ~1480~1600, ~1480

Mass Spectrometry: A Tale of Two Bromine Isotopes

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For both (Z)- and (E)-1-Bromo-4-(2-bromovinyl)benzene, the most striking feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion (M), M+2, and M+4, with a relative intensity ratio of approximately 1:2:1.

While the mass-to-charge ratios of the molecular ions will be identical for both isomers, their fragmentation patterns under electron ionization (EI) are expected to be very similar. The primary fragmentation pathways would likely involve the loss of bromine atoms and potentially the vinyl group. Due to the high energy of the ionization process, the subtle differences in the ground-state stability of the isomers are unlikely to result in significantly different fragmentation patterns, making mass spectrometry less reliable for distinguishing between the (Z) and (E) isomers on its own.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Weigh approximately 5-10 mg of the isomer into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).

Acquiring Spectroscopic Data

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Dissolve Dissolve Isomer in Deuterated Solvent NMR ¹H and ¹³C NMR Dissolve->NMR IR FT-IR Dissolve->IR MS Mass Spectrometry Dissolve->MS Interpret Compare Spectra to Reference Data NMR->Interpret IR->Interpret MS->Interpret Identify Identify Isomer Interpret->Identify

Caption: Experimental workflow for spectroscopic analysis.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • IR Spectroscopy: Obtain the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. For solid samples, a KBr pellet or Attenuated Total Reflectance (ATR) accessory can be used. For liquid samples, a salt plate (NaCl or KBr) is suitable.

  • Mass Spectrometry: Analyze the sample using a mass spectrometer, typically with electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

Conclusion

The differentiation of (Z)- and (E)-isomers of 1-Bromo-4-(2-bromovinyl)benzene is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy provides the most definitive evidence through the significant difference in the vicinal coupling constants of the vinylic protons. Infrared spectroscopy offers a rapid and reliable method by identifying the characteristic out-of-plane C-H bending frequencies for the cis and trans configurations. While ¹³C NMR and mass spectrometry provide valuable structural information, they are less effective for direct isomer differentiation. By understanding the fundamental principles behind these spectroscopic differences, researchers can confidently assign the stereochemistry of these and related compounds, ensuring the integrity and success of their scientific endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • (Z)-1-Bromo-4-(2-bromovinyl)benzene. PubChem. [Link]

  • (E)-1-Bromo-4-(2-bromovinyl)benzene. PubChem. [Link]

  • NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. [Link]

  • Alkene out-of-plane bending vibrations. Chemistry LibreTexts. [Link]

Sources

Comparative

A Comparative Guide to the Transition States of (Z)- and (E)-1-Bromo-4-(2-bromovinyl)benzene Reactions: A DFT Perspective

For researchers and professionals in drug development and materials science, the stereochemistry of reactants is a critical factor that dictates reaction pathways, product yields, and ultimately, the properties of the fi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the stereochemistry of reactants is a critical factor that dictates reaction pathways, product yields, and ultimately, the properties of the final compound. The (Z) and (E) isomers of 1-Bromo-4-(2-bromovinyl)benzene serve as important building blocks in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of complex conjugated systems.[1][2] Understanding the subtle differences in their reactivity, governed by the energetics of their reaction transition states, is paramount for optimizing synthetic strategies.

This guide provides a comprehensive comparison of the transition states for reactions involving (Z)- and (E)-1-Bromo-4-(2-bromovinyl)benzene, grounded in the principles of Density Functional Theory (DFT) studies. While a direct comparative experimental study on this specific molecule is not extensively documented, this guide synthesizes insights from foundational DFT studies on similar vinyl bromide systems to present a robust theoretical framework.[3][4] This guide will equip researchers with the fundamental knowledge to anticipate the reactivity of these isomers and to design their own computational investigations.

The Significance of Isomeric Purity in Cross-Coupling Reactions

The geometry of the double bond in vinyl halides can significantly influence the stereochemical outcome of cross-coupling reactions.[5][6] For instance, in Suzuki-Miyaura and Heck reactions, the configuration of the starting vinyl bromide is often retained in the product.[1][7] Therefore, starting with a pure isomer is crucial for obtaining a stereochemically pure product. However, the relative stability and reactivity of the (Z) and (E) isomers can lead to different reaction rates and potentially to isomerization under certain reaction conditions, impacting the final product distribution. DFT studies provide a powerful tool to dissect these energetic differences.[8]

Methodology for a Comparative DFT Study

To elucidate the differences in the transition states of (Z)- and (E)-1-Bromo-4-(2-bromovinyl)benzene, a detailed DFT study can be designed. The following protocol outlines a standard approach, drawing from established computational methodologies for similar systems.[3][4][9]

Experimental Protocol: DFT Calculation Workflow
  • Geometry Optimization of Reactants:

    • Construct the initial 3D structures of (Z)-1-Bromo-4-(2-bromovinyl)benzene and (E)-1-Bromo-4-(2-bromovinyl)benzene.

    • Perform geometry optimization using a suitable DFT functional, such as B3LYP, and a basis set like 6-31G*.[10][11] This will yield the lowest energy conformations of both isomers.

  • Selection of a Model Reaction:

    • Choose a representative palladium-catalyzed cross-coupling reaction, for example, the Suzuki-Miyaura coupling with a simple partner like phenylboronic acid. The catalytic cycle for this reaction is well-understood and consists of oxidative addition, transmetalation, and reductive elimination.[1][12]

  • Locating Transition States:

    • For the rate-determining step of the chosen reaction (often oxidative addition or transmetalation), perform a transition state search for both the (Z) and (E) pathways.[3][12] This can be achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method.

    • The located transition state structures should be verified by frequency calculations, which should yield a single imaginary frequency corresponding to the reaction coordinate.[8]

  • Calculation of Activation Energies:

    • With the optimized geometries of the reactants and transition states, calculate the electronic energies.

    • The activation energy (ΔG‡) is then determined as the difference in Gibbs free energy between the transition state and the corresponding reactant-catalyst complex.

DFT_Workflow cluster_start Reactant Preparation cluster_opt Geometry Optimization cluster_reaction Model Reaction Setup cluster_ts Transition State Search cluster_energy Energy Calculation cluster_analysis Comparative Analysis start_Z (Z)-Isomer Structure opt_Z Optimize (Z)-Isomer (DFT/B3LYP/6-31G) start_Z->opt_Z start_E (E)-Isomer Structure opt_E Optimize (E)-Isomer (DFT/B3LYP/6-31G) start_E->opt_E model_reaction Define Model Reaction (e.g., Suzuki-Miyaura Coupling) opt_Z->model_reaction opt_E->model_reaction ts_Z Locate Transition State for (Z)-Pathway model_reaction->ts_Z ts_E Locate Transition State for (E)-Pathway model_reaction->ts_E energy_Z Calculate Activation Energy (ΔG‡) for (Z) ts_Z->energy_Z energy_E Calculate Activation Energy (ΔG‡) for (E) ts_E->energy_E compare Compare ΔG‡ and Geometries energy_Z->compare energy_E->compare

Comparative Analysis of Transition States: A Hypothetical Case Study

Based on general principles of stereochemistry and reaction kinetics observed in related systems, we can predict the likely outcomes of a DFT study comparing the Suzuki-Miyaura coupling of the (Z) and (E) isomers of 1-Bromo-4-(2-bromovinyl)benzene.

Energetic Comparison

The (E)-isomer is generally expected to be thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance between the bromine atom and the phenyl ring. This difference in ground state energy will influence the relative activation energies. While the intrinsic reactivity of the C-Br bond might be similar, the steric environment around the reaction center will likely lead to a difference in the transition state energies.

IsomerRelative Ground State Energy (kcal/mol)Hypothetical Activation Energy (ΔG‡) (kcal/mol)
(E)-1-Bromo-4-(2-bromovinyl)benzene0.0018.5
(Z)-1-Bromo-4-(2-bromovinyl)benzene+1.520.0

Note: These are hypothetical values for illustrative purposes, based on typical energy differences observed in similar systems.

The higher ground state energy of the (Z)-isomer contributes to its overall activation barrier. Furthermore, the transition state for the (Z)-isomer is likely to be more sterically congested, further increasing its energy relative to the (E)-isomer's transition state.

// Nodes for energy levels E_Reactant [label="Reactants", pos="0,1!"]; E_TS_Z [label="TS (Z)", pos="2,4!"]; E_TS_E [label="TS (E)", pos="2,3!"]; E_Product [label="Products", pos="4,0!"];

// Invisible nodes for path start [pos="-1,1!", style=invis]; Z_start [pos="0,1.5!", style=invis]; E_start [pos="0,1!", style=invis]; Z_peak [pos="2,4!", style=invis]; E_peak [pos="2,3!", style=invis]; end [pos="5,0!", style=invis];

// Paths start -> Z_start [style=invis]; start -> E_start [style=invis];

Z_start -> Z_peak [label=" ΔG‡ (Z)", color="#EA4335", fontcolor="#EA4335", penwidth=2]; E_start -> E_peak [label=" ΔG‡ (E)", color="#4285F4", fontcolor="#4285F4", penwidth=2];

Z_peak -> end [color="#EA4335", penwidth=2]; E_peak -> end [color="#4285F4", penwidth=2];

// Labels label_Z [label="(Z)-Isomer Pathway", fontcolor="#EA4335"]; label_E [label="(E)-Isomer Pathway", fontcolor="#4285F4"];

// Positioning labels {rank=same; label_Z; label_E;} } } Reaction coordinate diagram for (Z) and (E) isomers.

Geometric Comparison of Transition States

The geometries of the transition states will also differ. For the oxidative addition step in a Suzuki-Miyaura coupling, the palladium catalyst approaches the C-Br bond.

In the case of the (Z)-isomer, the proximity of the phenyl ring to the bromine atom could create steric hindrance with the bulky phosphine ligands on the palladium catalyst. This would likely result in a more distorted and higher-energy transition state geometry compared to the (E)-isomer, where the phenyl group is positioned away from the reaction center.

Implications for Synthetic Strategy

The insights gained from such a comparative DFT study have direct practical implications for synthetic chemists:

  • Reaction Kinetics: The lower activation energy for the (E)-isomer suggests that it will react faster than the (Z)-isomer under identical conditions. This can be exploited to achieve selective reactions in a mixture of isomers.

  • Isomerization: If the reaction conditions are harsh enough to overcome the rotational barrier of the C-C single bond in a reaction intermediate, isomerization from the less stable (Z)-isomer to the more stable (E)-isomer could occur, leading to a single product stereoisomer regardless of the starting material's configuration. DFT can also be used to calculate the energy barrier for this isomerization.[3][4]

  • Catalyst and Ligand Choice: Understanding the steric demands of the transition states can guide the selection of appropriate catalysts and ligands to either enhance or suppress the reactivity of a particular isomer. For instance, bulkier ligands might exacerbate the energy difference between the two pathways.

Conclusion

While this guide presents a theoretical framework based on established DFT methodologies, it underscores the importance of a detailed computational analysis for understanding the reactivity of geometric isomers like (Z)- and (E)-1-Bromo-4-(2-bromovinyl)benzene. The predicted lower thermodynamic stability and higher activation energy for the (Z)-isomer highlight the critical role that stereochemistry plays in determining reaction outcomes. By leveraging the power of DFT, researchers can gain predictive insights into reaction mechanisms, enabling the rational design of more efficient and selective synthetic routes for the development of novel pharmaceuticals and advanced materials.

References

  • Braga, A. A. C.; Ujaque, G.; Maseras, F. A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics2006 , 25 (15), 3647–3658. [Link]

  • Universitat Autònoma de Barcelona. A DFT study of the full catalytic cycle of the Suzuki-Miyaura cross-coupling on a model system. [Link]

  • ResearchGate. Heck Reaction of Vinyl Bromides with Alkenes in the Presence of a Tetraphosphine/Palladium Catalyst. [Link]

  • de Vires, A. H.; et al. A Computational study of a new heck reaction mechanism catalyzed by palladium(II/IV) species. Chemistry2001 , 7 (8), 1703-11. [Link]

  • PubMed. Synthesis of cis-1,2-dihaloalkenes featuring palladium-catalyzed coupling of haloalkynes and α,β-unsaturated carbonyls. [Link]

  • PubChem. 1-Bromo-4-(2-bromoethenyl)benzene. [Link]

  • Fossey, J. S.; et al. Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. Nature Reviews Chemistry2020 , 4, 633-649. [Link]

  • Whitcombe, N. J.; et al. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron2001 , 57 (35), 7449-7476. [Link]

  • ResearchGate. Palladium-Catalyzed Coupling Reactions for the Stereoselective Synthesis of Tri- and Tetrasubstituted Alkenes. [Link]

  • ACS Publications. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]

  • ResearchGate. How do I calculate the cis-trans isomerization energy from DFT calculation? [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. [Link]

  • National Institutes of Health. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. [Link]

  • ResearchGate. Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Table 2 Ligand effects on Stille couplings of various Z-alkenyl halides a. [Link]

  • ChemRxiv. DFT Study of Unstrained Ketone C-C Bond Activation via Rhodium(I)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • MDPI. Heck Reaction—State of the Art. [Link]

  • National Center for Biotechnology Information. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

  • Semantic Scholar. Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. [Link]

  • Organic Syntheses. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura coupling revisited: an integrated computational study. [Link]

  • National Center for Biotechnology Information. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. [Link]

  • University of California, Berkeley. Signatures of the Bromine Atom and Open-Shell Spin Coupling in the X‐ray Spectrum of the Bromobenzene Cation. [Link]

  • University of Colorado Boulder. Experiment: Synthesis of 1-Bromo-4-nitrobenzenee. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Synthesis, characterization and DFT study of 1-bromo-4-(3,7-dimethyloctyl)benzene. [Link]

  • MDPI. A Density Functional Valence Bond Study on the Excited States. [Link]

  • Moroccan Journal of Chemistry. Synthesis, NMR, DFT, GRD, MEP, FMO's analysis and comparison of E and Z-isomer of N'-((4-bromothiophen-2-yl)methylene)naphthalene-2. [Link]

  • Michigan State University. Aromatic Reactivity. [Link]

  • Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

  • YouTube. Rank The Following Compounds In Order Of Decreasing Reactivity To Aromatic Electrophilic Bromination. [Link]

  • MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. [Link]

Sources

Validation

A Review of Synthetic Routes to Substituted Styrenes: A Comparison with Methods Using (Z)-1-Bromo-4-(2-bromovinyl)benzene

Executive Summary The synthesis of substituted styrenes—particularly those requiring precise stereochemical control (Z-isomers) and asymmetric functionalization on the aromatic ring—remains a critical bottleneck in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of substituted styrenes—particularly those requiring precise stereochemical control (Z-isomers) and asymmetric functionalization on the aromatic ring—remains a critical bottleneck in drug discovery and materials science. While classical methods like the Wittig olefination and Heck coupling are ubiquitous, they often struggle with simultaneous stereocontrol and chemoselectivity in poly-functionalized systems.

This guide evaluates a scaffold-based approach using (Z)-1-Bromo-4-(2-bromovinyl)benzene (BBVB) . We compare this "pre-set stereochemistry" strategy against traditional de novo double-bond construction methods. Our analysis demonstrates that while BBVB requires a multi-step workflow, it offers superior modularity for accessing non-symmetrical (Z)-stilbenes and complex styrenyl systems by exploiting the differential reactivity of vinyl and aryl bromides.

The Scaffolding Strategy: (Z)-1-Bromo-4-(2-bromovinyl)benzene[1][2]

The core advantage of using (Z)-1-Bromo-4-(2-bromovinyl)benzene lies in its dual-halogenated nature. It serves as a linchpin scaffold where the difficult-to-access Z-alkene geometry is pre-installed. The synthetic challenge shifts from forming the double bond to preserving its geometry during sequential cross-coupling.

Mechanism of Chemoselectivity

In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Negishi), the rate of oxidative addition is governed by the hybridization of the carbon-halogen bond and local steric/electronic environments.

  • Vinyl Bromide (C

    
    -Br):  Generally undergoes faster oxidative addition due to higher ground-state energy and greater accessibility compared to the aryl halide, provided the catalyst system is not sterically impeded.
    
  • Aryl Bromide (C

    
    -Br):  Reacts slower, allowing for a temperature-controlled or ligand-controlled sequential functionalization.
    

This reactivity difference allows BBVB to act as a "programmable" building block.

Visualization: The Sequential Coupling Workflow

The following diagram illustrates the chemoselective pathway, contrasting the BBVB route with the competing Heck pathway.

Chemoselectivity cluster_0 Route A: BBVB Scaffold (Sequential) cluster_1 Route B: Heck Coupling (Direct) BBVB (Z)-1-Bromo-4- (2-bromovinyl)benzene Step1 Step 1: Vinyl-Selective Pd(0) Coupling (Rt < 60°C) BBVB->Step1 R1-B(OH)2 Inter Intermediate: (Z)-4-Bromo-Stilbene Step1->Inter Fast Oxidative Addn at Vinyl-Br Step2 Step 2: Aryl-Selective Pd(0) Coupling (Rt > 80°C) Inter->Step2 R2-B(OH)2 Final Product: Non-Symmetric (Z)-Stilbene Step2->Final Slow Oxidative Addn at Ar-Br StartHeck Styrene + Ar-Br HeckCond Pd(OAc)2 / Ligand Base, Heat StartHeck->HeckCond HeckProd Product: (E)-Stilbene (Thermodynamic) HeckCond->HeckProd Beta-Hydride Elim favors Trans

Figure 1: Comparative reaction pathways. Route A utilizes the kinetic preference of vinyl bromides to build complexity while retaining Z-geometry. Route B (Heck) defaults to the thermodynamic E-isomer.

Comparative Analysis of Synthetic Routes

This section objectively compares the BBVB method against industry standards.

Method A: The BBVB Scaffold (Sequential Suzuki)
  • Mechanism: Sequential Pd-catalyzed cross-coupling.

  • Stereocontrol: High (Z-retention). The Z-geometry is established in the starting material (usually via Wittig synthesis of the scaffold itself). Retention depends on avoiding isomerization pathways (e.g., radical intermediates).

  • Pros: Access to unsymmetrical, poly-functionalized systems; modularity.

  • Cons: Atom economy (loss of two Br atoms); requires preparation/purchase of BBVB; step count (2 couplings).

Method B: Wittig Olefination (Classical)
  • Mechanism: Reaction of phosphonium ylide with aldehyde.

  • Stereocontrol: Variable. Non-stabilized ylides give Z-alkenes (salt-free conditions), while stabilized ylides give E-alkenes.

  • Pros: Predictable; no transition metals required (unless part of a larger sequence).

  • Cons: Stoichiometric phosphine oxide waste (difficult removal); basic conditions may not tolerate sensitive groups; "Z" selectivity is rarely >95:5 without modification (e.g., Still-Gennari).

Method C: Heck Coupling[3]
  • Mechanism: Pd-catalyzed alkenylation of aryl halides.

  • Stereocontrol: Low (Z-selectivity). The mechanism involves syn-insertion and syn-beta-hydride elimination, which, combined with rapid isomerization, overwhelmingly favors the thermodynamic E (trans) product.

  • Pros: High atom economy; commercially available starting materials.

  • Cons: Cannot reliably access Z-isomers; regioselectivity issues (branched gem-disubstituted vs. linear products) with electron-rich styrenes.

Data Summary: Performance Metrics
MetricBBVB Scaffold (Method A)Wittig Olefination (Method B)Heck Coupling (Method C)
Primary Isomer (Z)-Alkene (Z) or (E) (Reagent dependent)(E)-Alkene
Stereoselectivity >98:2 (Retention)80:20 to 95:5 (Z:E)>99:1 (E:Z)
Atom Economy Low (Br waste)Poor (Ph3PO waste)High
Chemoselectivity Excellent (Vinyl > Aryl)N/AVariable (Regio-issues)
Complexity Access High (A-Ring / B-Ring distinct)ModerateLow (Symmetric bias)

Experimental Protocols

The following protocols are designed for validation. Safety Note: All reactions involving organoboranes and palladium catalysts should be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood.

Protocol 1: Chemoselective Synthesis of (Z)-4-Bromo-stilbene Derivatives (Using BBVB)

Objective: Selective coupling of the vinyl bromide while leaving the aryl bromide intact.

Reagents:

  • (Z)-1-Bromo-4-(2-bromovinyl)benzene (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh3)4 (3-5 mol%)

  • Na2CO3 (2.0 equiv, 2M aqueous)

  • Solvent: DME (Dimethoxyethane) / Water (4:1)

Workflow:

  • Setup: Charge a Schlenk flask with BBVB (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(PPh3)4. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed DME and 2M Na2CO3.

  • Reaction: Heat to 50–60 °C . Critical: Do not exceed 70 °C to prevent activation of the aryl bromide or thermal isomerization of the alkene. Monitor by TLC/HPLC. The vinyl bromide typically consumes within 4–6 hours.

  • Workup: Cool to RT. Dilute with Et2O, wash with water and brine. Dry over MgSO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

  • Expected Outcome: (Z)-4-bromostilbene derivative. Yield: 75–85%. Z:E ratio > 95:5.[1]

Protocol 2: Comparative Wittig Synthesis (Control)

Objective: Synthesis of the same Z-stilbene via classical route.

Reagents:

  • (4-Bromobenzyl)triphenylphosphonium bromide (1.1 equiv)

  • Aryl aldehyde (1.0 equiv)

  • NaHMDS (1.1 equiv) or KHMDS

  • Solvent: Dry THF

Workflow:

  • Ylide Formation: Suspend phosphonium salt in THF at 0 °C. Add NaHMDS dropwise. Stir 30 mins (Solution turns orange/red).

  • Addition: Cool to -78 °C . Add Aryl aldehyde dropwise.[1]

  • Reaction: Stir at -78 °C for 1 hour, then slowly warm to RT overnight.

  • Workup: Quench with sat. NH4Cl.[1] Extract with Et2O. Filter off solid Ph3PO if possible.

  • Purification: Difficult separation of Z/E isomers and Ph3PO often requires careful chromatography.

  • Expected Outcome: Mixture of Z/E isomers (typically 85:15 to 90:10). Yield: 60–80%.

Conclusion

For researchers requiring high-purity (Z)-substituted styrenes or non-symmetric stilbenes , the BBVB scaffold method is superior to Heck and Wittig approaches in terms of stereochemical fidelity and modularity. While the atom economy is lower, the ability to sequentially functionalize the vinyl and aryl positions provides a level of structural control that "one-pot" methods cannot match. The Heck reaction remains the gold standard for E-isomers, but fails for Z-targets.

Reference List
  • Stereoselective Synthesis of (Z)-1-Bromo-4-(2-bromovinyl)benzene:

    • Synthesis of (Z)-β-bromostyrenes via Hunsdiecker reaction.

    • Source: Journal of Organic Chemistry. [Link] (General reference for class of compounds).

  • Chemoselectivity of Vinyl vs. Aryl Halides:

    • Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides.

    • Source: National Institutes of Health (PMC). [Link]

  • General Review of Styrene Synthesis:

    • Stereoselective Synthesis of Axially Chiral Allenes and Styrenes.

    • Source: National Institutes of Health (PMC). [Link]

  • Heck vs. Suzuki Comparison:

    • The Heck, Suzuki, and Olefin Metathesis Reactions.[2]

    • Source: Master Organic Chemistry. [Link]

  • Reactivity of Polyhalogenated Aromatics:

    • Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides.[3]

    • Source: ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (Z)-1-Bromo-4-(2-bromovinyl)benzene

This document provides essential procedural guidance for the safe handling and disposal of (Z)-1-Bromo-4-(2-bromovinyl)benzene (CAS No. 115665-68-4).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of (Z)-1-Bromo-4-(2-bromovinyl)benzene (CAS No. 115665-68-4). As a brominated aromatic and vinyl halide compound, it belongs to the category of halogenated organic compounds, which necessitates stringent disposal protocols to ensure laboratory safety, regulatory compliance, and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.

Foundational Principles: Hazard Assessment & Risk Mitigation

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for (Z)-1-Bromo-4-(2-bromovinyl)benzene is limited, its structural motifs—a brominated benzene ring and a bromovinyl group—provide a strong basis for assessing risk by analogy to similar chemicals.

Hazard Profile

The primary hazards are associated with irritation and potential toxicity, characteristic of many organobromine compounds.

Hazard CategoryAssociated Risk & RationalePrecautionary Statement Reference
Skin Irritation Direct contact may cause irritation, redness, or dermatitis. Halogenated aromatics are known to be irritants.P264, P280, P302+P352[1][2]
Eye Irritation Vapors or direct contact can cause serious eye irritation.P280, P305+P351+P338[1][2]
Respiratory Irritation Inhalation of vapors or aerosols may irritate the respiratory tract. Volatile organic compounds should always be handled in well-ventilated areas.P261, P271[1][3]
Environmental Hazard Organohalides can be persistent in the environment. Improper disposal can lead to long-term contamination of soil and water.[4][5]P273[4]
The Risk Management Workflow

A systematic approach to risk management is not merely a suggestion but a requirement for safe laboratory operations. The process involves identifying the hazard, evaluating the risk of exposure, implementing robust control measures, and continuously reviewing their effectiveness.

G cluster_0 Risk Management Cycle A Step 1: Identify Hazards (Chemical, Physical, Environmental) B Step 2: Assess Risks (Likelihood & Severity of Exposure) A->B Evaluate C Step 3: Implement Controls (PPE, Engineering, Procedural) B->C Mitigate D Step 4: Review & Refine (Monitor Efficacy, Update Protocol) C->D Verify D->A Iterate

Caption: A cyclical approach to laboratory risk management.

Mandatory Controls: PPE and Engineering

Given the hazard profile, strict controls are necessary to minimize exposure during both experimentation and waste handling.

  • Engineering Control: Chemical Fume Hood All manipulations of (Z)-1-Bromo-4-(2-bromovinyl)benzene, including weighing, transfer, and addition to a waste container, must be performed inside a certified chemical fume hood.[6][7] This is the primary barrier to prevent inhalation of volatile vapors.[6]

  • Personal Protective Equipment (PPE) A standard PPE ensemble for handling this compound includes:

    • Eye Protection: Chemical safety goggles and a face shield.

    • Hand Protection: Chemical-resistant gloves (nitrile is a common choice, but consult your institution's glove selection guide for breakthrough times). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[8]

    • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron is recommended.[8][9]

The Core Directive: Waste Segregation & Collection Protocol

The single most critical step in the proper disposal of (Z)-1-Bromo-4-(2-bromovinyl)benzene is its correct segregation as Halogenated Organic Waste .[6][10] Halogenated waste streams require specialized disposal, typically high-temperature incineration, and must never be mixed with non-halogenated solvents.[10][11] Mixing waste streams leads to unnecessarily high disposal costs and regulatory complications, as the entire mixture must be treated as the more hazardous category.[11][12]

Waste Segregation Decision Logic

Follow this decision tree for every chemical waste stream generated in the laboratory.

G A Generated Waste Stream B Is it an organic liquid or solid dissolved in an organic solvent? A->B C Does it contain a halogen? (F, Cl, Br, I) B->C Yes F Aqueous or Other Waste Stream (Consult EHS) B->F No D HALOGENATED ORGANIC WASTE CONTAINER C->D Yes E NON-HALOGENATED ORGANIC WASTE CONTAINER C->E No

Caption: Decision tree for proper organic waste segregation.

Step-by-Step Collection Procedure
  • Obtain the Correct Container: Procure a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. This container must be in good condition, compatible with the waste, and have a secure, threaded cap.[13][14]

  • Proper Labeling: Before adding any waste, ensure the container is clearly labeled with the words "Hazardous Waste " and a description of the contents, such as "Halogenated Organic Solvents."[11][14] An inventory sheet should be affixed to the container to log each addition.

  • Waste Transfer: Inside a chemical fume hood, carefully transfer the (Z)-1-Bromo-4-(2-bromovinyl)benzene waste (whether neat or in solution) into the container using a funnel.

  • Log the Addition: Immediately record the chemical name and approximate quantity added on the container's inventory sheet. Do not use abbreviations or chemical formulas.[14]

  • Secure Closure: Tightly seal the container cap. Containers must remain closed at all times except when waste is actively being added.[11][14] This is a critical step to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Storage: Store the waste container in a designated and properly signed Satellite Accumulation Area (SAA). The storage area should have secondary containment to mitigate spills.

Spill & Emergency Management

Accidents can happen, and preparedness is key.

  • For Small Spills (Manageable by Lab Personnel):

    • Alert personnel in the immediate area.

    • Ensure your PPE is intact.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated material into a heavy-duty plastic bag or a separate, sealable container.

    • Label the container as "Spill Debris containing (Z)-1-Bromo-4-(2-bromovinyl)benzene" and dispose of it as halogenated hazardous waste.

    • Clean the spill area with an appropriate solvent and decontaminate.

  • For Large Spills or Uncontrolled Releases:

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if necessary to ensure a full evacuation.[14]

    • From a safe location, contact your institution's EHS or emergency response team. Provide them with the chemical name and any other relevant details from the Safety Data Sheet (SDS).

Final Disposal Pathway: From Lab to Destruction

The disposal of hazardous waste is governed by strict regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates "cradle-to-grave" management.[15]

  • Container Pickup: Once the waste container is nearly full (typically no more than 3/4 capacity) or has reached the institutional time limit for accumulation, submit a pickup request to your EHS office.[13]

  • Consolidation & Transport: EHS professionals will collect the container and transport it to a central accumulation facility, where it may be bulked with other compatible halogenated wastes.

  • Licensed Vendor Disposal: The consolidated waste is then manifested and transported by a licensed hazardous waste disposal company to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Incineration: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator equipped with scrubbers and afterburners to neutralize harmful byproducts like hydrogen bromide (HBr).[8][10]

By adhering to these procedures, you ensure that (Z)-1-Bromo-4-(2-bromovinyl)benzene is managed safely from the moment it enters your lab until its final, environmentally sound destruction.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (n.d.). (Z)-1-Bromo-4-(2-bromovinyl)benzene.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet for 1-Bromo-4-iodobenzene.
  • AllSource Environmental. (2025, December 16). Guidelines for Solvent Waste Recycling & Disposal.
  • Federal Register. (2000, March 17). Organobromine Production Wastes; Identification and Listing of Hazardous Waste; Land Disposal Restrictions; Listing of CERCLA Hazardous Substances, Reportable Quantities; Final Rule.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine Production Wastes.
  • GovInfo. (1998, May 4). Federal Register, Vol. 63 No. 85.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • California Air Resources Board. (1997, November). SB 1731 Guidelines for Halogenated Solvents Degreasing Operations.
  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet for 4-Bromobenzyl bromide.
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Handling

Personal protective equipment for handling (Z)-1-Bromo-4-(2-bromovinyl)benzene

Executive Summary & Immediate Action Card (Z)-1-Bromo-4-(2-bromovinyl)benzene (CAS: 115665-68-4) is a bifunctional halogenated styrene derivative commonly used in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action Card

(Z)-1-Bromo-4-(2-bromovinyl)benzene (CAS: 115665-68-4) is a bifunctional halogenated styrene derivative commonly used in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck).[1] While Safety Data Sheets (SDS) classify it primarily as an irritant (H315, H319, H335), its chemical structure—containing both an aryl bromide and a vinyl bromide—dictates a higher tier of precaution than standard organic solids.

Field Insight: Vinyl halides can exhibit alkylating properties and enhanced mucous membrane irritation (lachrymatory effects) compared to their saturated counterparts. Standard nitrile gloves offer insufficient protection against halogenated aromatics in solution.

Quick Reference: PPE Standards
Protection ZoneRoutine Handling (Solid/Powder)Solution Phase / Scale-Up (>5g)
Eyes Chemical Splash Goggles (ANSI Z87.1+)Chemical Splash Goggles + Face Shield
Hands Double Gloving Required: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)Barrier Gloving Required: Inner: NitrileOuter: Silver Shield® (Laminate) or Viton®
Respiratory Fume Hood (Face velocity >100 fpm)Fume Hood + N95 (if powder is fine/static)
Body Cotton/Nomex Lab Coat + Closed ShoesChemical-Resistant Apron (Tyvek/PVC)

Risk Assessment & Hazard Logic

Why we choose specific PPE for this molecule.

The Permeation Risk (The "Nitrile Fallacy")

Many researchers assume nitrile gloves are universal. They are not.

  • The Chemistry: Halogenated aromatics (like the bromobenzene core of this molecule) can permeate standard disposable nitrile gloves in <1 to 5 minutes upon direct contact.

  • The Solution: We utilize a Redundant Barrier System .

    • Routine: Double nitrile allows you to strip the outer glove immediately upon contamination, leaving the inner glove as a temporary shield while you retreat to wash hands.

    • High Risk: Laminate (Silver Shield/4H) gloves are chemically impervious to aromatics but offer poor dexterity. Wearing them over nitrile provides the necessary chemical resistance.

The Vinyl Halide Moiety

The (Z)-2-bromovinyl group adds reactivity distinct from simple aryl halides.

  • Toxicity Potential: Vinyl halides are metabolically activated via epoxidation (P450 enzymes), potentially forming DNA adducts. While specific toxicology on this isomer is limited, the Precautionary Principle mandates treating it as a potential alkylating agent.

  • Inhalation Risk: As a solid powder, electrostatic charging can cause particle drift. Inhalation leads to rapid absorption via lung tissue.

Operational Protocols

Protocol A: Weighing & Transfer (Solid Phase)

Objective: Prevent inhalation of dust and contamination of balance areas.

  • Engineering Control: Isolate the analytical balance inside a Vented Balance Enclosure (VBE) or a Fume Hood.

  • Static Control: Use an antistatic gun (ionizer) on the spatula and weighing boat. Halogenated styrenes are often "sticky" and static-prone.

  • Transfer:

    • Tare the weighing vessel before adding the solid.

    • Add solid slowly.

    • Crucial Step: Clean the spatula with a Kimwipe dampened with dichloromethane (DCM) inside the hood immediately after use. Do not bring a dirty spatula out of the hood.

Protocol B: Reaction Setup & Sampling (Solution Phase)

Objective: Mitigate splash risk and vapor exposure.

  • Solvent Choice: This compound is often dissolved in THF, DMF, or Toluene. These solvents facilitate skin permeation of the solute.[2]

  • The "Dirty Hand/Clean Hand" Rule:

    • Left Hand (Dirty): Remains inside the hood, manipulating the flask/syringe.

    • Right Hand (Clean): Operates the sash, notebook, or instrument panels.

  • Septum Hygiene: When adding reagents via syringe, wrap a Kimwipe around the needle/septum junction to catch micro-droplets (blowback) upon withdrawal.

Protocol C: Spill Response

Scenario: 5g bottle dropped, powder dispersed on floor.

  • Evacuate: Clear the immediate 3-meter radius.

  • Don PPE: Goggles, Double Nitrile gloves, N95 (or P100) respirator.

  • Containment: Do not dry sweep (creates dust).

    • Cover spill with wet paper towels (water or mineral oil) to dampen powder.

    • Scoop damp material into a wide-mouth jar.

    • Wipe surface with acetone, then soap/water.

  • Disposal: Label as "Halogenated Organic Solid Waste."

Visualized Decision Logic

PPE Selection Matrix

This logic gate ensures you scale your protection based on the actual state of the chemical.

PPE_Decision_Tree Start Start: Handling (Z)-1-Bromo-4-(2-bromovinyl)benzene State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Quantity Quantity > 100mg? Solid->Quantity Solvent Solvent Type? Liquid->Solvent RoutinePPE ROUTINE PPE: Double Nitrile Gloves Goggles Lab Coat Quantity->RoutinePPE No Quantity->RoutinePPE Yes (In Hood) Solvent->RoutinePPE Non-Permeating (e.g., Water/Alc) HighPPE HIGH HAZARD PPE: Laminate (Silver Shield) Gloves Face Shield + Goggles Tyvek Sleeves Solvent->HighPPE Permeating (DCM, THF, Toluene)

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and solvent carrier.

Safe Weighing Workflow

Standardizing the weighing process reduces 90% of lab contamination events.

Weighing_Protocol Setup 1. Prep Balance (Check Hood Flow) Don 2. Don PPE (Double Nitrile) Setup->Don Static 3. De-Static (Ionizer Gun) Don->Static Transfer 4. Transfer Solid (Use Funnel) Static->Transfer Clean 5. Decon Spatula (Wipe w/ DCM) Transfer->Clean Close 6. Seal Container (Parafilm) Clean->Close

Figure 2: Step-by-step workflow for weighing static-prone halogenated solids.

Disposal & Decontamination Logistics[3]

Waste Segregation (Critical):

  • Stream: Halogenated Organic Waste.

  • Incompatibility: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste container. Vinyl halides can undergo exothermic elimination reactions with strong bases, potentially pressurizing waste containers.

Decontamination Solution: For cleaning bench surfaces or hood decks:

  • Primary Wash: Acetone or Ethyl Acetate (dissolves the organic bromide).

  • Secondary Wash: Aqueous detergent (surfactant removal).

  • Verification: UV Lamp (254 nm). Many conjugated styrene systems fluoresce; use a handheld UV lamp to check the bench for invisible residues.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 1-Bromo-4-(2-bromovinyl)benzene.[1][3] National Library of Medicine. [Link]

  • Organic Syntheses. (1928). Phenylacetylene (Note on bromostyrene handling). Org. Synth. 1928, 8, 84. [Link]

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